molecular formula C12H9N3 B1422172 6-Pyridin-4-yl-1H-indazole CAS No. 885271-89-6

6-Pyridin-4-yl-1H-indazole

Cat. No.: B1422172
CAS No.: 885271-89-6
M. Wt: 195.22 g/mol
InChI Key: LLNAANRKGDGDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyridin-4-yl-1H-indazole is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Pyridin-4-yl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Pyridin-4-yl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-11-8-14-15-12(11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNAANRKGDGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693051
Record name 6-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-89-6
Record name 6-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Pyridin-4-yl-1H-indazole, a heterocyclic scaffold of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's basicity, solubility, and chemical stability. We present not only the theoretical underpinnings of these properties but also provide detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this guide serves as a practical resource for characterizing this and similar molecules, enabling more informed decisions in drug discovery and development pipelines.

Introduction: The Strategic Importance of the Indazole-Pyridine Scaffold

6-Pyridin-4-yl-1H-indazole is a versatile heterocyclic compound that has emerged as a valuable scaffold in the synthesis of novel pharmaceuticals.[1] Its structure, which marries a bio-isosteric indazole ring with a basic pyridine moiety, positions it as a promising lead for interacting with a variety of biological targets, particularly protein kinases.[1][2] The parent indazole nucleus is a "privileged scaffold" found in several approved anti-cancer drugs, such as Pazopanib and Axitinib, underscoring its therapeutic relevance.[3] The addition of the pyridine ring introduces a key basic center, profoundly influencing the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

Understanding the fundamental basic properties of this molecule is not an academic exercise; it is a critical prerequisite for successful drug development. Properties such as the acid dissociation constant (pKa), aqueous solubility, and chemical stability govern a compound's absorption, distribution, metabolism, and excretion (ADME).[4] This guide provides the essential knowledge and methodologies to thoroughly characterize 6-Pyridin-4-yl-1H-indazole.

Core Physicochemical Properties

A molecule's behavior in a biological system is dictated by its physical and chemical properties. For an ionizable drug candidate like 6-Pyridin-4-yl-1H-indazole, the most critical of these are its basicity, solubility, and stability.

Basicity and pKa: The Protonation Gatekeeper

The basicity of a molecule, quantified by its pKa value, is arguably the most influential physicochemical parameter in drug discovery. It dictates the charge state of a molecule at a given physiological pH, which in turn controls its membrane permeability, receptor binding, and solubility.[4]

6-Pyridin-4-yl-1H-indazole possesses two primary nitrogen-containing heterocyclic systems: an amphoteric indazole ring and a basic pyridine ring.

  • Indazole Moiety: The parent indazole is amphoteric. It can be protonated to form an indazolium cation (pKa ≈ 1.04) or deprotonated to an indazolate anion (pKa ≈ 13.86).[5] Under physiological conditions (pH ~7.4), the indazole ring itself is predominantly neutral.

  • Pyridine Moiety: The pyridine ring contains a nitrogen atom with a lone pair of electrons that readily accepts a proton. The pKa of pyridine is approximately 5.23.[6]

Therefore, the most physiologically relevant ionization event for 6-Pyridin-4-yl-1H-indazole is the protonation of the pyridine nitrogen. This equilibrium is critical for its biological activity and ADME profile.

G cluster_eq cluster_legend Protonation Equilibrium Neutral Neutral Species (pH > pKa) Protonated Protonated Species (pH < pKa) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ pKa(Pyridine) ≈ 5.2 pKa(Pyridine) ≈ 5.2

Caption: Protonation equilibrium of the pyridine moiety.

Table 1: Key Physicochemical Property Summary
PropertyParameterPredicted/Reference ValueSignificance in Drug Development
Chemical Identity CAS Number885271-89-6[7]Unique chemical identifier.
Molecular FormulaC₁₂H₉N₃Defines elemental composition.
Molecular Weight195.22 g/mol Used for all concentration calculations.
Basicity pKa₁ (pyridinium)~5.2 (Predicted)Governs charge state, solubility, and permeability.[4]
pKa₂ (indazole N-H)>13 (Predicted)Relevant for synthetic reactions, not physiological pH.[5]
Solubility Aqueous SolubilityData not availableImpacts dissolution, absorption, and formulation.[8]
Stability Shelf Life1095 days[9]Indicates stability under standard storage conditions.
Solution StabilityData not availableCritical for ensuring accurate assay results and formulation integrity.[10]

Experimental Characterization: Protocols and Rationale

Since specific experimental data for 6-Pyridin-4-yl-1H-indazole are not publicly available, this section provides robust, step-by-step protocols for determining its core basic properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.

G cluster_workflow Workflow for Physicochemical Characterization start Obtain Solid Compound synthesis PART 4: Chemical Synthesis start->synthesis If not available pka PART 3.1: pKa Determination (UV-Vis Spectrophotometry) start->pka solubility PART 3.2: Thermodynamic Solubility (Shake-Flask Method) start->solubility stability PART 3.3: Chemical Stability (Forced Degradation) start->stability data Synthesize Data & Profile Compound pka->data solubility->data stability->data G cluster_synthesis Proposed Synthesis of 6-Pyridin-4-yl-1H-indazole start 4-Bromo-2-methylaniline step1 Diazotization & Cyclization start->step1 intermediate 6-Bromo-1H-indazole step1->intermediate step2 Suzuki Coupling intermediate->step2 product 6-Pyridin-4-yl-1H-indazole step2->product reagent Pyridine-4-boronic acid + Pd Catalyst

Caption: Proposed synthetic route via Suzuki coupling.

Detailed Synthetic Protocol (Proposed):

  • Synthesis of 6-Bromo-1H-indazole (Intermediate):

    • This key intermediate can be synthesized on a large scale from 4-bromo-2-methylaniline. [11]The process involves an initial acetylation, followed by a diazotization reaction using an alkyl nitrite (e.g., isoamyl nitrite) and subsequent intramolecular cyclization. The final step is hydrolysis to remove the acetyl group, yielding 6-Bromo-1H-indazole. [11]2. Suzuki Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-Bromo-1H-indazole (1.0 eq.), pyridine-4-boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). [12] * Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.

    • Heat the reaction mixture (e.g., 80-100°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to yield pure 6-Pyridin-4-yl-1H-indazole.

Conclusion and Future Directions

6-Pyridin-4-yl-1H-indazole stands as a molecule of high potential, bridging the gap between a proven therapeutic scaffold and a strategically placed basic handle for property modulation. While publicly available data on its specific physicochemical characteristics are sparse, this guide has established the theoretical framework and provided the practical, detailed experimental protocols necessary for its complete characterization. The basicity, driven by the pyridine nitrogen, is the central property influencing its behavior. The provided protocols for determining pKa, thermodynamic solubility, and chemical stability are robust, industry-standard methods that will yield the critical data needed to advance any drug discovery program centered on this scaffold. By rigorously applying these methodologies, researchers can de-risk their programs, enable rational structure-activity relationship (SAR) development, and ultimately accelerate the journey from a promising molecule to a potential therapeutic agent.

References

A comprehensive list of all sources cited within this document is provided below. Each entry includes the title, source, and a verifiable URL.

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Ríos-Martínez, C., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Ríos-Martínez, C., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • ResearchGate. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Institutes of Health (NIH). (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. [Link]

  • University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

  • Chem-Impex. (n.d.). 6-Pyridin-4-yl-1H-indazole. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • Alchem Pharmtech. (n.d.). CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Pyridin-4-yl-1H-indazole, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. We will dissect its chemical structure, explore its physicochemical properties, and detail a robust and widely adopted synthetic methodology—the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering both foundational knowledge and practical, field-proven insights into the synthesis of this valuable molecular scaffold.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to act as a bioisostere for indole make it a cornerstone in the design of pharmacologically active agents.[1][3] Indazole derivatives have demonstrated a vast spectrum of biological activities, including potent inhibition of protein kinases, which has led to their investigation in oncology, as well as applications as anti-inflammatory, anti-HIV, and anti-diabetic agents.[3][4]

Within this important class of compounds, 6-Pyridin-4-yl-1H-indazole (CAS: 885271-89-6) has emerged as a particularly valuable building block.[5] Its unique architecture, combining the indazole core with a pyridine moiety, provides multiple points for interaction with biological targets. This has established it as a key intermediate in the synthesis of novel therapeutics, especially in the fields of oncology and neurology.[5] Furthermore, its utility extends to agrochemical research, where it is explored for the development of innovative crop protection solutions.[5]

This guide will focus on providing a clear and authoritative understanding of this compound, with a special emphasis on the practical aspects of its synthesis, grounded in established chemical principles.

Chemical Structure and Physicochemical Properties

The structure of 6-Pyridin-4-yl-1H-indazole features a pyridine ring attached at the C4 position to the C6 position of the 1H-indazole core. The "1H" designation indicates that the nitrogen in the pyrazole ring at position 1 bears a hydrogen atom, which is the most stable tautomeric form.[2][3]

Caption: Chemical structure of 6-Pyridin-4-yl-1H-indazole.

Physicochemical Data Summary

The fundamental properties of 6-Pyridin-4-yl-1H-indazole are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 885271-89-6[5][6][7]
Molecular Formula C₁₂H₉N₃[5]
Molecular Weight 195.22 g/mol [5][6]
PubChem CID 53249811[5][6]
Appearance Solid (Typical)N/A
Storage Store at 0-8°C[5]

Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to constructing the 6-Pyridin-4-yl-1H-indazole scaffold is through a carbon-carbon bond-forming cross-coupling reaction. The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[4][8]

A retrosynthetic analysis disconnects the molecule at the C6(indazole)-C4(pyridine) bond, leading to two key synthons: a 6-halo-1H-indazole and a pyridine-4-boronic acid derivative.

retrosynthesis target 6-Pyridin-4-yl-1H-indazole disconnection C-C Disconnection (Suzuki Coupling) target->disconnection synthon1 6-Bromo-1H-indazole (or other 6-halo derivative) disconnection->synthon1 synthon2 Pyridine-4-boronic acid (or boronate ester) disconnection->synthon2

Caption: Retrosynthetic analysis for 6-Pyridin-4-yl-1H-indazole.

This strategy is advantageous because it allows for the late-stage introduction of the pyridine ring, enabling the synthesis of various analogs by simply changing the boronic acid coupling partner.

Palladium-Catalyzed Synthesis: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4][9]

Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-1H-indazole, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the pyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product 6-Pyridin-4-yl-1H-indazole (Ar-Ar') PdII_Coupled->Product ArX 6-Halo-Indazole (Ar-X) ArX->PdII_Aryl ArB Pyridinylboronic Acid (Ar'-B(OH)₂) + Base ArB->PdII_Coupled

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Key Reagents and Their Functions

Successful execution of the Suzuki coupling depends on the careful selection of each component.

ComponentExample(s)Function
Aryl Halide 6-Bromo-1H-indazoleThe electrophilic partner; provides the indazole backbone. Bromides and iodides are commonly used.[10]
Organoboron Reagent Pyridine-4-boronic acidThe nucleophilic partner; provides the pyridine moiety for coupling.
Palladium Pre-catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Source of the active Pd(0) catalyst that drives the reaction cycle.[9][11]
Ligand dppf, PPh₃ (often part of the pre-catalyst)Stabilizes the palladium center, influences catalytic activity, and prevents catalyst decomposition.
Base K₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[4][9]
Solvent System 1,4-Dioxane/H₂O, DME/H₂O, DMFSolubilizes reactants and facilitates the reaction; the presence of water is often crucial for the base.[4][9][11]
Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methodologies for Suzuki-Miyaura couplings involving indazole scaffolds.[4][9][11][12]

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex [Pd(dppf)Cl₂·CH₂Cl₂] (0.02 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stirrer and reflux condenser, add 6-Bromo-1H-indazole (1.0 equiv), Pyridine-4-boronic acid (1.2 equiv), and Potassium Carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford pure 6-Pyridin-4-yl-1H-indazole.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][8]

Conclusion

6-Pyridin-4-yl-1H-indazole is a high-value scaffold with demonstrated importance in the discovery of new therapeutic agents.[5] The Suzuki-Miyaura cross-coupling provides a reliable, efficient, and scalable synthetic route for its preparation.[4][8] By understanding the underlying reaction mechanism and the function of each reagent, researchers can confidently execute and optimize this synthesis. The versatility of this synthetic approach opens the door for the creation of diverse libraries of related compounds, paving the way for future advancements in drug development and other chemical sciences.

References

  • Google Patents. (2009). WO2009106982A1 - Indazole derivatives.
  • Abbiati, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(9), 6177-6188. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

  • Semantic Scholar. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • AdooQ BioScience. (n.d.). 6-Pyridin-4-yl-1H-indazole. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 6-(2-methyl-4-pyridinyl)-1H-indazole. Retrieved from [Link]

  • MDPI. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(10), 1649. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Retrieved from [Link]

  • Google Patents. (2017). EP 3448849 B1 - SYNTHESIS OF INDAZOLES.
  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • ResearchGate. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 6-Pyridin-3-yl-1H-indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • PubMed. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866270. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

6-Pyridin-4-yl-1H-indazole CAS number 885271-89-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Pyridin-4-yl-1H-indazole (CAS 885271-89-6)

A Core Scaffold for Modern Drug Discovery

Introduction

6-Pyridin-4-yl-1H-indazole, identified by CAS number 885271-89-6, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, which features a fused indazole and pyridine ring system, establishes it as a "privileged scaffold."[1][2][3] This structure is a cornerstone in the synthesis of novel therapeutic agents, particularly in the realms of oncology and neurology.[4] The indazole moiety serves as a bioisostere for indole, offering a hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing affinity to biological targets.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a robust synthesis methodology, biological significance, and key applications.

Physicochemical Properties and Specifications

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. The key characteristics of 6-Pyridin-4-yl-1H-indazole are summarized below.

PropertyValueReference
CAS Number 885271-89-6[4][5]
Molecular Formula C₁₂H₉N₃[4][6]
Molecular Weight 195.22 g/mol [4][6]
PubChem CID 53249811[4][6]
MDL Number MFCD04114655[4][7]
Standard Purity >95%[7]
Storage Conditions Store sealed in a dry environment at 2-8°C[4][8]

Synthesis Pathway and Experimental Protocol

The synthesis of 6-Pyridin-4-yl-1H-indazole is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This powerful carbon-carbon bond-forming method provides a reliable and scalable route to the target molecule. The overall strategy involves coupling a halogenated indazole precursor, 6-bromo-1H-indazole, with a pyridine boronic acid derivative.

Workflow for the Synthesis of 6-Pyridin-4-yl-1H-indazole

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Suzuki Coupling A 4-Bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C 6-Bromo-1H-indazole B->C Diazotization & Cyclization (Isoamyl Nitrite) E 6-Pyridin-4-yl-1H-indazole C->E Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (DME/H₂O) D 4-Pyridinylboronic Acid D->E

Synthesis workflow for 6-Pyridin-4-yl-1H-indazole.

Part 1: Detailed Protocol for 6-Bromo-1H-indazole Synthesis

The synthesis of the key intermediate, 6-bromo-1H-indazole, is adapted from a scalable, well-documented procedure involving diazotization and cyclization.[11]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).[11]

  • Cool the solution and add acetic anhydride (0.109 L) dropwise, ensuring the internal temperature is maintained below 40°C.[11]

  • Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[11]

  • Heat the mixture to reflux at approximately 68°C and maintain for 20 hours.[11]

  • Upon reaction completion (monitored by TLC), cool the mixture to 25°C.

Step 3: Hydrolysis and Isolation

  • Concentrate the reaction mixture under reduced pressure. Add water to the residue and perform an azeotropic distillation.[11]

  • Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C to facilitate hydrolysis of the acetyl group.

  • Cool the acidic mixture to 20°C and adjust the pH to 11 by slowly adding a 50% aqueous solution of sodium hydroxide.[11]

  • Evaporate the solvent. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield the 6-Bromo-1H-indazole precursor.[11]

Part 2: Detailed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the bromo-indazole precursor with 4-pyridinylboronic acid.[9]

  • To a reaction flask under an inert argon atmosphere, add 6-bromo-1H-indazole (1 mmol), 4-pyridinylboronic acid (1.2 mmol), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5-10 mol%).[9]

  • Add a base, typically potassium carbonate (K₂CO₃, 2 mmol), and a solvent system such as a 4:1 mixture of dimethoxyethane (DME) and water (12.5 mL total).[9]

  • Heat the reaction mixture to 80-90°C and stir for 2-8 hours, monitoring progress by TLC or LC-MS.[9][12][13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to afford pure 6-Pyridin-4-yl-1H-indazole.[12]

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[11][14]

Biological Significance and Mechanism of Action

The indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives having been developed as potent kinase inhibitors for anti-cancer therapies.[11][15] The incorporation of the pyridine ring at the C6 position can facilitate critical interactions within the ATP-binding pocket of various kinases, enhancing potency and selectivity.

G Indazole Indazole Scaffold (Privileged Structure) Oncology Oncology (e.g., Kinase Inhibitors) Indazole->Oncology Bioisostere for Indole/Phenol Modulates Target Binding Neurology Neurology Indazole->Neurology Inflammation Anti-Inflammatory Indazole->Inflammation Other Other Therapeutic Areas (Antiviral, Antibacterial) Indazole->Other

The indazole scaffold as a privileged core for diverse applications.

The clinical success of indazole-containing drugs validates the importance of this scaffold. Notable examples include:

  • Axitinib (Inlyta®): A potent kinase inhibitor used in the treatment of renal cell carcinoma.[3][16]

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[16]

  • Niraparib (Zejula®): A poly(ADP-ribose) polymerase (PARP) inhibitor used for treating ovarian cancer.[16]

6-Pyridin-4-yl-1H-indazole serves as a critical building block for the next generation of such targeted therapies.[4] Its structure allows for further functionalization, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

Applications in Research and Development

The versatility of 6-Pyridin-4-yl-1H-indazole extends beyond a single application, making it a valuable tool for scientific advancement across multiple disciplines.

  • Pharmaceutical Development: It is a primary building block for synthesizing libraries of novel compounds, especially for screening against panels of protein kinases to identify new cancer and neurological disorder treatments.[4]

  • Biochemical Research: Employed as a molecular probe to investigate enzyme-protein interactions, helping to elucidate biological pathways and validate new drug targets.[4]

  • Agrochemical Chemistry: The scaffold is being explored for its potential in creating more effective and safer pesticides and herbicides, addressing challenges like pest resistance.[4]

  • Materials Science: Its heterocyclic, aromatic structure makes it a candidate for the development of advanced materials, including organic semiconductors for use in electronics.[4]

Conclusion

6-Pyridin-4-yl-1H-indazole is more than just a chemical intermediate; it is a highly versatile and powerful scaffold that empowers innovation in drug discovery and materials science. Its robust and scalable synthesis via Suzuki-Miyaura coupling, combined with the proven therapeutic value of the indazole core, ensures its continued relevance. For researchers and scientists, this compound represents a key starting point for developing next-generation kinase inhibitors and other targeted therapies, offering a validated foundation upon which to build molecules with precisely engineered biological activities.

References

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • 6-Pyridin-4-yl-1H-indazole. Chem-Impex.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Alchem Pharmtech.
  • SynChem, Inc. Catalog. SynChem, Inc.
  • 6-Pyridin-4-yl-1H-indazole. AdooQ BioScience.
  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
  • 885272-07-1|6-(Pyridin-2-yl)-1H-indazole. BLDpharm.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC), National Institutes of Health (NIH).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH).
  • Indazoles in Drug Discovery. PharmaBlock.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth guide charts the scientific journey of 6-Pyridin-4-yl-1H-indazole (CAS 885271-89-6), a heterocyclic compound that has emerged as a significant scaffold in modern medicinal chemistry. From its likely origins in the systematic exploration of kinase inhibitor chemical space to its current status as a versatile building block, we delve into the key synthetic strategies that enable its creation and the foundational biological insights that underscore its therapeutic potential. This document provides a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and neurology.

Introduction: The Rise of the Indazole Core

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has long been recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to participate in a variety of interactions with biological targets, making it a cornerstone in the design of numerous therapeutic agents. The exploration of substituted indazoles has yielded a wealth of bioactive molecules, with particular success in the realm of protein kinase inhibition.[2] This guide focuses on a specific, yet highly significant, member of this family: 6-Pyridin-4-yl-1H-indazole. The strategic placement of a pyridine ring at the 6-position of the indazole core creates a molecule with distinct physicochemical properties and a vector for establishing critical interactions within the ATP-binding sites of various kinases.

The Genesis of 6-Arylindazoles: A Tale of Fragment-Based Discovery

While the precise first synthesis of 6-Pyridin-4-yl-1H-indazole is not explicitly detailed in a singular seminal publication, its discovery can be understood within the broader context of fragment-based drug discovery (FBDD) and the systematic exploration of the indazole scaffold for kinase inhibition.

A landmark 2016 study on the "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors" provides a compelling narrative for the emergence of this class of compounds.[3][4][5] This research initiated with a fragment screen that identified the indazole core as a promising starting point for developing Janus kinase (JAK) inhibitors.[3][4][5] The subsequent strategy involved "growing" the fragment by introducing aryl moieties at various positions of the indazole ring to enhance potency and modulate physicochemical properties.[3][4][5]

The rationale behind exploring the 6-position of the indazole ring is rooted in its solvent-exposed location in the ATP-binding cleft of many kinases. This allows for the introduction of various substituents that can be tailored to improve solubility, cell permeability, and target engagement without disrupting the core binding interactions of the indazole scaffold. The introduction of a 4-hydroxyphenyl group at the 6-position, for instance, led to a significant enhancement in potency against JAKs.[3][4][5] This foundational work illuminated the therapeutic potential of 6-arylindazoles and undoubtedly spurred further investigation into other aryl and heteroaryl substitutions at this position, including the pyridinyl moiety.

Synthetic Pathways to a Privileged Scaffold

The construction of the 6-Pyridin-4-yl-1H-indazole scaffold primarily relies on modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being the most prevalent and efficient approach.

The Suzuki-Miyaura Cross-Coupling: A Cornerstone of Synthesis

The Suzuki-Miyaura reaction provides a robust and versatile method for the formation of the C-C bond between the indazole core and the pyridine ring. The general strategy involves the palladium-catalyzed coupling of a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with a pyridin-4-ylboronic acid or its corresponding ester.

Experimental Protocol: Synthesis of 6-Pyridin-4-yl-1H-indazole via Suzuki-Miyaura Coupling

  • Materials:

    • 6-Bromo-1H-indazole

    • Pyridin-4-ylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Dioxane/Water, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 6-bromo-1H-indazole (1 equivalent), pyridin-4-ylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

    • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst (typically 5-10 mol%).

    • Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-Pyridin-4-yl-1H-indazole.

Suzuki_Miyaura_Synthesis Start 6-Bromo-1H-indazole Reaction Suzuki-Miyaura Coupling Start->Reaction Reagent1 Pyridin-4-ylboronic acid Reagent1->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Catalyst Base Base (e.g., K2CO3) Base->Reaction Base Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Solvent Product 6-Pyridin-4-yl-1H-indazole Reaction->Product

Biological Significance and Therapeutic Potential

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] The addition of the pyridin-4-yl group at the 6-position further enhances its potential by providing a key hydrogen bond acceptor and a vector for engaging with the solvent-exposed regions of the kinase ATP-binding site. This strategic modification can lead to improved potency, selectivity, and pharmacokinetic properties.

While specific kinase inhibition data for 6-Pyridin-4-yl-1H-indazole is not extensively published in publicly available literature, the broader class of 6-arylindazoles has demonstrated significant activity against a range of therapeutically relevant kinases.

Table 1: Kinase Targets of Substituted Indazole Derivatives

Kinase FamilySpecific TargetsTherapeutic Area
Tyrosine KinasesJAK, FGFR, VEGFRInflammation, Oncology
Serine/Threonine KinasesAkt, Pim, PLK4, CK2Oncology, Neurology

The pyridinyl nitrogen of 6-Pyridin-4-yl-1H-indazole can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the hinge region or other parts of the kinase active site. This interaction can contribute significantly to the overall binding affinity and selectivity of the inhibitor.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site Compound 6-Pyridin-4-yl-1H-indazole Kinase Protein Kinase (e.g., JAK, Akt) Compound->Kinase Binds to ATP_Site ATP-Binding Site Inhibition Inhibition of Kinase Activity Kinase->Inhibition Hinge Hinge Region Solvent_Region Solvent-Exposed Region Downstream Modulation of Downstream Signaling Inhibition->Downstream Therapeutic Therapeutic Effect (e.g., Anti-cancer) Downstream->Therapeutic

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of 6-arylindazoles highlights the importance of the substituent at the 6-position.

  • Aryl/Heteroaryl Group: The nature of the aromatic ring at the 6-position significantly influences potency and selectivity. The pyridin-4-yl group, with its nitrogen atom, offers a distinct advantage over simple phenyl rings by providing a hydrogen bond acceptor.

  • Substitution on the Pyridine Ring: Further substitution on the pyridine ring can be explored to fine-tune properties such as solubility, metabolic stability, and off-target activity.

  • Indazole N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can modulate the compound's pharmacokinetic profile and may also influence its binding orientation within the kinase active site.

Conclusion and Future Directions

6-Pyridin-4-yl-1H-indazole stands as a testament to the power of scaffold-based drug discovery. Its likely emergence from fragment-based screening and its straightforward synthesis via robust cross-coupling reactions have made it a valuable tool for medicinal chemists. The inherent biological potential of the indazole core, augmented by the strategic placement of the pyridin-4-yl moiety, positions this compound as a promising starting point for the development of novel kinase inhibitors and other targeted therapies.

Future research in this area will likely focus on:

  • Elucidation of the specific kinase inhibition profile of 6-Pyridin-4-yl-1H-indazole and its derivatives.

  • Exploration of a wider range of substitutions on both the indazole and pyridine rings to optimize potency, selectivity, and drug-like properties.

  • Investigation of its therapeutic potential in preclinical models of cancer, inflammatory diseases, and neurological disorders.

The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation medicines that address unmet medical needs.

References

  • Ritzén, A., Sørensen, M. D., Dack, K. N., Greve, D. R., Jerre, A., Carnerup, M. A., Rytved, K. A., & Bagger-Bahnsen, J. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 641–646. [Link]

  • Ritzén, A., Sørensen, M. D., Dack, K. N., Greve, D. R., Jerre, A., Carnerup, M. A., Rytved, K. A., & Bagger-Bahnsen, J. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. PubMed, 27326341. [Link]

  • Ritzén, A., Sørensen, M. D., Dack, K. N., Greve, D. R., Jerre, A., Carnerup, M. A., Rytved, K. A., & Bagger-Bahnsen, J. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Europe PMC, 4904270. [Link]

  • Alchem Pharmtech. (n.d.). CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1469. [Link]

  • Luchini, C., Stubbs, B., & Solmi, M. (2017). Assessing the evidence for the role of the indazole scaffold in the treatment of cancer: a systematic review.
  • Rani, P., & Srivastava, V. K. (2019). A comprehensive review on the synthetic and medicinal perspective of indazole derivatives. Mini reviews in medicinal chemistry, 19(1), 2-25.
  • Han, C., & Wang, Y. (2018). Recent advances in the synthesis of indazoles. RSC advances, 8(3), 1335-1350.
  • Reddy, T. S., & G, N. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Luo, Y., & Watts, C. A. (2011). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry letters, 21(16), 4848-4851. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

Sources

Introduction: The Versatility of the 6-Pyridin-4-yl-1H-indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of the 6-Pyridin-4-yl-1H-indazole Scaffold

The 6-Pyridin-4-yl-1H-indazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural combination of an indazole and a pyridine moiety makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] While the specific mechanism of action of the parent 6-Pyridin-4-yl-1H-indazole molecule is not extensively characterized, its derivatives have been shown to exhibit a wide range of biological activities by modulating key cellular signaling pathways. This guide will provide an in-depth technical overview of the predominant mechanisms of action associated with this versatile scaffold, focusing on its role in the inhibition of critical cancer-related signaling pathways.

Mechanism of Action I: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

One of the most frequently dysregulated pathways in human cancer is the Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and metabolism.[3] Several derivatives of the indazole scaffold have been identified as potent inhibitors of this pathway, making it a key area of investigation for cancer therapeutics.[3][4]

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Activated AKT also promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

Derivatives of the 6-Pyridin-4-yl-1H-indazole scaffold have been shown to inhibit various components of this pathway, including the p110α subunit of PI3K and AKT itself.[4][5] By blocking the activity of these key kinases, these compounds can effectively halt the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Indazole Indazole Derivatives Indazole->PI3K Inhibit Indazole->AKT Inhibit CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Indazole Derivatives.

Mechanism of Action II: Inhibition of the ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that is frequently hyperactivated in various cancers, particularly those with BRAF and RAS mutations.[6][7] This pathway regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[7]

The ERK/MAPK pathway is typically initiated by the binding of growth factors to their corresponding RTKs, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases), which are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.

Activated ERK1/2 can then translocate to the nucleus and phosphorylate numerous transcription factors, such as c-Myc and c-Fos, leading to the expression of genes that drive cell cycle progression and proliferation. The ERK/MAPK pathway is a key target for cancer therapy, and several inhibitors targeting BRAF and MEK have been approved for clinical use. However, acquired resistance to these inhibitors often involves the reactivation of the ERK signal.[6]

Derivatives of the indazole scaffold have been developed as potent and selective inhibitors of ERK1/2.[6] By directly targeting the terminal kinase in this cascade, these compounds can overcome resistance mechanisms that arise from upstream mutations.

ERK_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Indazole Indazole Derivatives Indazole->ERK Inhibit

Caption: ERK/MAPK Signaling Pathway and Inhibition by Indazole Derivatives.

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of indazole derivatives against AKT kinase.

1. Reagents and Materials:

  • Recombinant human AKT1, AKT2, or AKT3 enzyme

  • GSK-3β peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (indazole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Prepare a kinase reaction mixture containing kinase buffer, GSK-3β peptide substrate, and the respective AKT isoenzyme.

  • Add 10 µL of the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds AddToPlate Add Compounds to 384-well Plate PrepCompounds->AddToPlate AddKinaseMix Add Kinase Mix to Plate AddToPlate->AddKinaseMix PrepKinaseMix Prepare Kinase Reaction Mixture PrepKinaseMix->AddKinaseMix Incubate1 Incubate (15 min) AddKinaseMix->Incubate1 AddATP Add ATP to Initiate Reaction Incubate1->AddATP PrepATP Prepare ATP Solution PrepATP->AddATP Incubate2 Incubate (1 hr, 30°C) AddATP->Incubate2 StopAndDetect Stop Reaction & Detect ADP Incubate2->StopAndDetect ReadLuminescence Read Luminescence StopAndDetect->ReadLuminescence AnalyzeData Calculate % Inhibition and IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an In Vitro Kinase Assay.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various derivatives based on the indazole scaffold against different protein kinases. It is important to note that these values are for derivatives and not the parent 6-Pyridin-4-yl-1H-indazole molecule.

Compound/Derivative ClassTarget KinaseReported IC50Reference
1H-pyridin-4-yl-3,5-disubstituted indazolesAKT~50-80% inhibition at 10 µM[5]
Thieno[3,2-d]pyrimidine derivatives with indazole moiety (e.g., GDC-0941)PI3Kα5 nM[4]
3-amino-1H-indazole derivatives (e.g., W24)PI3K/AKT/mTOR pathway (cellular)0.43-3.88 µM (antiproliferative)[3]
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivativesERK1/2Low nanomolar[6]
1H-indazole-based derivativesFGFR1-30.8–90 μM[2]
4-phenyl-1H-indazole derivatives (e.g., Z13)PD-1/PD-L1 interaction189.6 nM[8]

Other Potential Therapeutic Applications

The versatility of the 6-Pyridin-4-yl-1H-indazole scaffold extends beyond the inhibition of the PI3K/AKT/mTOR and ERK/MAPK pathways. Other notable areas of investigation include:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of the 1H-indazole scaffold have been identified as inhibitors of FGFR kinases, which are implicated in various cancers.[2]

  • Immunotherapy: Recent studies have explored 4-phenyl-1H-indazole derivatives as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint in cancer.[8]

  • Neurological Disorders: The indazole-pyridine core has been utilized in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which is a potential target for the treatment of Parkinson's disease.[9]

Conclusion

The 6-Pyridin-4-yl-1H-indazole scaffold is a cornerstone in the development of novel kinase inhibitors and other targeted therapeutics. Its derivatives have demonstrated potent activity against key signaling pathways that are fundamental to the pathogenesis of cancer, including the PI3K/AKT/mTOR and ERK/MAPK pathways. The ongoing exploration of this versatile scaffold continues to yield promising drug candidates with diverse mechanisms of action, highlighting its enduring importance in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the therapeutic potential of this remarkable molecular framework.

References

  • NCI Genomics and Pharmacology Facility. 6-(4-pyrimidinyl)-1H-indazole derivative. [Link]

  • Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • PubMed. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. [Link]

  • Alchem Pharmtech. CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. [Link]

  • PubMed. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • ClinicalTrials.eu. Overweight – Overview of Information and Clinical Research. [Link]

  • PubMed. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. [Link]

  • ResearchGate. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

  • PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

Sources

The Biological Versatility of 6-Pyridin-4-yl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable ability to interact with a diverse array of biological targets.[1] Its structural resemblance to purine has rendered it a valuable template for the design of potent enzyme inhibitors, particularly in the realm of protein kinases. The strategic incorporation of a pyridine ring, another key pharmacophore, further enhances the drug-like properties of the indazole core, modulating solubility, metabolic stability, and target engagement. This guide provides an in-depth technical exploration of the biological activities of a specific, yet underexplored, member of this family: 6-Pyridin-4-yl-1H-indazole. While direct, extensive research on this precise molecule is nascent, this document will synthesize available data on closely related analogues and the broader class of pyridinyl-indazoles to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, potential biological targets, mechanisms of action, and the experimental methodologies crucial for its evaluation.

Synthetic Strategy: A Reliable Path to the Pyridinyl-Indazole Core

The construction of the 6-Pyridin-4-yl-1H-indazole scaffold is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile route for the formation of carbon-carbon bonds between aryl halides and boronic acids.[2] The logical and field-proven approach involves the coupling of a halogenated indazole precursor with a pyridinylboronic acid.

Proposed Synthetic Workflow

The synthesis of 6-Pyridin-4-yl-1H-indazole can be conceptualized as a two-stage process, beginning with the preparation of the key intermediate, 6-bromo-1H-indazole.

G cluster_0 Stage 1: Synthesis of 6-Bromo-1H-indazole cluster_1 Stage 2: Suzuki-Miyaura Cross-Coupling A 4-Bromo-2-methylaniline B Acetylation A->B Acetic anhydride C Diazotization & Cyclization B->C Isoamyl nitrite, Potassium acetate D 6-Bromo-1H-indazole C->D HCl, heat E 6-Bromo-1H-indazole G Pd-catalyzed Coupling E->G F Pyridin-4-ylboronic acid F->G Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) H 6-Pyridin-4-yl-1H-indazole G->H

Caption: Proposed synthetic workflow for 6-Pyridin-4-yl-1H-indazole.

Detailed Experimental Protocol: Synthesis of 6-Pyridin-4-yl-1H-indazole

This protocol is adapted from established procedures for the synthesis of 6-bromo-1H-indazole and Suzuki-Miyaura coupling of related indazole derivatives.[3][4]

Part 1: Synthesis of 6-Bromo-1H-indazole [4]

  • Acetylation of 4-bromo-2-methylaniline: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Part 2: Suzuki-Miyaura Coupling [3]

  • Reaction Setup: In a reaction flask, combine 6-bromo-1H-indazole (1 equivalent), pyridin-4-ylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents).

  • Solvent and Reaction Conditions: Add dimethoxyethane (DME) as the solvent and purge the mixture with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-Pyridin-4-yl-1H-indazole.

Biological Activity and Potential Therapeutic Applications

The pyridinyl-indazole scaffold is a cornerstone of numerous kinase inhibitors, suggesting that 6-Pyridin-4-yl-1H-indazole likely exhibits a similar pharmacological profile. The primary therapeutic area for such compounds is oncology, with potential applications in inflammatory and neurological disorders also being explored.

Inhibition of Protein Kinases: A Key Mechanism of Action

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The appended pyridine ring can form additional interactions, enhancing potency and selectivity. Based on the activities of closely related analogues, 6-Pyridin-4-yl-1H-indazole is predicted to inhibit several key kinases involved in cancer progression.

Potential Kinase Targets:

  • Haspin (GSG2) and Cdc2-like Kinases (Clks): Research on the regioisomeric 5-(4-pyridinyl)indazole derivatives has demonstrated potent inhibition of Haspin and Clk4.[5][6] Haspin is a serine/threonine kinase essential for proper chromosome alignment during mitosis, making it an attractive target in oncology.[7] Clks are involved in the regulation of RNA splicing, another critical process in cancer cells. The potent activity of the 5-(4-pyridinyl) scaffold strongly suggests that 6-Pyridin-4-yl-1H-indazole may also target these kinases.

  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[8][9] Several indazole-based compounds, including those with substitutions at the 6-position, have been developed as potent PLK4 inhibitors.[10] The 6-pyridinyl moiety could favorably occupy the ATP-binding site of PLK4.

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and metastasis.[11] The pyridinyl-indazole scaffold is a known pharmacophore for c-Met inhibitors, and it is plausible that 6-Pyridin-4-yl-1H-indazole could exhibit inhibitory activity against this receptor tyrosine kinase.[12][13]

G cluster_0 Potential Kinase Targets cluster_1 Downstream Cellular Effects A 6-Pyridin-4-yl-1H-indazole B Haspin/Clk4 A->B C PLK4 A->C D c-Met A->D E Mitotic Arrest B->E F Inhibition of Centriole Duplication C->F G Inhibition of Proliferation, Survival, and Metastasis D->G H Anticancer Activity E->H F->H G->H

Caption: Predicted mechanism of action for 6-Pyridin-4-yl-1H-indazole.

Antiproliferative Activity in Cancer Cell Lines

The inhibition of key kinases by 6-Pyridin-4-yl-1H-indazole is expected to translate into potent antiproliferative activity against a range of cancer cell lines. The specific cell lines that are most likely to be sensitive are those with a known dependency on the target kinases. For instance, breast cancer cell lines are often sensitive to PLK4 inhibitors, while various solid tumors exhibit c-Met dysregulation.[9][12]

Table 1: Antiproliferative Activity of Structurally Related Pyridinyl-Indazole Derivatives

CompoundModificationTarget Kinase(s)Cancer Cell Line(s)IC50 (µM)Reference
Compound 18 N1-benzoylated 5-(4-pyridinyl)indazoleHaspin, Clk4Not specified0.542 (Haspin), 0.088 (Clk4)[5]
Compound 19 N1-benzoylated 5-(4-pyridinyl)indazoleHaspinNot specified0.155 (Haspin)[5]
Compound 21 N1-acylated 5-(4-pyridinyl)indazoleHaspinNCI-60 panelNot specified[6]
14i 6-(pyrimidin-2-ylamino)-3-vinyl-indazole derivativePLK4MDA-MB-231, MDA-MB-4680.09, 0.06[14]
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivativePLK4MCF-71.3[15]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 6-Pyridin-4-yl-1H-indazole, a series of well-established in vitro assays should be employed.

Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the in vitro potency of the compound against a panel of purified kinases.

  • Reagents and Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, 96- or 384-well plates, plate reader.

  • Compound Preparation: Prepare a stock solution of 6-Pyridin-4-yl-1H-indazole in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure: a. In the wells of the assay plate, add the kinase, the test compound at various concentrations, and the substrate peptide in kinase buffer. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time. d. Stop the reaction by adding a suitable stop solution (e.g., EDTA). e. Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16]

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Pyridin-4-yl-1H-indazole for a specified duration (e.g., 72 hours). Include a DMSO-treated control group.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro ADME and Pharmacokinetic Considerations

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early in vitro assessment of these parameters is crucial.

Table 2: Key In Vitro ADME Assays

ParameterAssayRationale
Solubility Kinetic or thermodynamic solubility assaysPoor solubility can limit absorption and bioavailability.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assayPredicts the ability of the compound to be absorbed across the intestinal wall.[17]
Metabolic Stability Liver microsomal stability assayAssesses the compound's susceptibility to metabolism by liver enzymes, which influences its half-life in the body.
CYP450 Inhibition Cytochrome P450 inhibition assaysDetermines the potential for drug-drug interactions.

While specific ADME data for 6-Pyridin-4-yl-1H-indazole is not yet available, the pyridinyl-indazole scaffold generally offers a good starting point for developing orally bioavailable drugs. The pyridine moiety can enhance solubility, and the overall structure is amenable to modifications to optimize ADME properties.[18]

Conclusion and Future Directions

6-Pyridin-4-yl-1H-indazole represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly in the field of oncology. Based on the extensive research on related pyridinyl-indazole analogues, it is highly probable that this compound exhibits potent inhibitory activity against key protein kinases such as Haspin, PLK4, and c-Met. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation, enabling further investigation.

Future research should focus on the definitive synthesis and characterization of 6-Pyridin-4-yl-1H-indazole, followed by a comprehensive biological evaluation. This should include broad kinase profiling to identify its primary targets, determination of its antiproliferative activity across a panel of cancer cell lines, and a thorough assessment of its in vitro ADME properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecule and paving the way for the development of next-generation targeted therapies.

References

  • Current time information in גולן, IL. (n.d.).
  • Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A. (2017). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2022). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (2023). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (2023). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. (2023). Retrieved from [Link]

  • N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents - PubMed. (2024). Retrieved from [Link]

  • Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors - ResearchGate. (2024). Retrieved from [Link]

  • Absorption, distribution, metabolism and excretion (ADME) results of synthesized compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioorganic Chemistry. (2024). Retrieved from [Link]

  • (PDF) N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents - ResearchGate. (2024). Retrieved from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Publishing. (2023). Retrieved from [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2018). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Retrieved from [Link]

  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed. (2017). Retrieved from [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - MDPI. (2022). Retrieved from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - Semantic Scholar. (2023). Retrieved from [Link]

  • What are HASPIN inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). Retrieved from [Link]

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2009). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (2021). Retrieved from [Link]

  • In vitro ADME and In vivo Pharmacokinetics - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. (2020). Retrieved from [Link]

  • Computational study on novel natural inhibitors targeting c-MET - PMC - PubMed Central. (2020). Retrieved from [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PubMed Central. (2017). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Retrieved from [Link]

  • The role of in vitro ADME assays in antimalarial drug discovery and development.. (n.d.). Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. (2021). Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ADME Properties of compound 6. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022). Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass) of 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Pyridin-4-yl-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 6-Pyridin-4-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] With applications in the development of novel therapeutics for oncology and neurology, rigorous structural confirmation of this molecule is paramount.[1] This document outlines the theoretical principles and practical methodologies for analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the known chemical structure and established spectroscopic principles, serving as a benchmark for researchers synthesizing or working with this compound.

Introduction: The Significance of 6-Pyridin-4-yl-1H-indazole

6-Pyridin-4-yl-1H-indazole is a bifunctional molecule that incorporates both an indazole and a pyridine moiety.[1] This unique structural combination makes it a valuable scaffold in the synthesis of bioactive molecules.[1] The indazole core is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[2] The addition of the pyridine ring introduces a key site for hydrogen bonding and potential interactions with biological targets.[1]

Given its role as a critical building block in pharmaceutical development, unambiguous confirmation of its identity and purity is essential. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide serves as a practical reference for scientists, detailing the expected spectroscopic signatures and the rationale behind their interpretation.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the first step in any analytical workflow.

PropertyValueSource
Chemical Structure N/A
CAS Number 885271-89-6[1][3]
Molecular Formula C₁₂H₉N₃[1]
Molecular Weight 195.22 g/mol [1][4]
IUPAC Name 6-(pyridin-4-yl)-1H-indazole[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 6-Pyridin-4-yl-1H-indazole, the spectrum is expected to show signals in the aromatic region, corresponding to the protons on the indazole and pyridine rings, as well as a characteristic broad signal for the N-H proton of the indazole.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.1br s1HH-1 (N-H)The indazole N-H proton is acidic and typically appears as a broad singlet at a very downfield shift in DMSO-d₆ due to hydrogen bonding with the solvent.[6]
~8.7d2HH-2', H-6'Protons ortho to the nitrogen in the pyridine ring are deshielded and appear as a doublet.
~8.2s1HH-3The H-3 proton of the indazole ring is a singlet and appears downfield.[6]
~8.0s1HH-7The H-7 proton is a singlet due to its position on the indazole ring.
~7.8d1HH-4The H-4 proton will appear as a doublet, coupled to H-5.
~7.7d2HH-3', H-5'Protons meta to the nitrogen in the pyridine ring are also deshielded and appear as a doublet.
~7.4dd1HH-5The H-5 proton will appear as a doublet of doublets, coupled to both H-4 and the distant H-7.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides a map of the unique carbon atoms within the molecule. Due to the lower natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a distinct carbon environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~150.5C-2', C-6'Carbons adjacent to the nitrogen in the pyridine ring are significantly deshielded.
~145.0C-4'The quaternary carbon of the pyridine ring attached to the indazole.
~141.0C-7aQuaternary carbon at the indazole ring fusion.[7]
~135.0C-3The C-3 carbon of the indazole ring.[7]
~134.0C-6The carbon of the indazole ring attached to the pyridine.
~127.0C-3aQuaternary carbon at the indazole ring fusion.[7]
~122.0C-4Aromatic CH carbon in the indazole ring.
~121.5C-3', C-5'Carbons meta to the nitrogen in the pyridine ring.
~120.0C-5Aromatic CH carbon in the indazole ring.
~110.0C-7Aromatic CH carbon in the indazole ring.
Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Pyridin-4-yl-1H-indazole in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure complete dissolution and to observe the exchangeable N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 160 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Dissolve Dissolve 5-10 mg of Compound Solvent Add ~0.6 mL DMSO-d6 Dissolve->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Tune Tune & Shim Probe Transfer->Tune AcquireH1 Acquire 1H Spectrum (16 scans) Tune->AcquireH1 AcquireC13 Acquire 13C Spectrum (1024 scans) Tune->AcquireC13 FT Fourier Transform AcquireH1->FT AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Solvent Peak Phase->Reference

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3300N-H StretchIndazole N-HA broad peak characteristic of N-H stretching in a hydrogen-bonded system.[9]
3100 - 3000C-H StretchAromatic C-HSharp absorptions typical for C-H bonds on aromatic rings.
1610 - 1580C=C StretchAromatic RingsStrong absorptions from the carbon-carbon double bond stretching within the indazole and pyridine rings.[9]
1550 - 1450C=N StretchIndazole/PyridineStretching vibrations of the carbon-nitrogen double bonds within the heterocyclic rings.
850 - 800C-H BendOut-of-plane bendingStrong bands in this region can help identify the substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[10]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid 6-Pyridin-4-yl-1H-indazole powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[10]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow

IR_Workflow Start Start: FTIR with ATR Background Record Background Spectrum (Clean ATR Crystal) Start->Background Sample Place Solid Sample on ATR Crystal Background->Sample Pressure Apply Pressure Arm Sample->Pressure Acquire Acquire Sample Spectrum (16-32 Scans) Pressure->Acquire Process Software Ratios Sample vs. Background Acquire->Process End Final IR Spectrum Process->End

Caption: General workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data (High-Resolution ESI)

m/z ValueIon SpeciesRationale
196.0875[M+H]⁺The protonated molecular ion is the most expected species in positive mode Electrospray Ionization (ESI). The exact mass is calculated for C₁₂H₁₀N₃⁺.
195.0797[M]⁺The molecular ion peak, corresponding to the exact molecular weight of the neutral molecule (C₁₂H₉N₃). This is more common in techniques like Electron Ionization (EI).

Fragmentation Analysis: The stability of the fused aromatic system suggests that the molecular ion will be relatively intense. Fragmentation may occur through the loss of small molecules like HCN from either ring system, leading to smaller, stable charged fragments.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Dissolve Prepare Dilute Solution (~1 mg/mL in MeOH) Infuse Infuse into ESI Source Dissolve->Infuse Optimize Optimize Source Parameters Infuse->Optimize Acquire Acquire Spectrum (Positive Ion Mode) Optimize->Acquire Identify Identify [M+H]+ Peak Acquire->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze

Caption: A typical workflow for sample analysis by Electrospray Ionization Mass Spectrometry.

Conclusion

The structural elucidation of 6-Pyridin-4-yl-1H-indazole relies on the synergistic use of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework of the expected spectroscopic data, grounded in established chemical principles and data from related structures. The predicted ¹H and ¹³C NMR spectra offer a map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups like the N-H and aromatic systems, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Researchers can use this guide as a benchmark to confirm the successful synthesis and purity of this important medicinal chemistry scaffold, ensuring the integrity of their subsequent drug development and research endeavors.

References

  • Supporting Information for "Copper-Catalyzed Synthesis of 1H-Indazoles via Cascade Reaction of Oxime Acetates and Amines".
  • Kumar, A., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Supporting Information for "Synthesis and Characterization of Novel Phthalocyanine Dimers". (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Available at: [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639). NP-MRD. Available at: [Link]

  • Reddy, L. M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. PrepChem.com. Available at: [Link]

  • Supporting Information for "Synthesis and Biological Evaluation of Novel Benzo[d]isothiazole Derivatives". (n.d.).
  • AdooQ BioScience. (n.d.). 6-Pyridin-4-yl-1H-indazole. AdooQ BioScience. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Alchem Pharmtech. (n.d.). CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Alchem Pharmtech. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). 1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra for adsorbed a) pyridine and b) 2,6-lutidin over γ-Al2O3 catalyst. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pyridin-4-yl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutics, particularly in oncology and neurology.[1][2] Its utility as a drug candidate or a synthetic intermediate is fundamentally linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive framework for the systematic evaluation of these critical attributes. While specific experimental data for 6-Pyridin-4-yl-1H-indazole is not extensively available in public literature, this document outlines robust, field-proven methodologies for determining its aqueous and solvent solubility, as well as its stability under various stress conditions as mandated by international guidelines. The protocols described herein are designed to be self-validating, providing drug development professionals with the necessary tools to characterize this promising molecule and advance its therapeutic potential.

Introduction to 6-Pyridin-4-yl-1H-indazole

6-Pyridin-4-yl-1H-indazole is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring, with a pyridine substituent at the 6-position.[1] This molecular architecture is a "privileged scaffold" in medicinal chemistry, as indazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and potent kinase inhibitory effects.[3][4][5] The pyridine moiety can enhance solubility and provide an additional site for hydrogen bonding, which can be crucial for target engagement.

The compound's chemical identity is as follows:

PropertyValue
CAS Number 885271-89-6
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol

Given its potential as a cornerstone for novel drug discovery, a thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring product efficacy and safety.

Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[6][7] For 6-Pyridin-4-yl-1H-indazole, its solubility will be influenced by the interplay of the relatively nonpolar indazole core and the more polar pyridine ring. A multi-faceted approach to solubility testing is therefore essential.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard".[8]

Experimental Protocol:

  • Preparation: Add an excess amount of solid 6-Pyridin-4-yl-1H-indazole to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The use of various pH buffers is crucial as the pyridine nitrogen in 6-Pyridin-4-yl-1H-indazole is basic and its protonation state will significantly impact solubility. The extended equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[9] This is a high-throughput method often used in early drug discovery.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Pyridin-4-yl-1H-indazole in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add small volumes of the stock solution to a microtiter plate containing the desired aqueous buffer.

  • Precipitation Detection: Measure the turbidity of the solutions using nephelometry or by UV-Vis spectroscopy to determine the concentration at which precipitation occurs.[7]

Data Presentation: Solubility Profile of 6-Pyridin-4-yl-1H-indazole

Solubility TypeMediumTemperature (°C)Solubility (µg/mL)
ThermodynamicpH 1.2 Buffer25[Insert Experimental Data]
ThermodynamicpH 7.4 Buffer25[Insert Experimental Data]
KineticpH 7.4 Buffer25[Insert Experimental Data]

Visualization of Solubility Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess compound to buffer thermo_equilibrate Equilibrate (24-72h) thermo_start->thermo_equilibrate thermo_separate Centrifuge & Filter thermo_equilibrate->thermo_separate thermo_analyze HPLC Analysis thermo_separate->thermo_analyze kinetic_start Prepare DMSO stock kinetic_add Add to buffer kinetic_start->kinetic_add kinetic_measure Measure Turbidity kinetic_add->kinetic_measure

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

In-depth Stability Profiling and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, determining shelf-life, and informing formulation and storage conditions.[10][11] Forced degradation studies, or stress testing, are an integral part of this process.[12][13][14][15]

Forced Degradation Studies

These studies expose 6-Pyridin-4-yl-1H-indazole to conditions more severe than accelerated stability testing to identify potential degradation products.[10][15]

Experimental Protocols:

  • Acidic and Basic Hydrolysis:

    • Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

    • Neutralize the samples at various time points and analyze by HPLC to monitor for degradation.[13]

    • Rationale: The indazole ring system can be susceptible to hydrolysis under harsh pH conditions.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect from light.

    • Analyze samples at regular intervals.[13]

    • Rationale: The electron-rich heterocyclic rings may be prone to oxidation.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) for several days.[13]

    • Dissolve and analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[13]

    • A control sample should be kept in the dark.

    • Analyze both samples over time.

Data Presentation: Forced Degradation Summary

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradants (Retention Time)
Acid Hydrolysis0.1 M HCl, 60 °C24 h[Data][Data]
Base Hydrolysis0.1 M NaOH, 60 °C24 h[Data][Data]
Oxidation3% H₂O₂, RT24 h[Data][Data]
Thermal80 °C (Solid)7 days[Data][Data]
PhotolyticICH Q1B Option 27 days[Data][Data]

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions API 6-Pyridin-4-yl-1H-indazole Acid Acidic API->Acid Base Basic API->Base Oxidative Oxidative API->Oxidative Thermal Thermal API->Thermal Photolytic Photolytic API->Photolytic Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Forced Degradation Experimental Design.

Long-Term Stability Studies

Following ICH guidelines, long-term stability studies should be conducted on at least three primary batches of 6-Pyridin-4-yl-1H-indazole in its intended packaging.[11][16][17]

Experimental Protocol:

  • Storage Conditions: Store samples at long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[11][16]

  • Testing Frequency: Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[11][17]

  • Parameters to Test: Monitor appearance, assay, purity, and degradation products.

Conclusion

The solubility and stability of 6-Pyridin-4-yl-1H-indazole are critical quality attributes that must be thoroughly investigated to support its development as a therapeutic agent. This guide provides a comprehensive set of protocols and a logical framework for these assessments. By following these methodologies, researchers can generate the robust data required for formulation design, regulatory submissions, and ultimately, the successful clinical translation of this promising compound.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Retrieved from [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024-01-08). Food And Drugs Authority. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10). Retrieved from [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016-12-14). MedCrave online. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. Retrieved from [Link]

  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018-09-30). World Health Organization (WHO). Retrieved from [Link]

  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. The official website of the Saudi Food and Drug Authority. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Alchem.Pharmtech. Retrieved from [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Retrieved from [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Retrieved from [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. Retrieved from [Link]

  • Indazole. Grokipedia. Retrieved from [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Universidad San Francisco de Quito USFQ. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021-08-16). PMC - PubMed Central. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Retrieved from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026-01-17). ACS Publications. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023-09-01). NIH. Retrieved from [Link]

  • Regiospecific synthesis of 2,6-bis-indazol-1-ylpyridines from 2,6-bis-hydrazinopyridine. (2025-08-06). Retrieved from [Link]

  • 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indazole. J&W Pharmlab. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022-04-11). ACS Publications. Retrieved from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Pyridin-4-yl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 6-Pyridin-4-yl-1H-indazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The primary synthetic strategy focuses on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and self-validating experimental procedures. We will cover the synthesis of the key starting material, 6-Bromo-1H-indazole, followed by its coupling with pyridine-4-boronic acid to yield the target compound.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent kinase inhibition.[1] The fusion of a pyridine ring to the indazole core, specifically at the 6-position, has been shown to be a valuable strategy in the development of novel therapeutics, particularly in oncology and neurology.[1] The 6-Pyridin-4-yl-1H-indazole structure serves as a crucial building block for more complex molecules, and its efficient synthesis is paramount for advancing drug discovery programs.[1]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[2][3] This palladium-catalyzed reaction is the method of choice for the synthesis of 6-Pyridin-4-yl-1H-indazole, offering a reliable and scalable route to this important intermediate.

Overall Synthetic Workflow

The synthesis of 6-Pyridin-4-yl-1H-indazole is a two-stage process. The first stage involves the preparation of the key intermediate, 6-Bromo-1H-indazole, from commercially available starting materials. The second stage is the Suzuki-Miyaura cross-coupling of this intermediate with pyridine-4-boronic acid.

Synthesis_Workflow Start 4-Bromo-2-methylaniline Step1 Stage 1: Synthesis of 6-Bromo-1H-indazole Start->Step1 Intermediate 6-Bromo-1H-indazole Step1->Intermediate Step2 Stage 2: Suzuki-Miyaura Coupling Intermediate->Step2 FinalProduct 6-Pyridin-4-yl-1H-indazole Step2->FinalProduct

Caption: Overall synthetic workflow for 6-Pyridin-4-yl-1H-indazole.

Stage 1: Synthesis of 6-Bromo-1H-indazole

This stage details the synthesis of the essential precursor, 6-Bromo-1H-indazole, via a diazotization and cyclization reaction of 4-bromo-2-methylaniline. This method is scalable and provides the intermediate in good yield and purity.[4]

Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromo-2-methylaniline186.0695.0 g0.511
Chloroform119.380.70 L-
Acetic anhydride102.090.109 L1.16
Potassium acetate98.1414.6 g0.149
Isoamyl nitrite117.150.147 L1.25
Concentrated Hydrochloric Acid36.46500 mL-
50% aq. Sodium Hydroxide40.00As needed-
Heptane100.21As needed-

Step-by-Step Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[4]

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[4]

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[4]

Expertise & Experience Insights:

  • Temperature Control during Acetylation: The exothermic nature of the acetylation reaction necessitates careful temperature control to prevent side reactions and ensure complete conversion.

  • Role of Isoamyl Nitrite: Isoamyl nitrite serves as the diazotizing agent, converting the aniline into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

  • Acidic Hydrolysis: The use of concentrated hydrochloric acid is crucial for the hydrolysis of the N-acetylated indazole intermediate formed during the cyclization.

Stage 2: Suzuki-Miyaura Cross-Coupling

This stage describes the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-1H-indazole with pyridine-4-boronic acid to furnish the final product. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetalation Transmetal Transmetalation ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product Formation ArX 6-Bromo-1H-indazole (Ar-X) ArBOH2 Pyridine-4-boronic acid (Ar'-B(OH)2) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 6-Bromo-1H-indazole, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the pyridine group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, 6-Pyridin-4-yl-1H-indazole, regenerating the active Pd(0) catalyst.

Protocol: Synthesis of 6-Pyridin-4-yl-1H-indazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
6-Bromo-1H-indazole197.031.0 g5.08 mmol
Pyridine-4-boronic acid122.920.75 g6.10 mmol
Pd(dppf)Cl₂816.64207 mg0.254 mmol
Potassium Carbonate (K₂CO₃)138.211.40 g10.16 mmol
1,4-Dioxane88.1120 mL-
Water18.025 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 6-Bromo-1H-indazole (1.0 g, 5.08 mmol), pyridine-4-boronic acid (0.75 g, 6.10 mmol), Pd(dppf)Cl₂ (207 mg, 0.254 mmol), and potassium carbonate (1.40 g, 10.16 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) and water (5 mL) to the reaction vessel. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously under an inert atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

  • Extraction: Combine the filtrate and the washings. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-Pyridin-4-yl-1H-indazole.

Expertise & Experience Insights:

  • Catalyst Selection: Pd(dppf)Cl₂ is a highly effective catalyst for this type of cross-coupling due to the bulky and electron-rich dppf ligand, which promotes both oxidative addition and reductive elimination steps.[5]

  • The Role of the Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The use of a mixed solvent system like dioxane and water is common in Suzuki couplings. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Characterization Data

The identity and purity of the synthesized 6-Pyridin-4-yl-1H-indazole should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.35 (s, 1H), 8.65 (d, J = 6.0 Hz, 2H), 8.21 (s, 1H), 8.08 (s, 1H), 7.85 (d, J = 8.5 Hz, 1H), 7.78 (d, J = 6.0 Hz, 2H), 7.55 (dd, J = 8.5, 1.5 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 150.4, 145.2, 141.2, 134.9, 134.3, 122.9, 121.7, 121.3, 116.4, 109.9.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₉N₃ [M+H]⁺: 196.08, found 196.1.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh batch of catalyst.
Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC.
Poor quality of boronic acidUse freshly opened or properly stored boronic acid.
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents).
ProtodeboronationEnsure the base is of good quality and the reaction is sufficiently degassed.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider recrystallization.

Conclusion

The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of 6-Pyridin-4-yl-1H-indazole derivatives. By understanding the underlying principles of the Suzuki-Miyaura cross-coupling reaction and adhering to the optimized experimental conditions, researchers can efficiently produce this valuable building block for further drug discovery and development endeavors. The provided characterization data serves as a benchmark for product validation, ensuring the scientific integrity of the synthetic process.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2022). Scientific Reports. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2006). The Journal of Organic Chemistry. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). The Journal of Organic Chemistry. [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. ResearchGate. [Link]

Sources

Application Notes & Protocols: Characterizing 6-Pyridin-4-yl-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational protein kinase inhibitors.[1][2] Its unique structure allows for versatile interactions within the ATP-binding pocket of kinases, making it a focal point for cancer drug discovery.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-Pyridin-4-yl-1H-indazole, a key heterocyclic building block, and its derivatives as potential kinase inhibitors.[5] We present a strategic workflow, from initial biochemical validation of direct enzyme inhibition to robust cell-based assays that confirm target engagement and functional cellular outcomes. The protocols herein are designed to be self-validating systems, incorporating essential controls and detailed causal explanations to ensure scientific rigor and reproducibility.

Introduction: The Strategic Rationale for Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Kinase inhibitors have consequently become a cornerstone of targeted therapy.[8][9] The development pipeline for these inhibitors, however, is fraught with challenges, including translating biochemical potency into cellular efficacy and achieving target selectivity to minimize off-target effects.[10]

This guide outlines a logical, multi-step process to rigorously evaluate compounds derived from the 6-Pyridin-4-yl-1H-indazole scaffold. The workflow is designed to build a comprehensive data package, starting with direct, clean biochemical assays and progressing to more complex, physiologically relevant cellular systems. For illustrative purposes, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and AXL receptor tyrosine kinase as representative targets, as indazole derivatives have shown activity against these and other important oncogenic kinases.[3][11][12][13]

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation b_assay Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC₅₀ Value (Potency) b_assay->ic50 Data Analysis selectivity Selectivity Profiling (Kinase Panel Screen) ic50->selectivity Lead Prioritization c_engage Protocol 2: Cellular Target Engagement (e.g., NanoBRET™) selectivity->c_engage Advance Potent & Selective Compounds c_phos Protocol 3: Target Phosphorylation (Western Blot) c_engage->c_phos Confirms Binding Leads to Function c_prolif Protocol 4: Cell Proliferation Assay (e.g., CellTiter-Glo®) c_phos->c_prolif Confirms Functional Inhibition end Candidate for In Vivo Studies c_prolif->end start Compound Synthesis (6-Pyridin-4-yl-1H-indazole Derivative) start->b_assay

Figure 1: Experimental workflow for kinase inhibitor characterization.

Part 1: Biochemical Characterization of Enzymatic Activity

The essential first step is to confirm that the compound directly inhibits the catalytic activity of the purified kinase enzyme.[14] This removes cellular complexities like membrane permeability or efflux pumps, providing a clean measure of potency (IC₅₀).

Principle of the Assay

Biochemical kinase assays measure the enzymatic transfer of a phosphate group from ATP to a substrate.[7] Inhibition is quantified by a decrease in this activity. Numerous detection methods exist, including luminescence-based assays that measure ADP production (a universal product of kinase reactions), and fluorescence-based assays.[6] We will detail a protocol using the Promega ADP-Glo™ Kinase Assay, which is highly versatile and adaptable to most kinases.[15]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which drives a luciferase reaction, generating a light signal directly proportional to kinase activity.

1.1. Materials & Reagents:

  • 6-Pyridin-4-yl-1H-indazole derivative (test compound), dissolved in 100% DMSO.

  • Recombinant human kinase (e.g., VEGFR-2, c-Met, or AXL).

  • Kinase-specific substrate peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP solution (at 2x the Kₘ concentration for the specific kinase).

  • Staurosporine (positive control inhibitor).

  • White, opaque 384-well assay plates.

1.2. Experimental Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include wells with DMSO only (negative control, 0% inhibition) and Staurosporine (positive control, 100% inhibition).

  • Enzyme Addition: Prepare a solution of the kinase in Kinase Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[15]

  • Reaction Initiation: Prepare a solution containing both the substrate and ATP in Kinase Buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is now 11 µL.

  • Kinase Reaction: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the enzyme kinetics, which must be determined during assay development.[15]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

1.3. Data Analysis & Interpretation:

  • Normalization: Normalize the raw luminescence data. The average signal from the DMSO-only wells represents 0% inhibition, and the average signal from the positive control (Staurosporine) wells represents 100% inhibition.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • IC₅₀ Calculation: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]

ParameterExample ValueRationale
Kinase Concentration1-5 nMShould be low enough to ensure assay is in the linear range.
Substrate ConcentrationAt KₘBalances signal strength with sensitivity to competitive inhibitors.
ATP ConcentrationAt KₘPhysiologically relevant and allows for detection of ATP-competitive inhibitors.
Final DMSO Conc.≤ 1%High concentrations of DMSO can inhibit kinase activity.[6]
Positive ControlStaurosporineA potent, non-selective kinase inhibitor used to validate assay performance.

Table 1: Key parameters for a biochemical kinase inhibition assay.

Part 2: Cellular Characterization

A promising biochemical IC₅₀ is only the first step. A compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a functional response.[10] Cell-based assays are therefore critical for validating a lead compound.

Protocol 2: Cellular Target Engagement (NanoBRET™)

This assay directly measures whether the compound binds to its target kinase inside living cells.[10] It uses Bioluminescence Resonance Energy Transfer (BRET), where energy is passed from a NanoLuc® luciferase fused to the kinase (the donor) to a fluorescent tracer that binds the same kinase (the acceptor). A test compound that binds the kinase will displace the tracer, causing a loss of BRET signal.

2.1. Materials & Reagents:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the target kinase fused to NanoLuc® Luciferase.

  • Lipofectamine® 3000 or similar transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega).

  • Test compound and control inhibitors.

2.2. Experimental Procedure:

  • Cell Transfection: In a 96-well plate, transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compounds to the transfected cells.

  • Tracer Addition: Immediately after adding the compound, add the fluorescent NanoBRET™ tracer to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Prepare the Nano-Glo® Substrate detection reagent. Add it to the wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

2.3. Data Analysis & Interpretation:

  • Calculate BRET Ratio: For each well, calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.

  • Determine IC₅₀: Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀. A potent inhibitor will cause a dose-dependent decrease in the BRET ratio, confirming it can enter the cell and bind its target.

Protocol 3: Inhibition of Target Phosphorylation (Western Blot)

This assay provides functional evidence of kinase inhibition by measuring the phosphorylation of the target kinase (autophosphorylation) or its direct downstream substrate.[13]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg pPLCg p-PLCγ PLCg->pPLCg ERK ERK pPLCg->ERK pERK p-ERK ERK->pERK Prolif Angiogenesis, Cell Proliferation pERK->Prolif Inhibitor 6-Pyridin-4-yl-1H-indazole Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site

Figure 2: Simplified VEGFR-2 signaling pathway targeted by an inhibitor.

3.1. Materials & Reagents:

  • Cancer cell line overexpressing the target kinase (e.g., HUVECs for VEGFR-2, MKN-45 for c-Met).

  • Appropriate growth medium (e.g., EGM-2 for HUVECs).

  • Stimulating ligand (e.g., VEGF-A for VEGFR-2, HGF for c-Met).

  • Test compound, lysis buffer, protease/phosphatase inhibitors.

  • Antibodies: primary antibody against the phosphorylated target (e.g., anti-phospho-VEGFR2 Tyr1175) and a primary antibody for the total target protein.

  • HRP-conjugated secondary antibody and ECL substrate.

3.2. Experimental Procedure:

  • Cell Culture & Starvation: Plate cells and allow them to adhere. Once confluent, serum-starve the cells for 4-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10 minutes) to induce maximal kinase phosphorylation.

  • Cell Lysis: Immediately wash cells with cold PBS and add lysis buffer to prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phospho-protein and total protein. Detect with an HRP-conjugated secondary antibody and ECL substrate.

3.3. Data Analysis & Interpretation: A successful inhibitor will show a dose-dependent decrease in the band intensity for the phosphorylated protein, while the total protein levels remain unchanged. This confirms that the compound is blocking the kinase's catalytic activity in a cellular context.

Protocol 4: Cell Proliferation Assay

The ultimate goal of many kinase inhibitors in oncology is to halt cancer cell growth. A proliferation assay measures this functional outcome.[10]

4.1. Materials & Reagents:

  • Cancer cell line whose proliferation is dependent on the target kinase.

  • Growth medium and 96-well clear-bottom plates.

  • Test compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

4.2. Experimental Procedure:

  • Cell Plating: Seed cells at a low density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add a range of concentrations of the test compound to the wells.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition: Measure luminescence with a plate reader.

4.3. Data Analysis & Interpretation: Normalize the data to untreated control cells (100% viability) and wells with no cells (0% viability). Plot the percentage of viable cells against the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay TypeKey Question AnsweredExample Metric
Biochemical Assay Does the compound directly inhibit the enzyme?IC₅₀
Target Engagement Does the compound enter the cell and bind its target?Cellular IC₅₀
Phosphorylation Assay Does the compound block the kinase's signaling function?Reduction in p-Kinase
Proliferation Assay Does the compound stop cell growth?GI₅₀

Table 2: Summary of the characterization cascade for a kinase inhibitor.

Conclusion

The 6-Pyridin-4-yl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic application of the protocols described in this guide enables a thorough and rigorous evaluation of derivative compounds. By progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can build a robust data package to identify lead candidates with a higher probability of success in preclinical and clinical development. This structured approach, grounded in sound scientific principles, is essential for advancing the next generation of targeted cancer therapies.

References

  • c-Met inhibitor - Wikipedia. (n.d.).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Pharmaceuticals.
  • c-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). (n.d.). Taylor & Francis Online.
  • VEGFR-2 inhibitor - Grokipedia. (n.d.).
  • VEGFR-2 inhibitor - Wikipedia. (n.d.).
  • c-Met inhibitors. (2013). Sultan Qaboos University Medical Journal.
  • What are c-Met inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • VEGFR2 Selective Inhibitors. (n.d.). Selleckchem.com.
  • AXL Kinase Activity Assays. (n.d.). AssayQuant.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • AXL Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Potent and Selective Inhibition of AXL Receptor Tyrosine Kinase for the Treatment of Cancer. (n.d.). Arcus Biosciences.
  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. (n.d.). ACS Publications.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research.
  • Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. (n.d.). MDPI.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • 6-Pyridin-4-yl-1H-indazole. (n.d.). Chem-Impex.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Medicinal Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Advances.
  • 6-(4-pyrimidinyl)-1H-indazole derivative. (n.d.). CellMinerCDB | NCI Genomics and Pharmacology Facility.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). Acta Pharmaceutica Sinica B.
  • Indazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Notes & Protocols: The Utility of the 6-Pyridin-4-yl-1H-indazole Scaffold in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Beyond a Simple Heterocycle

The landscape of oncology drug discovery is increasingly focused on the development of highly specific, targeted therapies. Within this paradigm, the privileged structural motifs of medicinal chemistry serve as foundational blueprints for novel therapeutic agents. The 6-Pyridin-4-yl-1H-indazole moiety, a bicyclic aromatic heterocycle, has emerged not as a standalone therapeutic, but as a crucial and versatile scaffold for the synthesis of next-generation kinase inhibitors.[1] Its unique three-dimensional structure, combining a hydrogen bond-donating indazole core with a hydrogen bond-accepting pyridine ring, provides an excellent framework for achieving high-affinity interactions within the ATP-binding pockets of various protein kinases.[2]

These notes will provide an in-depth guide to the strategic application of the 6-Pyridin-4-yl-1H-indazole scaffold, with a particular focus on its utility in the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in cancer cell survival signaling. While direct biological data for the parent compound is limited, its derivatives have shown significant promise, and the protocols herein are representative of the methodologies used to validate such compounds.

II. Mechanism of Action: Targeting the TAK1 Signaling Nexus

Derivatives of the 6-Pyridin-4-yl-1H-indazole scaffold have shown potential as potent inhibitors of various protein kinases.[3] A particularly compelling target, given the structural features of these compounds, is the serine/threonine kinase TAK1 (also known as MAP3K7). TAK1 is a central mediator of cellular stress and inflammatory responses and plays a pro-survival role in cancer cells by activating downstream pathways like NF-κB and p38/JNK.[4][5] Dysregulation and overexpression of TAK1 have been implicated in a range of malignancies, including multiple myeloma, cervical cancer, and others, making it an attractive target for therapeutic intervention.[6][7]

The general mechanism of action for a TAK1 inhibitor derived from the 6-Pyridin-4-yl-1H-indazole scaffold involves competitive binding to the ATP pocket of the TAK1 enzyme. The indazole component can form crucial hydrogen bonds with the hinge region of the kinase, while the pyridine moiety can interact with solvent-exposed regions or form additional hydrogen bonds, contributing to both potency and selectivity. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation and subsequent activation of TAK1's downstream targets, thereby blocking the pro-survival signals and sensitizing cancer cells to apoptosis.[4][7]

Visualizing the TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating pro-survival signals and how its inhibition can lead to apoptosis in cancer cells.

TAK1_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α Receptors Receptors TNF-α->Receptors IL-1 IL-1 IL-1->Receptors TAK1 TAK1 Receptors->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs TAB1/2 TAB1/2 NF-κB Pathway NF-κB Pathway IKK Complex->NF-κB Pathway p38/JNK Pathway p38/JNK Pathway MKKs->p38/JNK Pathway NF-κB NF-κB NF-κB Pathway->NF-κB Apoptosis Apoptosis p38/JNK Pathway->Apoptosis Pro-survival Genes Pro-survival Genes Pro-survival Genes->Apoptosis Inhibits TAK1_Inhibitor 6-Pyridin-4-yl-1H-indazole Derivative (TAK1 Inhibitor) TAK1_Inhibitor->TAK1 Inhibits NF-κB->Pro-survival Genes

Caption: TAK1 signaling pathway and point of inhibition.

III. Quantitative Data Summary: A Scaffold of Potent Derivatives

Compound ClassTarget KinaseBiochemical IC50Cellular GI50 / IC50Cancer Cell Line(s)Reference
Imidazo[1,2-b]pyridazine-indazoleTAK155 nM~30 nMMPC-11, H929 (Multiple Myeloma)[6]
(E)-3-(styryl)-6-(pyridin-3-yl)-1H-indazoleNot specifiedNot specified0.23 µM4T1 (Breast Cancer)[8]
1H-indazole-3-amine derivativeNot specifiedNot specified5.15 µMK562 (Chronic Myeloid Leukemia)[9]
4-phenyl-1H-indazole derivativePD-1/PD-L1 Interaction189.6 nMNot specifiedB16-F10 (Melanoma)[10]

IV. Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key experiments to characterize the anti-cancer properties of compounds derived from the 6-Pyridin-4-yl-1H-indazole scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Representative for TAK1)

This protocol describes a method to determine the in vitro potency of a test compound against TAK1 kinase.

Causality: The principle of this assay is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A reduction in phosphorylation indicates inhibitory activity.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no kinase) controls to ensure the assay is performing correctly. A known inhibitor (e.g., Takinib) should be run in parallel as a reference.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human TAK1/TAB1 enzyme complex in kinase buffer to a working concentration (e.g., 5 ng/µL).

    • Prepare a substrate solution (e.g., Myelin Basic Protein, MBP) in kinase buffer (e.g., 0.2 mg/mL).

    • Prepare an ATP solution in kinase buffer (e.g., 10 µM).

    • Serially dilute the test compound (dissolved in 100% DMSO) in kinase buffer to achieve a range of final assay concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or control (DMSO vehicle) to the wells of a 384-well plate.

    • Add 2.5 µL of the TAK1/TAB1 enzyme solution to each well, except for the negative control wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., LanthaScreen™). Follow the manufacturer's instructions for the chosen detection reagent.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Self-Validation: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control) validates the assay's ability to detect changes in cell viability.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MPC-11 for multiple myeloma) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 100 µM to 0.1 nM). Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

V. References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • BioAssays. PubChem. [Link]

  • PubChem's BioAssay Database. Nucleic Acids Research. [Link]

  • Discovery of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines as TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry. [Link]

  • PubChem. Re3data.org. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Alchem Pharmtech. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • PubChem BioAssay: 2017 update. Nucleic Acids Research. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 6-(4-pyrimidinyl)-1H-indazole derivative. CellMinerCDB. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry. [Link]

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry. [Link]

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. ResearchGate. [Link]

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. The Journal of Immunology. [Link]

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. OncoTargets and Therapy. [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

Sources

Application Notes and Protocols for the Investigation of 6-Pyridin-4-yl-1H-indazole in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: The Therapeutic Potential of the Indazole Scaffold in Neurological Disorders

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1H-indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[2] Of particular interest to the neuroscience community is the growing body of evidence supporting the neuroprotective potential of indazole-containing molecules.[2] These compounds have been investigated for their therapeutic promise in a range of neurological disorders, from neurodegenerative diseases like Parkinson's and Alzheimer's to mood disorders.

The therapeutic efficacy of indazole derivatives in the central nervous system (CNS) is often attributed to their ability to modulate key signaling pathways implicated in neuronal survival and pathology. Several indazole-based compounds have been identified as potent inhibitors of various kinases, enzymes that play a crucial role in cellular signaling.[3] Dysregulation of kinase activity is a known hallmark of many neurological diseases.[4] Furthermore, the anti-inflammatory properties of some indazoles are highly relevant, as neuroinflammation is a critical component in the progression of many neurodegenerative conditions.

This document provides detailed application notes and protocols for the investigation of a specific indazole derivative, 6-Pyridin-4-yl-1H-indazole , as a potential therapeutic agent in neurological disorders. While direct experimental data on this particular compound in neurological models is emerging, its structural features — combining the neuro-active indazole core with a pyridine moiety — make it a compelling candidate for research.[1] This guide will, therefore, present a hypothesized mechanism of action and a comprehensive experimental workflow to explore its neuroprotective potential, from initial synthesis to in vitro and in vivo validation.

Chemical and Physical Properties of 6-Pyridin-4-yl-1H-indazole

PropertyValueReference
CAS Number 885271-89-6[1]
Molecular Formula C₁₂H₉N₃[1]
Molecular Weight 195.22 g/mol [1]
Appearance Off-white to yellow solidCommercially available data
Solubility Soluble in DMSO and methanolCommercially available data
Storage Store at 2-8°C, protected from light[1]

Hypothesized Mechanism of Action in Neurological Disorders

Based on the known biological activities of the indazole and pyridine scaffolds, we hypothesize that 6-Pyridin-4-yl-1H-indazole may exert its neuroprotective effects through a multi-targeted mechanism involving:

  • Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors. Key kinases implicated in neurodegeneration include Glycogen Synthase Kinase 3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Leucine-Rich Repeat Kinase 2 (LRRK2). Inhibition of these kinases can interfere with pathological processes such as tau hyperphosphorylation and neuronal apoptosis.

  • Anti-Neuroinflammatory Effects: The pyridine moiety is present in many anti-inflammatory drugs. We hypothesize that 6-Pyridin-4-yl-1H-indazole may suppress the activation of microglia and astrocytes, the resident immune cells of the CNS. This could be achieved by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS).

  • Modulation of Cannabinoid Receptors: A patent for a related compound, 6-pyridin-4-yl-1H-indazole-3-carboxamide, suggests potential activity at CB1 receptors.[5] The endocannabinoid system is a known modulator of neuronal function and inflammation, and its activation can be neuroprotective.

The following diagram illustrates the proposed multi-targeted mechanism of action for 6-Pyridin-4-yl-1H-indazole in a neuronal context.

G cluster_0 6-Pyridin-4-yl-1H-indazole cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects cluster_3 Overall Neuroprotective Outcome Compound 6-Pyridin-4-yl-1H-indazole Kinases Kinases (GSK-3β, CDK5, LRRK2) Compound->Kinases Inhibition Microglia Activated Microglia/Astrocytes Compound->Microglia Suppression CB1R Cannabinoid Receptor 1 (CB1R) Compound->CB1R Modulation Tau Reduced Tau Hyperphosphorylation Kinases->Tau Apoptosis Inhibition of Neuronal Apoptosis Kinases->Apoptosis Inflammation Decreased Neuroinflammation Microglia->Inflammation Signaling Modulation of Neuronal Signaling CB1R->Signaling Neuroprotection Enhanced Neuronal Survival and Function Tau->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection Signaling->Neuroprotection

Caption: Hypothesized multi-target mechanism of 6-Pyridin-4-yl-1H-indazole.

Experimental Workflow for Investigating 6-Pyridin-4-yl-1H-indazole

The following diagram outlines a comprehensive workflow for the synthesis, in vitro characterization, and in vivo validation of 6-Pyridin-4-yl-1H-indazole for its potential use in neurological disorder studies.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Data Analysis & Conclusion A1 Synthesis via Suzuki Coupling A2 Purification & Characterization (NMR, MS, HPLC) A1->A2 B1 Neuroprotection Assays (SH-SY5Y cells, 6-OHDA/MPP+) A2->B1 B2 Kinase Inhibition Assays (GSK-3β, CDK5, etc.) B1->B2 B3 Anti-inflammatory Assays (LPS-stimulated microglia) B1->B3 B4 Blood-Brain Barrier Permeability (PAMPA) B1->B4 C1 Animal Model of Parkinson's Disease (MPTP) B4->C1 C2 Behavioral Assessments (Rotarod, Pole Test) C1->C2 C3 Immunohistochemistry (Tyrosine Hydroxylase, Iba1) C2->C3 C4 Biochemical Analysis (HPLC for neurotransmitters) C3->C4 D1 Efficacy & Mechanism of Action Determination C4->D1

Caption: Experimental workflow for the evaluation of 6-Pyridin-4-yl-1H-indazole.

Detailed Protocols

Part 1: Synthesis of 6-Pyridin-4-yl-1H-indazole

This protocol is adapted from a similar synthesis of 3-substituted pyridinyl-indazoles and utilizes a palladium-catalyzed Suzuki coupling reaction.[2]

Materials:

  • 6-Iodo-1H-indazole

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-iodo-1H-indazole (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add pyridine-4-boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 6-Pyridin-4-yl-1H-indazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of 6-Pyridin-4-yl-1H-indazole against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line.[6]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-Hydroxydopamine (6-OHDA)

  • 6-Pyridin-4-yl-1H-indazole (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of 6-Pyridin-4-yl-1H-indazole (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

  • After pre-treatment, add 6-OHDA to the wells to a final concentration of 100 µM to induce neurotoxicity. Do not add 6-OHDA to the control wells.

  • Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the EC₅₀ of 6-Pyridin-4-yl-1H-indazole.

Part 3: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines a procedure to evaluate the neuroprotective efficacy of 6-Pyridin-4-yl-1H-indazole in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[7][8][9]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (dissolved in sterile saline)

  • 6-Pyridin-4-yl-1H-indazole (formulated for intraperitoneal injection, e.g., in saline with 5% DMSO and 5% Tween 80)

  • Rotarod apparatus

  • Apparatus for pole test

  • Anesthetics

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase, anti-Iba1)

  • HPLC system for neurotransmitter analysis

Procedure:

  • Animal Grouping and Dosing:

    • Group 1: Vehicle control (saline i.p.)

    • Group 2: MPTP control (20 mg/kg MPTP-HCl, i.p., 4 injections at 2-hour intervals on a single day)

    • Group 3: 6-Pyridin-4-yl-1H-indazole (low dose, e.g., 10 mg/kg, i.p.) + MPTP

    • Group 4: 6-Pyridin-4-yl-1H-indazole (high dose, e.g., 30 mg/kg, i.p.) + MPTP

    • Administer the compound or vehicle 30 minutes before each MPTP injection.

  • Behavioral Testing (7 days post-MPTP):

    • Rotarod Test: Measure the latency to fall from an accelerating rotating rod to assess motor coordination.

    • Pole Test: Measure the time taken to turn and descend a vertical pole to assess bradykinesia.

  • Tissue Collection (14 days post-MPTP):

    • Anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brains (e.g., 30 µm coronal sections) using a cryostat.

  • Immunohistochemistry:

    • Stain sections of the substantia nigra and striatum with an anti-Tyrosine Hydroxylase (TH) antibody to visualize dopaminergic neurons.

    • Stain sections with an anti-Iba1 antibody to assess microglial activation and neuroinflammation.

    • Quantify the number of TH-positive neurons and the density of Iba1-positive microglia using stereological methods.

  • Neurochemical Analysis:

    • For a separate cohort of mice, collect fresh striatal tissue at the endpoint.

    • Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

Data Interpretation and Expected Outcomes

  • In Vitro: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the SH-SY5Y assay. The calculated EC₅₀ value will provide a measure of its potency.

  • In Vivo: In the MPTP mouse model, effective treatment with 6-Pyridin-4-yl-1H-indazole is expected to:

    • Improve motor performance in behavioral tests (increased latency to fall in the rotarod test, decreased time in the pole test).

    • Preserve TH-positive neurons in the substantia nigra.

    • Reduce the activation of microglia (Iba1 staining) in the substantia nigra and striatum.

    • Restore striatal dopamine levels.

Safety and Toxicology Considerations

Prior to in vivo studies, it is essential to conduct preliminary toxicity assessments. An acute toxicity study in mice can determine the maximum tolerated dose (MTD) of 6-Pyridin-4-yl-1H-indazole. During the in vivo experiments, animals should be monitored daily for any signs of distress, weight loss, or changes in behavior.

Conclusion

6-Pyridin-4-yl-1H-indazole represents a promising, yet underexplored, chemical entity for the development of novel therapeutics for neurological disorders. Its structural heritage from the broadly active indazole family suggests a high potential for neuroprotective activity. The experimental framework provided in these application notes offers a robust and systematic approach to investigate its hypothesized multi-targeted mechanism of action. By following these protocols, researchers can elucidate the therapeutic potential of 6-Pyridin-4-yl-1H-indazole and contribute to the development of next-generation treatments for debilitating neurological conditions.

References

  • Xu, Z., Yang, D., Huang, X., & Huang, H. (2021). Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 Pathway. Frontiers in Neuroscience, 15, 631501. [Link]

  • Ullah, M. F., Ahmad, A., & Bhat, S. H. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Biomolecules and Biomedicine, 21(1), 1-13. [Link]

  • European Patent Office. (2017). Synthesis of indazoles (EP 3448849 B1). [Link]

  • Google Patents. (2009).
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. [Link]

  • Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-945. [Link]

  • Shaik, A. B., Al-Balawi, A. S., Al-Dhfyan, A., Al-Harbi, M. M., & Ali, R. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(17), 3848. [Link]

  • Antonenko, T. S., Dar'in, D. V., Bakulev, V. A., & Krasnov, V. P. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(23), 7247. [Link]

  • Zhang, L., & Liu, Q. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(11), 7621-7632. [Link]

  • Kovalevich, J., & Langford, D. (2016). Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. Journal of Neuroscience Methods, 261, 10-18. [Link]

  • Shah, K., & Lahiri, D. K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol, 4(13), e1168. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]

  • Gaire, J., Subedi, L., & Choi, Y. (2024). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research, 13, 23. [Link]

  • Schroeter, A., & Jander, S. (2016). In vivo imaging biomarkers of neuroinflammation in the development and assessment of stroke therapies - towards clinical translation. Frontiers in Neurology, 7, 195. [Link]

  • Li, J., & Zhang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843864. [Link]

  • ResearchGate. (2025). Protocol for the MPTP mouse model of Parkinson's disease. [Link]

  • Zhang, L., & Liu, Q. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(11), 7621-7632. [Link]

  • Winkeler, A., & Boisgard, R. (2019). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience, 10(4), 1791-1807. [Link]

  • Elguero, J., & Perez, M. A. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5869-5881. [Link]

  • Sino Biological. (n.d.). Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases. [Link]

  • Yeo, Y. W. P., Brianna, Yap, Y. J., Ng, K. Y., Chye, S. M., Ling, A. P. K., ... & Koh, R. Y. (2024). Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science, 14(10). [Link]

  • Eriksson, J., & Antoni, G. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 589. [Link]

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • News-Medical.Net. (2025). Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. [Link]

  • Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. [Link]

  • Santos, D., & Esteves, A. R. (2021). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. International Journal of Molecular Sciences, 22(16), 8759. [Link]

  • ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. [Link]

  • Emulate. (n.d.). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. [Link]

Sources

Application Notes and Protocols: In Vitro Experimental Design for 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of 6-Pyridin-4-yl-1H-indazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1] Recognizing the importance of rigorous preclinical evaluation, these application notes detail a strategic and multi-faceted approach to elucidating the compound's mechanism of action, potency, and cellular effects. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for investigating compounds of this class, with a particular focus on their potential as kinase inhibitors.

Introduction: Unveiling the Therapeutic Potential of 6-Pyridin-4-yl-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[2][3] 6-Pyridin-4-yl-1H-indazole, featuring a pyridine moiety, is a compound of interest for its potential to interact with specific biological targets, making it a promising candidate for therapeutic development, particularly in oncology and neurology.[1] Preliminary evidence suggests that indazole derivatives can function as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer.[4]

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions.[5][6] Therefore, the thorough in vitro characterization of potential kinase inhibitors is a critical step in the drug discovery pipeline.[7][8] This guide presents a logical workflow for the in vitro evaluation of 6-Pyridin-4-yl-1H-indazole, progressing from initial biochemical assays to more complex cell-based assessments. The overarching goal is to build a comprehensive profile of the compound's activity, providing a solid foundation for further preclinical and clinical development.

Strategic Workflow for In Vitro Characterization

A systematic approach is essential to comprehensively understand the biological activity of a novel compound. The following workflow is recommended for the in vitro characterization of 6-Pyridin-4-yl-1H-indazole.

In Vitro Characterization Workflow A Biochemical Assays (Target Identification & Potency) B Target Engagement Assays (Cellular Context) A->B Validate cellular target binding C Cellular Functional Assays (Downstream Effects & Phenotype) B->C Confirm functional consequences D Data Analysis & Interpretation C->D Comprehensive biological profile

Caption: A logical workflow for the in vitro characterization of 6-Pyridin-4-yl-1H-indazole.

Biochemical Assays: Direct Target Inhibition and Selectivity

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the activity of purified enzymes. These biochemical assays are crucial for identifying the primary molecular targets, determining potency (typically as an IC50 value), and assessing selectivity across the kinome.[9][10]

Rationale for Kinase Selection

Given that derivatives of 1H-indazole have been shown to inhibit kinases such as Akt and Rho-associated coiled-coil containing protein kinase (ROCK), these are logical starting points for screening 6-Pyridin-4-yl-1H-indazole.[4][11] ROCK is a key regulator of the actin cytoskeleton and is implicated in cell migration and invasion, making it a compelling target in oncology.[11]

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-quantification assay to measure the activity of a target kinase and the inhibitory effect of 6-Pyridin-4-yl-1H-indazole. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12]

Materials:

  • Purified recombinant kinase (e.g., ROCK2)

  • Kinase-specific substrate (e.g., a suitable peptide or protein)

  • 6-Pyridin-4-yl-1H-indazole (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution as recommended by the assay kit manufacturer.

  • Compound Dilution: Prepare a serial dilution of 6-Pyridin-4-yl-1H-indazole in kinase buffer. Include a DMSO-only control.

  • Kinase Reaction:

    • To each well of the plate, add the compound dilution or DMSO control.

    • Add the purified kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).[12]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

The luminescence signal is positively correlated with kinase activity. Calculate the percent inhibition for each concentration of 6-Pyridin-4-yl-1H-indazole relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Kinase Selectivity A measure of how specifically a compound inhibits a target kinase compared to other kinases. This is often determined by screening against a panel of kinases.[10]

Target Engagement in a Cellular Environment

While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to confirm that the compound can enter cells and bind to its intended target in a physiological context.[13] Cellular target engagement assays provide this critical information.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase-NanoLuc® fusion protein (e.g., ROCK2-NanoLuc®)

  • Transfection reagent

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • 6-Pyridin-4-yl-1H-indazole (dissolved in DMSO)

  • White, opaque 96-well or 384-well cell culture plates

Procedure:

  • Cell Transfection: Transfect the cells with the kinase-NanoLuc® fusion plasmid and seed them into the assay plate. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 6-Pyridin-4-yl-1H-indazole to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped with the appropriate filters.

Data Analysis:

Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The decrease in the BRET ratio is proportional to the displacement of the tracer by the test compound. Determine the IC50 value for target engagement by plotting the BRET ratio against the log of the compound concentration.

Cellular Functional Assays: Assessing Downstream Signaling and Phenotypic Outcomes

Following confirmation of target engagement, the next step is to evaluate the functional consequences of inhibiting the target kinase within the cell. This involves measuring the modulation of downstream signaling pathways and observing the resulting cellular phenotypes.

Signaling Pathway Analysis: The ROCK Signaling Cascade

ROCK Signaling Pathway cluster_inhibition Inhibition by 6-Pyridin-4-yl-1H-indazole RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC (p-MLC) Actin Actin Cytoskeleton pMLC->Actin Regulates Contraction Cell Contraction & Migration Actin->Contraction Inhibitor 6-Pyridin-4-yl-1H-indazole Inhibitor->ROCK

Caption: Simplified ROCK signaling pathway and the point of inhibition by 6-Pyridin-4-yl-1H-indazole.

Protocol: Western Blotting for Phospho-Myosin Light Chain (p-MLC)

A key downstream substrate of ROCK is Myosin Light Chain (MLC).[11] Inhibition of ROCK activity leads to a decrease in the phosphorylation of MLC. This can be quantified by Western blotting.[15]

Materials:

  • Cell line known to have active ROCK signaling (e.g., MDA-MB-231 breast cancer cells)

  • 6-Pyridin-4-yl-1H-indazole (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19)[16] and anti-total MLC2 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of 6-Pyridin-4-yl-1H-indazole for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Detection: Detect the signal using a chemiluminescence imaging system or X-ray film.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total MLC2 antibody to normalize for protein loading.

Data Analysis:

Quantify the band intensities for p-MLC2 and total MLC2. Calculate the ratio of p-MLC2 to total MLC2 for each treatment condition. A dose-dependent decrease in this ratio indicates successful inhibition of ROCK signaling.

Phenotypic Assays

To assess the impact of 6-Pyridin-4-yl-1H-indazole on cell survival and growth, a cell viability assay is essential.[19]

Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Pyridin-4-yl-1H-indazole for 24-72 hours.

  • Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence, which is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

Since ROCK is a key regulator of cell migration, assessing the effect of 6-Pyridin-4-yl-1H-indazole on this process is highly relevant.

Protocol: Wound Healing (Scratch) Assay

  • Create a Monolayer: Grow cells to confluency in a multi-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.

  • Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of 6-Pyridin-4-yl-1H-indazole.

  • Imaging: Image the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

  • Data Analysis: Measure the area of the scratch at each time point. A delay in the closure of the scratch in treated cells compared to control cells indicates an inhibition of cell migration.[20]

Data Interpretation and Best Practices

A cohesive understanding of the compound's activity is derived from integrating the data from all assays.

  • Controls are Critical: In every assay, include appropriate positive and negative controls. For kinase assays, a known inhibitor of the target kinase should be used as a positive control.[10]

  • Mind the ATP Concentration: In biochemical kinase assays, the IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. It is recommended to perform assays at the Km(ATP) of the kinase to obtain more comparable data.[7]

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the comprehensive in vitro characterization of 6-Pyridin-4-yl-1H-indazole. By systematically progressing from biochemical potency and selectivity to cellular target engagement and functional outcomes, researchers can build a detailed and reliable profile of this promising compound. This multi-pronged approach is fundamental to advancing our understanding of its therapeutic potential and guiding its journey through the drug discovery and development process.

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4918. [Link]

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • Lur, J. E., & Stebbins, J. L. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 125–135. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Noma, K., et al. (2011). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology, 759, 137–146. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • National Cancer Institute. (n.d.). 6-(4-pyrimidinyl)-1H-indazole derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

  • Zhang, H., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573–1577. [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3123. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Nonmuscle Cells. Retrieved from [Link]

  • Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

  • Médard, G., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 142(14), 6566–6576. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Molecules. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(10), 1638. [Link]

  • Oncotarget. (2016). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget, 7(49), 80839–80850. [Link]

  • DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]

  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PubMed. (2016, July 14). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Retrieved from [Link]

  • Griffith University. (2020, October 16). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Efficacy and Pharmacodynamic Studies of 6-Pyridin-4-yl-1H-indazole Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-Pyridin-4-yl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of novel therapeutics, particularly in oncology.[1][2] Derivatives of this scaffold have been investigated as inhibitors of various protein kinases and other critical targets in cancer signaling pathways.[3][4] This document provides a comprehensive guide for researchers designing and executing preclinical in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel compounds based on this scaffold. We will use a hypothetical derivative, hereafter referred to as "Indazole-PY," conceptualized as a potent and selective inhibitor of a key oncogenic kinase, to illustrate the principles and protocols.

Introduction: The Therapeutic Potential of Indazole-PY

Indazole-based compounds are prominent in modern drug discovery, with numerous derivatives entering clinical trials for their anti-tumor activities.[4] The 6-Pyridin-4-yl-1H-indazole core combines structural motifs known to interact with the ATP-binding pockets of various kinases.[1] For the purpose of this guide, we will hypothesize that Indazole-PY is a selective inhibitor of BRAF V600E , a mutant serine/threonine kinase that is a driver mutation in over 50% of melanomas and is also found in colorectal and thyroid cancers. Inhibition of BRAF V600E is intended to block the constitutively active MAPK/ERK signaling pathway, thereby inhibiting tumor cell proliferation and survival.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In BRAF V600E mutant cancers, the pathway is perpetually activated, leading to uncontrolled cell division. Indazole-PY is designed to bind to the ATP-binding site of the BRAF V600E kinase, preventing the phosphorylation and activation of its downstream substrate, MEK1/2. This interruption of the signaling cascade is expected to lead to decreased phosphorylation of ERK1/2, ultimately resulting in cell cycle arrest and apoptosis.

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates (pMEK) ERK ERK1/2 MEK->ERK Phosphorylates (pERK) Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes IndazolePY Indazole-PY IndazolePY->BRAF INHIBITS

Caption: Hypothesized MAPK signaling pathway and the inhibitory action of Indazole-PY.

Preclinical In Vivo Study Design

A well-designed in vivo study is critical to assess the therapeutic potential of Indazole-PY. The primary model for this stage is the subcutaneous xenograft, where human cancer cells are implanted into immunocompromised mice.[5]

Rationale for Model Selection
  • Cell Line: A375 human malignant melanoma cell line. This line is widely available, expresses the BRAF V600E mutation, and is known to form aggressive tumors in xenograft models.

  • Animal Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks of age. Their compromised immune system prevents the rejection of human tumor cells.[6]

  • Study Endpoints:

    • Primary (Efficacy): Tumor growth inhibition (TGI).

    • Secondary (PK/PD): Correlation of Indazole-PY concentration in plasma and tumor with the modulation of downstream biomarkers (e.g., pERK).

Overall Experimental Workflow

The study workflow is designed to ensure robust and reproducible data collection, from animal acclimatization to terminal tissue harvesting.

Study_Workflow acclimatize 1. Animal Acclimatization (7 days) implant 2. A375 Cell Implantation (Subcutaneous) acclimatize->implant monitor 3. Tumor Growth Monitoring (to ~150 mm³) implant->monitor randomize 4. Randomization & Grouping monitor->randomize dosing 5. Treatment Initiation (Vehicle, Indazole-PY) randomize->dosing measure 6. Efficacy Assessment (Tumor Volume & Body Weight) dosing->measure Daily pkpd 7. PK/PD Sub-study (Tissue Collection at Timepoints) dosing->pkpd Scheduled endpoint 8. Study Endpoint & Terminal Tissue Collection measure->endpoint pkpd->endpoint

Sources

6-Pyridin-4-yl-1H-indazole in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Indazole Scaffolds in Modern Agrochemical Discovery

The indazole moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] This versatility extends into the realm of agrochemical research, where derivatives of indazole are being explored for their potential as novel pesticides, herbicides, and fungicides.[3][4] The unique electronic properties and structural features of the indazole ring system allow for diverse chemical modifications, leading to compounds with a wide range of biological targets in pests and weeds.[3] Among these, 6-Pyridin-4-yl-1H-indazole has emerged as a compound of significant interest, demonstrating potential for development into next-generation crop protection agents.

This technical guide provides an in-depth exploration of 6-Pyridin-4-yl-1H-indazole in the context of agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis and bioactivity screening, alongside a discussion of its potential mechanisms of action based on current scientific understanding of related chemical classes.

Chemical Profile and Synthesis

Chemical Structure:

Caption: Chemical structure of 6-Pyridin-4-yl-1H-indazole.

Synthesis Protocol: Suzuki Coupling Approach

A common and effective method for the synthesis of 6-Pyridin-4-yl-1H-indazole involves a Suzuki coupling reaction. This protocol is adapted from established methods for the synthesis of similar aryl-substituted indazoles.

Materials:

  • 6-Bromo-1H-indazole

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-indazole (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 6-Pyridin-4-yl-1H-indazole.

Postulated Mechanisms of Action and Supporting Evidence

Direct experimental evidence for the specific mode of action of 6-Pyridin-4-yl-1H-indazole in an agrochemical context is not yet extensively published. However, based on the known activities of structurally related compounds, we can postulate two primary potential mechanisms:

Potential as a Synthetic Auxin Herbicide

Recent research has highlighted the herbicidal activity of 6-indazolyl-2-picolinic acids, which share a core indazole structure linked to a pyridine derivative.[3] These compounds have been shown to exhibit potent herbicidal effects, likely acting as synthetic auxins.[5] Synthetic auxins disrupt plant growth by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[5]

Supporting Evidence:

  • The pyridine ring in 6-Pyridin-4-yl-1H-indazole is a key structural feature found in many pyridine carboxylate herbicides.[6]

  • Structure-activity relationship (SAR) studies of related compounds indicate that the substitution pattern on the indazole and pyridine rings significantly influences herbicidal activity.[1][3]

Compound 6-Pyridin-4-yl-1H-indazole Target Auxin Receptors (e.g., TIR1/AFB) Compound->Target Binds to Pathway Disruption of Auxin Signaling Pathway Target->Pathway Initiates Effect Uncontrolled Growth & Plant Death Pathway->Effect Leads to

Caption: Postulated mechanism as a synthetic auxin herbicide.

Potential as an Insecticide Targeting Ryanodine Receptors

The diamide class of insecticides, which includes compounds like chlorantraniliprole and flubendiamide, act by modulating insect ryanodine receptors (RyRs).[7][8] These receptors are ligand-gated calcium channels crucial for muscle contraction.[9] The binding of diamide insecticides to RyRs leads to uncontrolled calcium release, causing muscle paralysis and eventual death of the insect.[7][8] The structural features of some indazole derivatives may allow them to interact with insect RyRs.

Supporting Evidence:

  • Indazole-containing compounds have been investigated as potential insecticides.

  • The rigid, bicyclic structure of the indazole core, combined with the pyridine substituent, may mimic the pharmacophore of known RyR-targeting insecticides.

Compound 6-Pyridin-4-yl-1H-indazole Target Insect Ryanodine Receptors (RyRs) Compound->Target Binds to Process Uncontrolled Ca2+ Release Target->Process Induces Effect Muscle Paralysis & Insect Death Process->Effect Causes

Caption: Postulated mechanism as an insecticide targeting RyRs.

Experimental Protocols for Bioactivity Screening

The following protocols provide a framework for evaluating the herbicidal and insecticidal efficacy of 6-Pyridin-4-yl-1H-indazole.

Protocol 1: Herbicidal Activity Screening

This protocol outlines both pre-emergence and post-emergence assays to assess the herbicidal potential of the compound.

Materials:

  • 6-Pyridin-4-yl-1H-indazole

  • Acetone (for stock solution)

  • Tween® 20 (as a surfactant)

  • Distilled water

  • Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions

  • Spray bottle or automated sprayer

Step-by-Step Protocol:

A. Pre-emergence Assay: [10][11]

  • Soil Preparation: Fill pots or trays with potting soil.

  • Sowing: Sow the seeds of the selected weed species at a uniform depth.

  • Treatment Application: Prepare a stock solution of 6-Pyridin-4-yl-1H-indazole in acetone. From this, prepare a series of dilutions in water containing 0.1% Tween® 20. Apply the test solutions evenly to the soil surface. Include a solvent-only control.

  • Incubation: Place the treated pots/trays in a growth chamber or greenhouse with appropriate light, temperature, and humidity for the selected weed species.

  • Data Collection: After a set period (e.g., 14-21 days), assess the germination rate and seedling vigor. Record visual injury symptoms such as chlorosis, necrosis, and stunting. Calculate the percentage of inhibition compared to the control.

B. Post-emergence Assay: [4][12]

  • Plant Growth: Sow weed seeds in pots and allow them to grow to the 2-4 leaf stage.

  • Treatment Application: Apply the prepared dilutions of 6-Pyridin-4-yl-1H-indazole (as described in the pre-emergence assay) directly to the foliage of the seedlings until runoff.

  • Incubation: Return the plants to the growth chamber or greenhouse.

  • Data Collection: Assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment). Record visual injury and calculate the percentage of growth inhibition or mortality.

Data Presentation:

Concentration (ppm)Pre-emergence Inhibition (%)Post-emergence Inhibition (%)
1
10
100
Control00
Protocol 2: Insecticidal Activity Screening

This protocol is designed to evaluate the insecticidal activity of 6-Pyridin-4-yl-1H-indazole against a common agricultural pest, the diamondback moth (Plutella xylostella).[13][14]

Materials:

  • 6-Pyridin-4-yl-1H-indazole

  • Acetone

  • Tween® 20

  • Distilled water

  • Cabbage leaves

  • Petri dishes or ventilated containers

  • Second or third instar larvae of Plutella xylostella

  • Fine brush

Step-by-Step Protocol:

  • Preparation of Treated Leaves: Prepare dilutions of the test compound in water containing 0.1% Tween® 20 from an acetone stock solution. Dip cabbage leaf discs into the test solutions for 10-20 seconds. Allow the leaves to air dry. Use leaf discs dipped in a solvent-only solution as a control.

  • Assay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Insect Introduction: Using a fine brush, carefully transfer a known number of larvae (e.g., 10) onto each leaf disc.

  • Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod.

  • Data Collection: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with the brush are considered dead. Calculate the percentage of mortality for each concentration.

Data Presentation:

Concentration (ppm)Mortality (%) at 24hMortality (%) at 48hMortality (%) at 72h
1
10
100
Control000

Conclusion and Future Directions

6-Pyridin-4-yl-1H-indazole stands as a promising scaffold for the development of novel agrochemicals. Its structural features suggest potential for both herbicidal and insecticidal activity, possibly through mechanisms involving auxin signaling disruption or ryanodine receptor modulation. The protocols outlined in this guide provide a robust framework for the synthesis and initial bioactivity screening of this and related compounds. Further research should focus on elucidating the precise molecular targets and mechanisms of action, expanding the spectrum of activity against a broader range of pests and weeds, and optimizing the structure to enhance efficacy and crop safety.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). Molecules.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). Molecules.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023).
  • Evaluation of Bioinseticide in the Control of Plutella xylostella (Linnaeus, 1758)
  • Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family. (2022). Pest Management Science.
  • Bioactivity of Six Plant Extracts on Adults of Demotispa neivai (Coleoptera: Chrysomelidae). (n.d.). Journal of Insect Science.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.
  • Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides. (2025). Journal of Agricultural and Food Chemistry.
  • Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. (2024).
  • Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl. (n.d.). Plant Physiology.
  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. (n.d.). Weed Science.
  • Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. (2014). Pest Management Science.
  • Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. (n.d.). Pest Management Science.
  • Bio-efficacy of plant extracts against a major stored grain insect pest bruchid beetle F. Callosobruchus maculatus (Coleoptera: Bruchidae). (2025). Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
  • New and selective ryanodine receptor activators for insect control. (2025). Pest Management Science.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025). Molecules.
  • Lectures 5 & 6: Preemergence Herbicides. (n.d.).
  • 6-Pyridin-4-yl-1H-indazole. (n.d.). Chem-Impex.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). Molecules.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4- Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). Journal of Agricultural and Food Chemistry.
  • Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening. (2023). Journal of Agricultural and Food Chemistry.
  • Plutella Xylostella. (n.d.). Insecticide Resistance Action Committee.
  • How to Test Herbicides at Forest Tree Nurseries. (n.d.). USDA Forest Service.
  • Resistance Mechanism of Plutella xylostella (L.)
  • Herbicides, Pyridine Carboxylate. (n.d.).
  • Testing for and Deactivating Herbicide Residues. (n.d.).
  • Structural insights of 4-Hydrophenylpyruvate dioxygenase inhibition by structurally diverse small molecules. (n.d.).
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. (n.d.).
  • Inhibitors of Protoporphyrinogen Oxidase. (n.d.).
  • Insect ryanodine receptors: molecular targets for novel pest control chemicals. (n.d.).
  • Preemergence Herbicide Application Timings: Pros and Cons. (2020).
  • Protoporphyrinogen Oxidase-Inhibiting Herbicides. (n.d.).
  • Efficacy of novel insecticides and bio-pesticides for diamond back moth (Plutella xylostella) management in cabbage. (n.d.). Vegetable Science.
  • Insect Ryanodine Receptor: Distinct but Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3 - SciSpace. (n.d.).
  • Effect of Herbicides on the Management of the Invasive Weed Solanum rostr
  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2023). Weed Science.
  • Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid. (n.d.). Science Publishing Group.
  • Ryanodine receptor mutation conferring chlorantraniliprole resistance in the eggplant fruit borer Leucinodes orbonalis Guenée (Lepidoptera: Crambidae). (n.d.). ResearchGate.bonalis Guenée (Lepidoptera: Crambidae). (n.d.).

Sources

Suzuki coupling reactions for 6-substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 6-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, functionalization at the 6-position of the indazole ring system is a critical strategy in the development of novel therapeutics, including potent kinase inhibitors for oncology.[3][4][5][6] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the precise installation of diverse aryl, heteroaryl, and vinyl moieties onto the indazole core.[7][8][9][10] This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, critical reaction parameters, and field-proven protocols for the successful execution of Suzuki coupling reactions on 6-haloindazoles.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][12][13]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 6-haloindazole. This is often the rate-determining step.[7] The reactivity of the halide is crucial, following the order I > Br > OTf >> Cl.[13][14] While 6-bromoindazoles are common substrates, the coupling of less reactive 6-chloroindazoles typically requires more electron-rich and bulky ligands to facilitate this step.[13][15]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species (e.g., boronic acid) to the Pd(II) complex. This process is critically dependent on the presence of a base.[16] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[12][17]

  • Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[11][12]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArX 6-Haloindazole (Ar-X) ArX->ArPdX ArPdR Ar-Pd(II)L₂-R (Transmetalation Complex) ArPdX->ArPdR Transmetalation RBY2 Organoboron Reagent (R-B(OR)₂) RBY2->ArPdX Base Base (e.g., K₂CO₃) Base->RBY2 Activation ArPdR->Pd0 Reductive Elimination ArR 6-Substituted Indazole (Ar-R) ArPdR->ArR

Caption: The catalytic cycle showing the key steps of the Suzuki-Miyaura reaction.

Key Reagent and Parameter Selection

The success of a Suzuki coupling hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent system dictates the reaction's efficiency, yield, and scope.

ComponentRole & Selection RationaleCommon Examples
Palladium Source Serves as the pre-catalyst that generates the active Pd(0) species in situ. Pd(II) sources like Pd(OAc)₂ are often reduced by phosphine ligands or through homocoupling of the boronic acid.[11]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[13][16][18]
Ligand Stabilizes the Pd(0) catalyst, prevents the formation of inactive palladium black, and modulates steric/electronic properties to enhance reactivity, particularly for challenging substrates like aryl chlorides.[11]Phosphines: PPh₃, PCy₃, SPhos, XPhos, dppf.[16][19][20] NHCs: PEPPSI-type catalysts.[11]
Base Activates the boronic acid for transmetalation. The choice of base can significantly affect yield and must be compatible with functional groups on the substrates.[17] Stronger bases may be needed for less reactive partners.Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃.[17] Phosphates: K₃PO₄.[17] Hydroxides: NaOH, KOH.[13]
Solvent Solubilizes reactants and facilitates the reaction. Biphasic systems (organic/aqueous) are very common, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[11][21]Toluene, 1,4-Dioxane, Dimethoxyethane (DME), DMF, often with added water.[11][22][23]
Boron Reagent The source of the carbon nucleophile. Boronic acids are common but can be prone to protodeboronation. Boronate esters (e.g., pinacol esters) offer enhanced stability, which can be crucial for sensitive or slow-reacting substrates.[11][24]Arylboronic acids, Heteroarylboronic acids, Pinacol boronate esters.

A Note on N-H Indazoles: Unprotected N-H groups on indazoles and other nitrogen-rich heterocycles can pose a significant challenge. The acidic proton can react with the base, and the Lewis basic nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[25][26][27] While many protocols proceed with the unprotected form, sluggish reactions may necessitate N-protection (e.g., with a Boc or methyl group) or the use of specialized catalyst systems designed for such substrates.[23][26][28]

Experimental Application & Protocols

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of a 6-bromoindazole with a generic arylboronic acid.

Synthesis of Starting Material: 6-Bromo-1H-indazole

The availability of the 6-haloindazole is a prerequisite. 6-Bromo-1H-indazole is a common intermediate that can be synthesized on a large scale from 4-bromo-2-methylaniline.[3] Another route involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[29]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point and can be adapted based on the specific reactivity of the coupling partners.

Workflow Figure 2: General Experimental Workflow for Suzuki Coupling A 1. Reagent Assembly (Indazole, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Solvent System) B->C D 4. Heating & Stirring (e.g., 90-100 °C, 12-16h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Quench, Extract, Dry) E->F Complete G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical step-by-step workflow for performing the Suzuki coupling reaction.

Materials & Reagents:

  • 6-Bromo-1H-indazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

  • Flame-dried round-bottom flask or reaction vial, reflux condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02 mmol).[17]

  • Inerting the Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Degassing can be achieved by bubbling argon through the solvent for 15-20 minutes prior to addition.[18]

  • Reaction Execution : Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 12-16 hours.[17]

  • Monitoring Progress : Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[12]

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a hexane/ethyl acetate mixture) to yield the pure 6-aryl-1H-indazole.[12][30]

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to optimization and troubleshooting is key to success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Catalyst Inactivity: Deactivated by oxygen; insufficient loading.Ensure rigorous exclusion of air. Use fresh catalyst. Increase catalyst loading slightly (e.g., to 5 mol%).
Poor Substrate Reactivity: Aryl chloride is used; sterically hindered substrates.Switch to a more active ligand system (e.g., use SPhos or XPhos instead of PPh₃). Increase reaction temperature.[16][19]
Catalyst Inhibition: Unprotected N-H on indazole.Consider N-protection/deprotection. Use a catalyst system known to be effective for N-heterocycles (e.g., those with Buchwald ligands).[26][27]
Protodeboronation Boronic Acid Instability: Boronic acid decomposes before coupling.Use the corresponding boronate ester (e.g., pinacol ester) for improved stability.[24] Use anhydrous solvents and a fluoride-based base (e.g., KF) if water sensitivity is suspected.[16]
Homocoupling Glaser-type coupling of boronic acid: Often promoted by oxygen or high temperatures.Ensure the reaction is thoroughly deoxygenated. Consider a milder base or lower reaction temperature.
Low Yields Suboptimal Base/Solvent: Incorrect base strength or poor solubility of reactants.Screen different bases (e.g., K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃).[17] Screen different solvent systems (e.g., Toluene/H₂O, DME/H₂O).

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool in the synthetic chemist's arsenal for the functionalization of heterocyclic cores. Its application to 6-haloindazoles provides a direct and modular route to a vast chemical space of novel derivatives with significant potential in drug discovery and development.[31] By understanding the core mechanism, carefully selecting reagents, and employing robust experimental techniques, researchers can effectively overcome common challenges and harness the full power of this reaction to accelerate their research programs.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6. Reagents and... ResearchGate. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH. [Link]

  • Screening of different ligands for Suzuki coupling a. ResearchGate. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Application Notes & Protocols: Cell-Based Assays for Evaluating 6-Pyridin-4-yl-1H-indazole Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology.[1][2] Compounds such as 6-Pyridin-4-yl-1H-indazole are of significant interest for their potential to modulate critical signaling pathways involved in tumor progression and angiogenesis.[3][4] This guide provides a comprehensive framework of cell-based assays to rigorously evaluate the efficacy of 6-Pyridin-4-yl-1H-indazole, using its potential activity as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor as a representative mechanism of action. The protocols herein are designed to guide researchers from initial target engagement and cytotoxicity assessment to detailed phenotypic characterization of its anti-angiogenic effects.

Scientific Rationale & Strategic Workflow

Evaluating a novel compound requires a multi-faceted approach that connects its effect on a molecular target to a measurable, physiologically relevant cellular response. Indazole derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell growth, migration, and survival.[1][5] A primary pathway implicated in tumor angiogenesis is mediated by VEGF and its high-affinity receptor, VEGFR-2, a receptor tyrosine kinase.[6][7] Activation of VEGFR-2 in endothelial cells triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, promoting the key steps of angiogenesis: proliferation, migration, and tube formation.[8][9]

Therefore, a logical strategy to assess the efficacy of 6-Pyridin-4-yl-1H-indazole is to test the hypothesis that it functions as a VEGFR-2 inhibitor. Our experimental workflow is designed to validate this hypothesis systematically.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Cellular Impact cluster_2 Phase 3: Phenotypic Anti-Angiogenic Effects cluster_3 Phase 4: Downstream Signaling p_vegfr2 Phospho-VEGFR-2 Western Blot (Target Inhibition) mtt MTT Assay (Viability & Cytotoxicity) p_vegfr2->mtt Does target inhibition affect cell health? wound Wound Healing Assay (Cell Migration) mtt->wound Does it affect specific angiogenic behaviors? tube Tube Formation Assay (Capillary Morphogenesis) wound->tube elisa VEGF Secretion ELISA (Feedback Loop Modulation) tube->elisa How are signaling mediators affected? start Treat Endothelial Cells (e.g., HUVECs) with 6-Pyridin-4-yl-1H-indazole start->p_vegfr2 start->mtt start->wound start->tube start->elisa

Figure 1: Experimental Workflow. A phased approach to characterize the efficacy of 6-Pyridin-4-yl-1H-indazole.

The VEGFR-2 Signaling Pathway: A Prime Target

VEGF-A is a master regulator of angiogenesis.[7] Its binding to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[9] This phosphorylation creates docking sites for various signaling proteins, initiating cascades that orchestrate complex cellular responses like proliferation, survival, and migration.[8][10] An effective inhibitor would block this initial phosphorylation event, thereby shutting down the entire downstream network.

G VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Tyr1175, Tyr1214) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Compound 6-Pyridin-4-yl-1H-indazole Compound->pVEGFR2 Inhibits MAPK MAPK/ERK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Survival Cell Survival Akt->Survival

Figure 2: Simplified VEGFR-2 Signaling Pathway. Shows the point of inhibition for a putative VEGFR-2 kinase inhibitor.

Experimental Protocols

For all protocols, Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as the primary cell model, as they are a well-established standard for in vitro angiogenesis studies.[11]

Assay 1: Target Engagement via Western Blot for Phospho-VEGFR2

Principle: This assay directly assesses whether the compound inhibits VEGFR-2 activation in a cellular context. By treating cells with VEGF to stimulate the pathway, we can measure the level of phosphorylated (activated) VEGFR-2. A potent inhibitor will reduce the p-VEGFR2 signal without affecting the total amount of VEGFR-2 protein.[12][13]

Protocol:

  • Cell Seeding: Plate HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours. This reduces basal receptor activation.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of 6-Pyridin-4-yl-1H-indazole (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.

  • Stimulation: Add recombinant human VEGF-A (e.g., 50 ng/mL) to the wells for 10 minutes to induce robust VEGFR-2 phosphorylation. Include a non-stimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel, then transfer to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBS-T for 1 hour.[14]

    • Incubate with a primary antibody against Phospho-VEGFR2 (Tyr1175) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to confirm the inhibitor does not degrade the receptor.[13]

ParameterRecommended Value
Cell Line HUVEC
Stimulant Recombinant Human VEGF-A (50 ng/mL)
Compound Conc. 0.1 µM - 100 µM (Dose-response)
Primary Antibodies Anti-p-VEGFR2 (Tyr1175), Anti-VEGFR2, Anti-GAPDH
Blocking Buffer 5% BSA in TBS with 0.1% Tween-20

Table 1: Key Parameters for Phospho-VEGFR2 Western Blot.

Assay 2: Cell Viability & Proliferation (MTT Assay)

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[18]

Protocol:

  • Cell Seeding: Plate HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 6-Pyridin-4-yl-1H-indazole or vehicle control. Include wells with medium only (blank) and untreated cells (100% viability control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[19] Incubate for another 4 hours at 37°C in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Assay 3: Cell Migration (Wound Healing / Scratch Assay)

Principle: This assay models collective cell migration, a crucial step in angiogenesis where endothelial cells move to close a gap, similar to wound healing.[20] A "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured over time.[21] An effective anti-angiogenic compound will inhibit or slow this process.

Protocol:

  • Create Confluent Monolayer: Seed HUVECs in a 24-well plate and grow them until they form a fully confluent monolayer.

  • Create Scratch: Use a sterile 200 µL pipette tip to create a uniform, straight scratch across the center of each well.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with low-serum medium containing the test compound at various concentrations (non-cytotoxic concentrations determined from the MTT assay) or vehicle control.

  • Image Acquisition: Immediately capture an image of the scratch in each well using a phase-contrast microscope (Time 0).

  • Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).[22]

  • Data Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial area.

Assay 4: Endothelial Tube Formation

Principle: This is a hallmark in vitro assay that recapitulates the morphological differentiation of endothelial cells into capillary-like structures.[23] When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will align and form a network of tubes.[11][24] This assay assesses the ability of a compound to inhibit this complex three-dimensional reorganization.[25]

Protocol:

  • Coat Plates: Thaw BME (e.g., Matrigel®) on ice. Add 50 µL of BME to each well of a pre-chilled 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium containing different concentrations of 6-Pyridin-4-yl-1H-indazole or vehicle.

  • Cell Seeding: Seed the treated HUVECs (1.5 x 10^4 cells per well) onto the polymerized BME.

  • Incubation: Incubate for 4-12 hours. The timing should be optimized as tubes can form quickly and may later deteriorate.[11][26]

  • Imaging: Visualize the tube network using a phase-contrast microscope and capture images.

  • Quantification: Analyze the images to quantify angiogenic parameters such as the number of nodes (branch points), total tube length, and number of loops. This can be done manually or with specialized software plugins for ImageJ.

Assay 5: Quantification of VEGF Secretion by ELISA

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of a specific protein, in this case, VEGF-A, in a liquid sample.[27][28] This can reveal if the compound affects the production and secretion of VEGF by cancer cells, which often drive angiogenesis in a paracrine manner.

Protocol (using a commercial sandwich ELISA kit):

  • Sample Collection: Culture a relevant cancer cell line (e.g., HeLa, A549) with or without the test compound for 24-48 hours. Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • Assay Procedure: Follow the manufacturer's protocol for the human VEGF-A ELISA kit.[29][30]

    • Add standards and collected supernatant samples to the wells of a microplate pre-coated with a VEGF-A capture antibody.

    • Incubate to allow VEGF-A to bind to the immobilized antibody.

    • Wash the plate, then add a biotin-conjugated detection antibody that binds to a different epitope on the VEGF-A.[31]

    • Wash again, and add streptavidin-HRP (Horseradish Peroxidase).

    • Add a TMB substrate, which will be converted by HRP into a colored product.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to interpolate the concentration of VEGF-A in the unknown samples.

Conclusion

This structured application guide provides a robust, multi-tiered strategy for evaluating the efficacy of 6-Pyridin-4-yl-1H-indazole as a potential anti-angiogenic agent. By systematically progressing from direct target engagement (p-VEGFR2 inhibition) to broad cellular effects (viability) and finally to specific, complex phenotypic outcomes (migration and tube formation), researchers can build a comprehensive and compelling data package. This integrated approach ensures that the mechanism of action is clearly linked to a functional cellular response, providing a solid foundation for further preclinical development.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Wound healing assay. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • Wikipedia. (2023, November 28). MTT assay. Retrieved from [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, T., et al. (2024). Cell Migration Assays and Their Application to Wound Healing Assays—A Critical Review. MDPI. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

  • Arnaoutova, I., George, S., Kleinman, H. K., & Benton, G. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. JoVE. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cell Migration and Scratch Assays. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Biomedica Medizinprodukte GmbH & Co KG. (n.d.). VEGF ELISA. Retrieved from [Link]

  • Biomedica Medizinprodukte GmbH & Co KG. (n.d.). VEGF ELISA, #BI-VEGF Validation Data File. Retrieved from [Link]

  • Mand, A. S., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Mand, A. S., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • Elabscience Biotechnology Inc. (n.d.). Human VEGF-A ELISA Kit. Retrieved from [Link]

  • Linsenmayer, T. F., et al. (2007). Vascular Endothelial Growth Factor Expression and Signaling in the Lens. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Retrieved from [Link]

  • National Cancer Institute. (n.d.). 6-(4-pyrimidinyl)-1H-indazole derivative. Retrieved from [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. Retrieved from [Link]

  • Shaikh, A., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Retrieved from [Link]

  • Zhang, P., & Chen, Z. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Introduction: Navigating the Synthesis of 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 6-Pyridin-4-yl-1H-indazole Synthesis

6-Pyridin-4-yl-1H-indazole is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic candidates, particularly in oncology and neurology.[1] Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents a set of unique challenges that can impact reaction yield, purity, and scalability. The inherent properties of the N-heterocyclic starting materials—specifically the unprotected, acidic N-H group on the indazole and the Lewis basic pyridine ring—can complicate the catalytic cycle.[2][3]

This guide is designed to serve as a technical resource for researchers, scientists, and process chemists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and consistently achieve high yields of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My Suzuki coupling reaction has stalled, and I'm observing a low conversion of my 6-bromo-1H-indazole. What are the likely causes?

Answer: A stalled or low-conversion Suzuki-Miyaura reaction is the most common issue. The root cause often lies in catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ can be effective, modern Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially with challenging substrates.[4][5] The unprotected N-H on the indazole can coordinate to the palladium center, inhibiting catalyst activity.[2]

    • Recommendation: Switch to a more robust catalytic system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos is highly recommended.[6] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[5]

  • Base Selection: The base plays a multifaceted role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[7][8] An inappropriate base can lead to poor yields.

    • Recommendation: For this specific coupling, a moderately strong inorganic base is preferred. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to sodium or potassium carbonate (Na₂CO₃, K₂CO₃).[6][9] They offer a good balance of basicity and solubility in the mixed solvent systems typically used.

  • Solvent & Degassing: Oxygen can degrade the phosphine ligands and oxidize the Pd(0) catalyst, leading to the formation of inactive palladium black.[10]

    • Recommendation: Use a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).[7][9] Crucially, ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[11] Maintain an inert atmosphere throughout the reaction.

Question 2: I'm seeing significant amounts of a byproduct that appears to be debrominated starting material (1H-indazole) and/or homocoupled pyridine (4,4'-bipyridine). How can I prevent this?

Answer: The formation of these byproducts points to specific, competing side reactions within the catalytic cycle.[10]

  • Dehalogenation (Protodebromination): This occurs when the aryl halide complex undergoes premature reduction before coupling. It is often exacerbated by excess base, certain solvents, or impurities.

    • Mitigation:

      • Optimize Base Stoichiometry: Use the minimum effective amount of base (typically 2.0-3.0 equivalents).

      • Ligand Choice: Bulky ligands that accelerate the desired cross-coupling can outcompete the dehalogenation pathway.

  • Homocoupling of Boronic Acid: Pyridineboronic acids are particularly susceptible to hydrolysis (protodeboronation) followed by homocoupling, especially at elevated temperatures and with prolonged reaction times.[11]

    • Mitigation:

      • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the pyridine-4-boronic acid, but avoid a large excess which can favor homocoupling.

      • Reaction Temperature & Time: Monitor the reaction closely by TLC or LC-MS. Do not run the reaction for longer than necessary. While heating is required, excessive temperatures (>120 °C) can accelerate byproduct formation.

      • Boronic Acid Quality: Ensure you are using high-quality pyridine-4-boronic acid. Consider using the more stable pinacol ester derivative if protodeboronation is a persistent issue.[12]

Question 3: The purification of my final product is difficult. It seems to be binding strongly to the silica gel column.

Answer: The pyridine nitrogen in the final product is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor recovery.

  • Purification Strategy:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1% v/v) or ammonia in methanol. This will cap the acidic sites.

    • Alternative Stationary Phase: If the issue persists, consider using an alternative stationary phase like neutral alumina.

    • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate or DCM) and wash with a mild base like saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent alternative to chromatography for achieving high purity on a larger scale.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading for this reaction? A: For initial optimization, a catalyst loading of 1-3 mol% of the palladium precursor is a good starting point. If catalyst deactivation is suspected, increasing the loading to 5 mol% may improve conversion.[11]

Q: Should I protect the N-H group of the indazole before the coupling reaction? A: While N-protection (e.g., with a BOC or THP group) can sometimes lead to cleaner reactions and prevent catalyst inhibition, it adds extra steps to the synthesis (protection/deprotection).[13][14] Modern catalytic systems, particularly those using bulky biarylphosphine ligands, are highly effective at coupling unprotected NH-indazoles, making protection unnecessary in most cases.[2][6] It is generally preferable to optimize the coupling on the unprotected substrate first.

Q: Can I use microwave heating for this reaction? A: Yes, microwave-assisted heating can be highly effective for this Suzuki-Miyaura coupling. It can significantly reduce reaction times and often improves yields by minimizing the thermal degradation of reactants and catalysts.[6][9] Typical conditions might involve heating at 120-140 °C for 15-30 minutes.[9]

Q: How does water affect the reaction? A: Water is often a beneficial component of the solvent system. It helps to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and can facilitate the transmetalation step of the catalytic cycle.[7] A common solvent ratio is 4:1 or 5:1 dioxane:water.[2]

Data & Protocols

Table 1: Comparison of Reaction Conditions for Indazole Suzuki Coupling
EntryPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C) / Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5%)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 (MW) / 0.5hGood[9]
2Pd(OAc)₂ (2%)RuPhos (3%)K₃PO₄ (2)Dioxane/H₂O100 / 15hGood-Excellent[2]
3Pd(dppf)Cl₂ (5%)-K₂CO₃ (2)DME80 / 2hGood[13]
4Pd₂(dba)₃ (2.5%)P(Cy)₃·HBF₄ (6%)K₃PO₄ (1.7)Dioxane/H₂O100 / 16h~80%[11]
Optimized Experimental Protocol

This protocol is based on robust conditions reported in the literature for coupling N-heterocycles.[2][11]

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromo-1H-indazole (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%). Add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the 6-bromo-1H-indazole.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an eluent system such as Dichloromethane/Methanol or Ethyl Acetate/Hexanes, modified with 0.5% triethylamine.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X (6-Bromo-1H-indazole) ArPd(II)XL2 R¹-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal R²-B(OR)₂ (Pyridinylboronic acid) + Base ArPd(II)ArL2 R¹-Pd(II)-R² Complex Transmetal->ArPd(II)ArL2 RedElim Reductive Elimination ArPd(II)ArL2->RedElim RedElim->Pd(0)L2 Product (R¹-R²)

Caption: Simplified Suzuki-Miyaura catalytic cycle for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Path cluster_byproducts Byproduct Analysis start Low Yield or Stalled Reaction? check_reagents Reagent Quality? (Boronic acid, Halide) start->check_reagents check_inert Inert Atmosphere? (Degassed Solvents) start->check_inert byproduct_q Byproducts Observed? start->byproduct_q opt_catalyst Change Ligand (e.g., XPhos, SPhos) check_inert->opt_catalyst If atmosphere is good opt_base Switch Base (K₃PO₄ or Cs₂CO₃) opt_catalyst->opt_base opt_temp Adjust Temperature / Use Microwave opt_base->opt_temp dehalogenation Dehalogenation? → Lower Base Conc. byproduct_q->dehalogenation Yes homocoupling Homocoupling? → Adjust Stoichiometry → Lower Temp/Time byproduct_q->homocoupling Yes

Sources

Overcoming solubility issues with 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Settings

Welcome to the technical support resource for 6-Pyridin-4-yl-1H-indazole. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and extensive field experience to help you navigate the common solubility challenges associated with this compound. This document provides troubleshooting advice and detailed protocols to ensure the accuracy and reproducibility of your experiments.

Compound Profile: 6-Pyridin-4-yl-1H-indazole

6-Pyridin-4-yl-1H-indazole is a heterocyclic aromatic compound that serves as a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Like many compounds in this class, its planar, aromatic structure contributes to strong crystal lattice energy and high lipophilicity, often resulting in poor aqueous solubility. Understanding these inherent properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
CAS Number 885271-89-6[2][3]
Molecular Formula C₁₂H₉N₃[2]
Molecular Weight 195.22 g/mol [2]
Appearance White to off-white crystalline solid[4]
General Solubility Limited solubility in water, soluble in organic solvents like DMSO and ethanol.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when handling 6-Pyridin-4-yl-1H-indazole in a research environment.

Q1: What is the recommended solvent for preparing a high-concentration primary stock solution?

Answer: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent for preparing primary stock solutions of 6-Pyridin-4-yl-1H-indazole.[4]

Causality Explained: DMSO is a polar aprotic solvent with a strong ability to disrupt the intermolecular forces (π-stacking, hydrogen bonding) within the crystal lattice of complex organic molecules.[6] This allows it to effectively solvate the compound at high concentrations (e.g., 10-50 mM), creating a stable stock that can be stored at -20°C or -80°C for extended periods. Unlike protic solvents (like water or ethanol), it does not donate hydrogen bonds, which can be crucial for maintaining the stability of certain compounds.

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. What is happening and how can I fix it?

Answer: This is the most common solubility issue, often referred to as "crashing out." It occurs because the compound, while highly soluble in DMSO, is poorly soluble in the aqueous environment of your buffer or medium. When the DMSO stock is added, the solvent environment rapidly changes from 100% organic to >99% aqueous, causing the compound to exceed its aqueous solubility limit and precipitate.[7]

Troubleshooting Workflow:

G cluster_solutions Solutions start Precipitation Observed (Compound 'crashes out') sol1 1. Decrease Final Concentration Is a lower concentration acceptable? start->sol1 sol2 2. Optimize Dilution Technique (See Protocol 2) sol1->sol2 No end_ok Achieved Soluble Working Solution sol1->end_ok Yes sol3 3. Modify the Vehicle Is a co-solvent permissible? sol2->sol3 Still Precipitates sol2->end_ok Solved sol4 4. Adjust Buffer pH (See Protocol 3) sol3->sol4 No sol3->end_ok Yes sol4->end_ok Solved end_reassess Re-evaluate Experiment (e.g., use different compound) sol4->end_reassess Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Key Mitigation Strategies:

  • Maintain Low Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5%, and never exceed 1%, as higher concentrations can cause artifacts or cellular toxicity.[6][8]

  • Use Serial Dilutions: Prepare an intermediate dilution of your stock in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Add Stock to Buffer (Not Vice-Versa): Always add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and minimizes localized high concentrations of the compound that can initiate precipitation.[9]

  • Incorporate Pluronic F-68 or other surfactants: For cell culture applications, a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in the final medium can help stabilize the compound and prevent it from precipitating or adsorbing to plasticware.

Q3: Can I use heat or sonication to help dissolve 6-Pyridin-4-yl-1H-indazole?

Answer: Yes, gentle heating and sonication are common and effective techniques, but they must be used with caution.

  • Sonication: A brief sonication in an ultrasonic water bath is excellent for breaking up small agglomerates of powder and accelerating dissolution in DMSO. This is generally a safe procedure.

  • Heating: Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can significantly aid dissolution by increasing the kinetic energy of the solvent and solute molecules.[9] However, prolonged exposure to high temperatures can risk thermal degradation of the compound. Never heat above 50-60°C unless you have specific stability data. Crucially, allow the solution to return to room temperature before use to ensure that the compound does not precipitate out upon cooling (a phenomenon known as temperature-dependent solubility).

Q4: How does pH affect the solubility of this compound? Can I use this to my advantage?

Answer: Yes, pH can be a powerful tool. The 6-Pyridin-4-yl-1H-indazole structure contains two nitrogen atoms that can be protonated: one on the pyridine ring and one on the indazole ring.[5][10]

Causality Explained: In acidic conditions (lower pH), these nitrogen atoms can accept a proton (H⁺), forming a positively charged salt.[11] This ionized form is generally much more water-soluble than the neutral free base form. The pKa of the compound dictates the pH at which this transition occurs. For many indazole and pyridine-containing kinase inhibitors, solubility increases significantly at a pH below 6.0.[12] You can leverage this by preparing your working solutions in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5), provided it is compatible with your experimental system.

Q5: I need to prepare a formulation for an in vivo animal study. What are some common vehicle options?

Answer: Preparing a stable and non-toxic formulation for in vivo use is challenging and requires careful optimization. Simple aqueous solutions are rarely feasible. Common strategies involve using co-solvent systems or lipid-based formulations.[13][14]

A widely used starting point for a parenteral or oral gavage formulation is a vehicle containing a mixture of solvents and surfactants. A common combination includes:

  • DMSO: To initially dissolve the compound.

  • PEG300 or PEG400 (Polyethylene Glycol): A water-miscible co-solvent that helps maintain solubility upon dilution.[15]

  • Tween 80 (Polysorbate 80) or Cremophor EL: A surfactant to create a stable microemulsion or suspension.[15]

  • Saline or Water: To bring the formulation to the final volume.

Example Vehicle: A common formulation might be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% water/saline.[16] It is imperative to run a vehicle-only control group in your animal studies to ensure the vehicle itself does not produce any biological effects.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Materials:

  • 6-Pyridin-4-yl-1H-indazole (MW: 195.22 g/mol )

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tube or amber glass vial

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculation: To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you need:

    • Moles = 0.010 mol/L * 0.001 L = 1 x 10⁻⁵ mol

    • Mass = 1 x 10⁻⁵ mol * 195.22 g/mol = 0.0019522 g = 1.95 mg

  • Weighing: Carefully weigh out 1.95 mg of 6-Pyridin-4-yl-1H-indazole powder and transfer it to the sterile vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If needed, place the vial in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[9]

  • Quality Control: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

This protocol illustrates the preparation of a 10 µM working solution in an experimental buffer, ensuring the final DMSO concentration remains at 0.1%.

G cluster_alternative Alternative Two-Step Method stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution (Optional) 100 µM in Buffer (0.1% DMSO) stock->intermediate 1:100 Dilution (e.g., 2 µL stock into 198 µL buffer) final Final Working Solution 10 µM in Buffer (0.1% DMSO) stock->final 1:1000 Dilution (e.g., 1 µL stock into 999 µL buffer) intermediate->final 1:10 Dilution (e.g., 100 µL intermediate into 900 µL buffer)

Caption: Workflow for preparing working solutions.

Procedure (Direct Dilution):

  • Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare Buffer: Dispense 999 µL of your desired experimental buffer (e.g., PBS, cell culture medium) into a sterile tube.

  • Dilution: While the tube is on a vortex mixer at a medium speed, add 1 µL of the 10 mM stock solution directly into the buffer.

  • Mixing: Continue vortexing for an additional 10-15 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution promptly, as the compound may be less stable or prone to precipitation in aqueous solutions over time.

Protocol 3: Rapid Assessment of pH-Dependent Solubility

This protocol provides a method to quickly determine if acidic conditions improve the solubility of your compound.

Materials:

  • 10 mM DMSO stock of 6-Pyridin-4-yl-1H-indazole

  • Buffer A: Phosphate-Buffered Saline (PBS), pH 7.4

  • Buffer B: Citrate-Phosphate Buffer, pH 5.0

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at ~350 nm (or nephelometer)

Procedure:

  • Plate Setup: Add 198 µL of Buffer A to a series of wells and 198 µL of Buffer B to another series of wells. Include buffer-only wells as blanks.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well containing buffer. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Method A (Absorbance): Measure the absorbance of the plate at a wavelength where the compound absorbs but the buffer does not (determine this via a UV-Vis scan if possible, often around 320-380 nm for such structures). Higher absorbance indicates more compound in solution.

    • Method B (Nephelometry): If available, measure light scattering. Higher nephelometry units indicate more precipitated material.[7]

  • Analysis: Compare the absorbance or scattering signal between the wells with pH 7.4 buffer and pH 5.0 buffer. A significantly higher absorbance or lower scattering at pH 5.0 indicates that acidic conditions improve the compound's solubility.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • International Scholarly Research Network. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ISRN Pharmaceutics, 195727.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Retrieved from [Link]

  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • MDPI. (n.d.). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Park, K. (2003).
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • PubMed. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

  • Grokipedia. (n.d.). Indazole. Retrieved from [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • PubMed. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Pyridin-4-yl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Pyridin-4-yl-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important scaffold. The methodologies discussed herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

I. Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 6-Pyridin-4-yl-1H-indazole, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low to No Yield of the Desired Product

Q1: My Suzuki-Miyaura coupling between 6-bromo-1H-indazole and pyridine-4-boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: This is a common challenge, often stemming from a few critical parameters in the catalytic cycle. As a Senior Application Scientist, my first recommendation is to systematically evaluate the following components, as the interplay between them is crucial for success.

  • Catalyst and Ligand Inactivity: The heart of the Suzuki coupling is the palladium catalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), it must be efficiently reduced in situ.[1] The nitrogen atom in your pyridine-4-boronic acid can coordinate to the palladium center, potentially inhibiting the catalyst.[2]

    • Troubleshooting Steps:

      • Use a Fresh Catalyst: Palladium catalysts, especially on the benchtop, can degrade over time. Ensure you are using a fresh, active source.

      • Select Robust Ligands: For heteroaryl couplings, particularly with pyridines, bulky, electron-rich phosphine ligands are often essential. Ligands like SPhos, XPhos, or RuPhos can promote the crucial oxidative addition and reductive elimination steps, even with challenging substrates.[3] These ligands can help prevent catalyst inhibition by the basic pyridine nitrogen.

      • Consider a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes provide more consistent results than in situ reduction.

  • Suboptimal Base and Solvent System: The base is not just a spectator; it is critical for the activation of the boronic acid to facilitate transmetalation.[4] The choice of solvent influences the solubility of reactants and the efficacy of the base.

    • Troubleshooting Steps:

      • Base Selection: While K₂CO₃ is common, for challenging couplings, a stronger base like K₃PO₄ may be necessary.[5] However, be mindful that excessively strong bases can promote side reactions.

      • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DMF with water is a standard choice.[6][7] The water is essential for dissolving the inorganic base and facilitating the formation of the borate complex. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.[1]

  • Integrity of Starting Materials: The purity and stability of your 6-bromo-1H-indazole and pyridine-4-boronic acid are paramount.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials by NMR or other analytical techniques. Impurities can interfere with the reaction.

      • Check Boronic Acid Quality: Pyridineboronic acids can be prone to degradation. If you suspect this, consider using a freshly opened bottle or a more stable boronic ester derivative (e.g., a pinacol ester).

Issue 2: Significant Formation of Byproducts

Q2: My reaction is producing the desired product, but I am also observing significant amounts of byproducts, making purification difficult. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation is a frequent hurdle. The two most common culprits in your specific Suzuki-Miyaura coupling are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your pyridine-4-boronic acid, replacing it with a C-H bond, leading to the formation of pyridine. This is particularly problematic with electron-deficient heteroaryl boronic acids.[8]

    • Minimization Strategies:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like Na₂CO₃ or even KF.[9]

      • Anhydrous Conditions: While some water is often necessary, excessive water can be the proton source for this side reaction. Experiment with reducing the amount of water in your solvent system.

      • Use Boronic Esters: Pinacol or MIDA esters of pyridine-4-boronic acid are generally more stable towards protodeboronation.[5]

  • Homocoupling: This results in the formation of 4,4'-bipyridine from the coupling of two molecules of pyridine-4-boronic acid, or the formation of a bi-indazole species from the coupling of two molecules of 6-bromo-1H-indazole. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][10]

    • Minimization Strategies:

      • Rigorous Degassing: Ensure your reaction solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst.[11]

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.

      • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Issue 3: Challenges in Product Purification

Q3: I have successfully synthesized the 6-Pyridin-4-yl-1H-indazole, but I am struggling with its purification by column chromatography. The product streaks badly on the silica gel column.

A3: The basicity of the pyridine nitrogen in your product is likely the cause of the purification difficulties on standard silica gel, which is acidic. The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.

  • Purification Solutions:

    • Basic Modifier in Eluent: Add a small amount (0.5-2%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your eluent system.[12][13] This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic product.

    • Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be effective for purifying basic compounds.[12] Reversed-phase chromatography (C18 silica) is another excellent alternative, especially for polar compounds.[12]

    • Dry Loading: If your compound has limited solubility in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and then evaporate the solvent to obtain a free-flowing powder to load onto the column.[14]

II. Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions

The following table summarizes the effect of different catalysts, bases, and solvents on the yield of a model Suzuki-Miyaura coupling reaction between a halo-indazole and a boronic acid, based on literature data.[6] This can serve as a starting point for optimizing your synthesis of 6-Pyridin-4-yl-1H-indazole.

EntryCatalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1PdCl₂(dppf) (5)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1001285
2Pd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1001278
3Pd(OAc)₂ (5) / SPhos (10)K₃PO₄ (3)Toluene/H₂O (10:1)110892
4XPhos Pd G3 (2)K₃PO₄ (3)THF/H₂O (10:1)80695

Note: Yields are indicative and can vary based on the specific substrates and reaction scale.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 6-Pyridin-4-yl-1H-indazole.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the 6-bromo-1H-indazole.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using an appropriate eluent system, potentially with a basic modifier as discussed in the troubleshooting section.

Protocol 2: Catalyst and Ligand Screening for Optimization

This protocol outlines a parallel screening approach to quickly identify the optimal catalyst and ligand combination for your specific reaction.

  • Array Preparation: In a glovebox or under an inert atmosphere, prepare an array of reaction vials, each containing 6-bromo-1H-indazole (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand (e.g., PPh₃, XPhos, SPhos) from stock solutions. Ensure the Pd:ligand ratio is appropriate (typically 1:2 for monodentate ligands).

  • Solvent Addition and Reaction: Add the degassed solvent to each vial, seal, and heat the array to the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the conversion to product in each vial by LC-MS or GC-MS. This will allow for a direct comparison of the effectiveness of each catalyst/ligand system.

IV. Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low or No Product Yield check_catalyst 1. Assess Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Verify Starting Materials start->check_reagents sub_catalyst1 Use Fresh Catalyst/Pre-catalyst check_catalyst->sub_catalyst1 sub_catalyst2 Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->sub_catalyst2 sub_conditions1 Optimize Base (e.g., K3PO4) check_conditions->sub_conditions1 sub_conditions2 Ensure Rigorous Degassing of Solvent check_conditions->sub_conditions2 sub_conditions3 Adjust Solvent/Water Ratio check_conditions->sub_conditions3 sub_reagents1 Confirm Purity by NMR/LC-MS check_reagents->sub_reagents1 sub_reagents2 Use Fresh Boronic Acid or Switch to Boronic Ester check_reagents->sub_reagents2 solution_found Reaction Optimized sub_catalyst2->solution_found sub_conditions1->solution_found sub_reagents2->solution_found

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R1-X (6-bromo-1H-indazole) C R1-Pd(II)L2-X B->C D Transmetalation C->D [R2-B(OH)3]- (from Pyridine-4-boronic acid + Base) E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A G R1-R2 (Product) F->G

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

V. References

  • Supporting Information for a relevant chemical synthesis. (n.d.). Royal Society of Chemistry.

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & El-Emam, A. A. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25455-25468. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]

  • Engle, K. M., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12536-12543. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]

  • Ono, T., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(5), 1194-1201. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • NCBI. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. [Link]

  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

  • ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • NCBI. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

Sources

Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Indazole Synthesis Technical Support Center. As a privileged scaffold in medicinal chemistry, the indazole nucleus is a cornerstone in the development of numerous therapeutic agents, from anticancer to anti-inflammatory drugs.[1][2][3] However, its synthesis is often fraught with challenges, including low yields, tenacious side reactions, and, most notably, complex regioselectivity issues.[4][5]

This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to explain the underlying chemical principles—the "why"—behind common pitfalls and their solutions. Here, you will find a dynamic collection of troubleshooting guides and frequently asked questions designed to empower you, the researcher, to overcome these hurdles with confidence and scientific rigor.

Section 1: General Troubleshooting & Foundational Issues

This section addresses broad problems that can occur across various synthetic routes.

FAQ 1.1: My reaction suffers from consistently low yields or fails to reach completion. What are the primary factors to investigate?

Low conversion is a frequent and frustrating issue. Before blaming the specific reaction, it's crucial to validate the foundational parameters. A systematic approach is key to diagnosing the root cause.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Indazole formation can be highly sensitive to temperature. For instance, Cadogan-type cyclizations often require high heat to proceed, but excessive temperatures can lead to decomposition and the formation of tar-like side products.[6][7] Conversely, many modern transition-metal-catalyzed methods are effective at much milder temperatures.[8]

      • Actionable Advice: Perform a systematic temperature screen (e.g., in 10 °C increments) to identify the optimal balance between reaction rate and product stability for your specific substrate.

    • Solvent Choice: The solvent affects reactant solubility, reaction kinetics, and even regioselectivity.[7][9] In reactions like the Davis-Beirut synthesis, the presence of a controlled amount of a protic solvent like water can be beneficial, but an excess is detrimental.[10]

      • Actionable Advice: If starting materials are not fully dissolved, consider a more suitable solvent or solvent mixture. For reactions involving ionic intermediates, the polarity of the solvent is a critical parameter to optimize.

  • Reagent Quality and Stoichiometry:

    • Starting Materials: Impurities in starting materials can poison catalysts or participate in side reactions.

      • Actionable Advice: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them before use.

    • Base/Acid Stoichiometry: The choice and amount of base or acid are critical, especially in reactions involving deprotonation or catalysis.[8][10] Incorrect stoichiometry can lead to incomplete reaction or unwanted side products.

      • Actionable Advice: Titrate your base if it is hydroscopic (e.g., NaH). For catalytic reactions, screen catalyst loading to ensure an efficient turnover.

  • Atmospheric Contamination:

    • Oxygen and Moisture: Many organometallic catalysts and strong bases (like NaH or LDA) are sensitive to air and moisture. Contamination can deactivate these reagents, stalling the reaction.

      • Actionable Advice: Ensure all glassware is rigorously dried. Use properly degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to systematically address low-yield issues.

low_yield_workflow start Low Yield / Incomplete Reaction Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Solvent, Time) conditions_optimized Optimize Conditions (Screen Temp/Solvent) check_conditions->conditions_optimized Re-optimize atmosphere_ok Inert Atmosphere Maintained? check_conditions->atmosphere_ok check_atmosphere Ensure Inert Atmosphere (O₂, H₂O sensitive?) purity_ok->check_conditions Yes purify_reagents Purify/Re-source Reagents purity_ok->purify_reagents No analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) for Side Products conditions_optimized->analyze_byproducts improve_technique Improve Degassing & Inert Gas Technique atmosphere_ok->improve_technique No atmosphere_ok->analyze_byproducts Yes purify_reagents->check_purity improve_technique->check_conditions end Yield Improved analyze_byproducts->end

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 2: The Challenge of Regioselectivity in N-Functionalization

Perhaps the most persistent challenge in indazole chemistry is controlling the site of substitution on the pyrazole ring's nitrogen atoms. Direct alkylation or acylation often yields a mixture of N1 and N2 regioisomers, which can be notoriously difficult to separate and significantly lowers the yield of the desired product.[4][9][11]

FAQ 2.1: My N-alkylation of an indazole gives a nearly 1:1 mixture of N1 and N2 isomers. How can I control the regioselectivity?

Achieving regioselectivity is not a matter of chance; it is a function of controlling the interplay between sterics, electronics, and reaction conditions to favor one tautomer or reaction pathway over the other.[12]

Underlying Principle: Tautomerism and Kinetic vs. Thermodynamic Control The indazole core exists as two primary tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][11]

  • N1-Alkylation (Thermodynamic Product): Often favored under conditions that allow for equilibration.

  • N2-Alkylation (Kinetic Product): Can be favored under conditions where the initial deprotonation or reaction occurs at the more accessible N2 position and is irreversible.

Strategies for Selective N1-Alkylation:

  • Base and Solvent System: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[4][5][9]

    • Causality: In a solvent like THF, the sodium cation (Na+) can form a chelate between the N2 nitrogen and a coordinating group on the indazole ring (e.g., a carbonyl at C3 or a nitro group at C7). This coordination sterically blocks the N2 position, directing the incoming electrophile to N1.[5]

  • Steric Hindrance: Bulky substituents at the C3 position can physically block access to the N2 position, thereby favoring substitution at N1.[12]

Strategies for Selective N2-Alkylation:

  • Acid Catalysis: Using acidic conditions with specific electrophiles, such as diazo compounds, has been shown to provide excellent selectivity for the N2 position.[13]

    • Causality: The acid protonates the indazole, and the subsequent reaction pathway favors attack at N2.

  • Directed Electronic Effects: Strong electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have a pronounced directing effect, leading to excellent N2 selectivity (≥96%).[4][5][9]

    • Causality: These EWGs alter the electron density of the ring system, making the N2 atom more nucleophilic or accessible under certain conditions.

Data Summary: Controlling N-Alkylation Regioselectivity
Desired IsomerStrategyKey Reagents/ConditionsSubstituent EffectsCausality
N1-Alkylated Chelation/Steric BlockNaH in THFC3-substituents (e.g., -COMe, -tBu) enhance selectivity.[4][9]Na+ coordinates with N2 and substituent, blocking N2 attack.
N1-Alkylated Thermodynamic Controlα-halo carbonyl electrophilesAllows for equilibration to the more stable N1 product.[9]1H-indazole is the more thermodynamically stable tautomer.[1][9]
N2-Alkylated Acid CatalysisTfOH, Diazo compoundsBroad functional group tolerance.[13]Reaction proceeds through a distinct acid-catalyzed mechanism favoring N2.
N2-Alkylated Electronic DirectionAny base/solvent systemStrong EWG at C7 (e.g., -NO₂) is critical.[4][5]EWG alters ring electronics to favor N2 nucleophilicity.

Section 3: Method-Specific Pitfalls & Troubleshooting

Different synthetic routes to the indazole core have their own unique challenges.

FAQ 3.1: My Cadogan cyclization of an o-nitrobenzaldehyde derivative is messy and low-yielding. What is going wrong?

The Cadogan reductive cyclization is a powerful tool but traditionally requires harsh conditions (high temperatures, excess phosphite/phosphine), which can lead to side reactions.[6][14]

Probable Causes & Solutions:

  • Incomplete Reduction/Side Reactions: The classical mechanism is believed to proceed through a nitrene intermediate formed by complete deoxygenation of the nitro group.[6] However, incomplete deoxygenation can lead to stable, oxygenated intermediates like N-oxides, which may not cyclize efficiently under all conditions.[6][15]

    • Actionable Advice: Ensure a sufficient excess of the reducing agent (e.g., P(OEt)₃) is used. Recent advances have shown that milder conditions (e.g., 80 °C in i-PrOH) can be effective and may reduce side product formation.[6][14]

  • Thermal Decomposition: The high temperatures often employed can degrade sensitive functional groups on the starting material or the indazole product.

    • Actionable Advice: Explore the milder, one-pot condensation-cyclization protocols that have been developed. These often run at lower temperatures and can improve yields for sensitive substrates.[14]

Diagram: Cadogan Reaction - Desired vs. Interrupted Pathway

cadogan_pathway cluster_main cluster_side start o-Imino-nitrobenzene reductant + P(OR)₃ (Reducing Agent) intermediate Oxygenated Intermediates (Nitroso, N-Oxide) start->intermediate Partial Deoxygenation nitrene Nitrene Intermediate intermediate->nitrene Full Deoxygenation (High Temp) side_product Incomplete Reaction / N-Oxide Product intermediate->side_product Reaction Stalls (Mild Conditions) product 2H-Indazole nitrene->product Cyclization

Caption: Simplified pathways in the Cadogan cyclization.

FAQ 3.2: The Davis-Beirut reaction is not working for my N-aryl substituted substrate. Why is this route failing?

The Davis-Beirut reaction is an excellent method for synthesizing a wide variety of 2H-indazoles and indazolones under basic conditions.[16][17] However, its scope has limitations.

Probable Cause & Solution:

  • Slow N-N Bond Formation: The key step is an N-N bond-forming heterocyclization.[18] For certain substrates, particularly those that would lead to an N-aryl substituted 2H-indazole, this cyclization step can be slow. The reactive nitroso-imine intermediate is susceptible to hydrolysis by water or alcohol in the reaction medium. This competitive hydrolysis pathway cleaves the imine bond, preventing cyclization and leading back to starting material components.[18]

    • Actionable Advice: This is a known limitation of the method.[18] If N-aryl substitution is required, an alternative synthetic route, such as a metal-catalyzed cross-coupling approach, may be more suitable.

Section 4: Purification and Isolation

Synthesizing the product is only half the battle. Isolating it in high purity is equally critical.

FAQ 4.1: I have a mixture of N1 and N2 isomers that are very difficult to separate by standard column chromatography. What are my options?

The similar polarity of N1 and N2 indazole isomers makes their separation a common and significant challenge.[19]

Potential Solutions:

  • Recrystallization: This should be the first method attempted. Often, one isomer is significantly less soluble than the other in a particular solvent system.

    • Actionable Advice: Systematically screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water, acetone/water). Patented methods often utilize mixed solvent systems for efficient separation of specific isomers.[20]

  • Chromatographic Optimization:

    • Actionable Advice: If standard silica gel chromatography fails, consider changing the stationary phase (e.g., alumina) or using a different eluent system. Sometimes adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve separation.

  • Chemical Derivatization: If separation remains impossible, consider a derivatization strategy. React the mixture with a reagent that selectively modifies one isomer, altering its polarity enough for separation. The protecting group can then be removed in a subsequent step. This is less ideal due to the extra steps but can be a powerful problem-solver.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). RSC Advances. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organocatalysis. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research. [Link]

  • Method for separating and purifying substituted indazole isomers. (2011).
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2019). Chemical Communications. [Link]

  • Preparation and purification of 4-(indazol-3-yl)phenols. (2009).
  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. (2006). Current Organic Chemistry. [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of Chemical Research. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal. [Link]

  • Davis–Beirut reaction. Wikipedia. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). Journal of the American Chemical Society. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. (2019). Journal of the American Chemical Society. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing the Stability of 6-Pyridin-4-yl-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Pyridin-4-yl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound in solution. By understanding the underlying chemical principles and following best practices, you can mitigate degradation and ensure the integrity of your experiments.

I. Foundational Understanding: The Chemistry of 6-Pyridin-4-yl-1H-indazole

6-Pyridin-4-yl-1H-indazole is a heterocyclic compound featuring both an indazole and a pyridine ring.[1] This unique structure makes it a valuable scaffold in medicinal chemistry, particularly in oncology and neurology research.[1] However, the presence of multiple nitrogen atoms and aromatic rings also introduces potential stability challenges.

The indazole ring exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form.[2][3][4] The pyridine ring, being isoelectronic with benzene, is generally stable but the nitrogen atom imparts a weakly basic character.[5][6] Understanding these fundamental properties is crucial for predicting and preventing degradation.

II. Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Rapid Degradation of Stock Solutions in Common Organic Solvents

  • Question: I've prepared a stock solution of 6-Pyridin-4-yl-1H-indazole in DMSO, but I'm observing significant degradation within a short period, evidenced by the appearance of new peaks in my HPLC analysis. What is causing this and how can I prevent it?

  • Answer: The observed instability is likely due to a combination of factors including oxidation and solvent-mediated degradation. The nitrogen atoms in both the pyridine and indazole rings can be susceptible to oxidation.[6][7] While DMSO is a common solvent, its quality and handling can influence stability.

    Causality:

    • Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized, leading to the formation of an N-oxide.[6] The indazole ring can also undergo oxidative degradation.[7] The presence of dissolved oxygen in the solvent can accelerate this process.

    • Solvent Quality: Older or improperly stored DMSO can contain peroxides and other impurities that can initiate or catalyze degradation reactions.

    Solutions & Protocols:

    • Use High-Purity Solvents: Always use anhydrous, high-purity solvents from a reputable supplier.

    • Degas Solvents: Before preparing your stock solution, degas the solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere Storage: Prepare and store your stock solutions under an inert atmosphere. After preparation, flush the headspace of the vial with argon or nitrogen before sealing.

    • Optimize Storage Conditions: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

Issue 2: pH-Dependent Instability in Aqueous Buffers

  • Question: My experiments require dissolving 6-Pyridin-4-yl-1H-indazole in an aqueous buffer. I've noticed that the compound's stability varies significantly with the pH of the buffer. Why is this happening and what is the optimal pH range?

  • Answer: The stability of many pharmaceutical compounds is highly pH-dependent, and this is particularly true for molecules with ionizable groups like the pyridine and indazole moieties. The protonation state of these nitrogen atoms will change with pH, affecting the molecule's overall electronic structure and susceptibility to degradation pathways like hydrolysis and oxidation.[8]

    Causality:

    • Protonation: The pyridine nitrogen is basic and will be protonated at acidic pH. The indazole ring also has acidic and basic properties.[4] These changes in ionization state can alter reactivity.

    • Catalysis: Both acidic and basic conditions can catalyze degradation reactions.[8]

    Solutions & Protocols:

    • Conduct a pH Stability Study: A systematic study to determine the optimal pH range for your specific experimental conditions is crucial.

      • Protocol: pH Stability Assessment

        • Prepare a series of buffers across a relevant pH range (e.g., pH 3 to pH 10).

        • Prepare fresh solutions of 6-Pyridin-4-yl-1H-indazole in each buffer at your desired final concentration.

        • Incubate the solutions at a constant temperature.

        • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples using a stability-indicating HPLC method.[9]

        • Quantify the remaining parent compound and any major degradants.

        • Plot the percentage of the parent compound remaining against time for each pH to determine the pH of maximum stability.

    • Buffer Selection: Once the optimal pH is determined, select a buffer system with a pKa close to this pH to ensure stable pH control throughout your experiment.

Issue 3: Photodegradation upon Exposure to Light

  • Question: I've observed that solutions of 6-Pyridin-4-yl-1H-indazole left on the lab bench degrade faster than those stored in the dark. Is this compound light-sensitive?

  • Answer: Yes, heterocyclic aromatic compounds, including those with pyridine and indazole rings, can be susceptible to photodegradation.[10][11] Exposure to ambient and UV light can provide the energy to initiate photochemical reactions.

    Causality:

    • Photochemical Reactions: Light energy can excite the molecule to a higher energy state, making it more reactive and prone to oxidation or rearrangement reactions. The presence of photosensitizers in the solution can also contribute to degradation.

    Solutions & Protocols:

    • Protect from Light: Always handle the solid compound and its solutions in a dark or low-light environment. Use amber vials or wrap clear vials in aluminum foil.

    • Photostability Testing (ICH Q1B): For rigorous studies, conduct a formal photostability test.

      • Protocol: Photostability Assessment

        • Prepare a solution of the compound in a transparent container.

        • Expose the solution to a controlled light source that mimics both UV and visible light as per ICH Q1B guidelines.

        • A control sample should be wrapped in aluminum foil to shield it from light.

        • Analyze both the exposed and control samples by HPLC at a designated time point to quantify the extent of photodegradation.[12]

III. Frequently Asked Questions (FAQs)

  • Q1: What are the recommended long-term storage conditions for solid 6-Pyridin-4-yl-1H-indazole?

    • A1: For long-term stability of the solid compound, it is recommended to store it at 0-8°C in a tightly sealed container, protected from light and moisture.[1][13] Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.[13]

  • Q2: What analytical techniques are best for monitoring the stability of 6-Pyridin-4-yl-1H-indazole?

    • A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for stability testing.[14] It allows for the separation and quantification of the parent compound and its degradation products.[9] For identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[15] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on degradation products.[14]

  • Q3: Are there any specific solvents that should be avoided when working with 6-Pyridin-4-yl-1H-indazole?

    • A3: While solubility needs to be empirically determined, caution should be exercised with highly reactive solvents. Protic solvents, especially under non-neutral pH conditions, could potentially participate in degradation reactions. It is always best to perform a preliminary stability assessment in your chosen solvent system if long-term storage is required.

IV. Visualization of Experimental Workflows

A clear understanding of the experimental workflow is essential for successful stability testing.

Caption: Workflow for Forced Degradation Study.

V. Summary of Recommended Stability-Enhancing Conditions

ParameterRecommendationRationale
Solid Storage 0-8°C, tightly sealed, protected from light and moisture.[1][13]Minimizes thermal degradation and prevents hydrolysis/photodegradation.[13]
Solvent Choice High-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF).Reduces the risk of solvent-mediated degradation and oxidation.
Solution Preparation Use freshly prepared solutions. Degas solvents with inert gas.Minimizes exposure to atmospheric oxygen and prevents oxidative degradation.
Solution Storage -20°C or -80°C under an inert atmosphere, protected from light.Slows degradation kinetics and prevents photodegradation.
Aqueous Solutions Buffer at the empirically determined pH of maximum stability.Minimizes pH-catalyzed degradation pathways.[8]
Handling Work in low-light conditions.Prevents light-induced degradation.

By implementing these troubleshooting strategies and best practices, you can significantly enhance the stability of 6-Pyridin-4-yl-1H-indazole in your experimental solutions, leading to more reliable and reproducible results.

VI. References

  • Current time information in West Northamptonshire, GB. (n.d.). Google. Retrieved January 19, 2026, from

  • The pyridine/benzene stability 'paradox'? (2017, November 20). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 19, 2026, from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved January 19, 2026, from [Link]

  • Toxicity evolution and control for the UV/H2O2 degradation of nitrogen-containing heterocyclic compounds: SDZ and PMM. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Stability of pyridine derivatives. (2020, November 20). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

  • Core components of analytical method validation for small molecules-an overview. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Visible light induced functionalization of indazole and pyrazole: A recent update. (2022, February 28). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. (2019, July 18). Environmental Engineering Research. Retrieved January 19, 2026, from [Link]

  • 6-Pyridin-4-yl-1H-indazole. (n.d.). AdooQ BioScience. Retrieved January 19, 2026, from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. Retrieved January 19, 2026, from [Link]

  • Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. (2020, October 9). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. (n.d.). Alchem Pharmtech. Retrieved January 19, 2026, from [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Effect of various solvents on the synthesis of 1H- indazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026, January 17). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]

  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Overweight – Overview of Information and Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Assays with 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Pyridin-4-yl-1H-indazole in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and ensure the scientific integrity of your results. As a versatile kinase inhibitor, 6-Pyridin-4-yl-1H-indazole is a powerful tool in oncology and neurology research, but its physicochemical properties can present unique challenges in various assay formats. This resource will equip you with the knowledge to anticipate and address these issues effectively.

I. Understanding the Compound: Key Properties and Considerations

6-Pyridin-4-yl-1H-indazole is a heterocyclic small molecule belonging to the indazole class, a scaffold prevalent in numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1] Its structure, featuring both a pyridine and an indazole moiety, dictates its biochemical and physical behavior.

A critical aspect of indazole chemistry is the existence of tautomers, primarily the 1H and 2H forms. The 1H-tautomer is generally more thermodynamically stable.[2][3] It is crucial to be aware that different batches or synthetic routes may yield varying ratios of these tautomers or other isomers, potentially leading to variability in experimental outcomes.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 6-Pyridin-4-yl-1H-indazole, providing explanations for the underlying causes and actionable solutions.

A. Compound Handling and Solubility

Question 1: My 6-Pyridin-4-yl-1H-indazole has precipitated out of my aqueous buffer. How can I resolve this?

Answer: This is a frequent challenge, as many indazole derivatives exhibit poor aqueous solubility. The primary reason is the compound's hydrophobic nature, which favors aggregation in polar, aqueous environments.

Troubleshooting Steps:

  • Solvent Choice: 6-Pyridin-4-yl-1H-indazole is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] It is standard practice to prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting your stock into an aqueous assay buffer, it is critical to keep the final DMSO concentration as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your assay.[5]

  • Solubility in Assay Media: The solubility of the compound can be further influenced by the components of your specific assay buffer (e.g., salts, proteins). If precipitation persists, consider assessing the kinetic solubility of your compound in your final assay buffer.

  • Sonication and Warming: Gentle warming (to no more than 37°C) and brief sonication can aid in dissolving the compound in the stock solution. However, be cautious, as excessive heat can lead to degradation.

Protocol for Stock Solution Preparation:

StepActionRationale
1Weigh out the desired amount of 6-Pyridin-4-yl-1H-indazole in a sterile, amber vial.Amber vials protect the compound from light-induced degradation.
2Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).A high-concentration stock minimizes the volume of DMSO added to the final assay.
3Vortex thoroughly. If needed, sonicate briefly in a water bath.Ensures complete dissolution of the compound.
4Aliquot into single-use volumes and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can lead to compound degradation.

Question 2: I suspect my compound is aggregating in the assay. How can I confirm this and what can I do?

Answer: Compound aggregation can lead to non-specific inhibition and other assay artifacts, resulting in misleading data. Aggregation is often concentration-dependent and influenced by the assay buffer composition.

Troubleshooting Steps:

  • Visual Inspection: At high concentrations, you may visually observe turbidity or precipitate.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates in your compound solution.

  • Detergent Addition: Including a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), in your assay buffer can help prevent aggregation. However, you must first validate that the detergent does not interfere with your assay.

  • Concentration-Response Curve Analysis: A very steep Hill slope in your dose-response curve can sometimes be indicative of aggregation-based inhibition.

B. Inconsistent Assay Results

Question 3: I am observing significant batch-to-batch variability in the potency (IC50) of 6-Pyridin-4-yl-1H-indazole. What could be the cause?

Answer: Batch-to-batch variability can stem from several factors related to the compound itself or the experimental setup.

Troubleshooting Steps:

  • Compound Purity and Identity: Always ensure you have a certificate of analysis for each batch of the compound, confirming its purity and identity. Impurities can interfere with the assay or compete for binding.

  • Tautomeric and Isomeric Content: As mentioned, indazoles can exist as different tautomers or isomers.[2][3] Variations in the isomeric ratio between batches can lead to differences in biological activity. If possible, obtain analytical data (e.g., NMR) to compare batches.

  • Compound Stability: Indazole derivatives can be susceptible to degradation over time, especially when in solution.[6] Ensure proper storage of both solid compound and stock solutions. Consider performing a stability study of your compound in your assay buffer.

  • Assay Conditions: Minor variations in assay conditions (e.g., incubation time, temperature, reagent concentrations) can lead to shifts in IC50 values. Maintain strict consistency in your experimental protocol.

Experimental Workflow for Verifying Compound Integrity:

Caption: Workflow for validating a new batch of compound.

C. Assay-Specific Issues

Question 4: I am seeing a high background signal in my fluorescence-based kinase assay. Could 6-Pyridin-4-yl-1H-indazole be causing this?

Answer: Yes, it is possible. Aromatic heterocyclic compounds, including those with pyridine and indazole scaffolds, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

Troubleshooting Steps:

  • Run a Compound-Only Control: To test for intrinsic fluorescence, run a control plate that includes all assay components except the enzyme and substrate, but with your compound at the concentrations used in the assay.

  • Check for Spectral Overlap: Determine the excitation and emission spectra of 6-Pyridin-4-yl-1H-indazole and compare it to the spectra of your assay's fluorophore. Significant overlap can lead to interference.

  • Use a Red-Shifted Fluorophore: If possible, switch to an assay with a red-shifted fluorophore, as small molecules are less likely to fluoresce at longer wavelengths.

  • Consider an Orthogonal Assay: If fluorescence interference is confirmed and cannot be mitigated, consider using an orthogonal assay with a different detection method, such as a luminescence-based or radiometric assay.[7]

Question 5: My IC50 value is significantly weaker in my cell-based assay compared to my biochemical assay. What could explain this discrepancy?

Answer: This is a common observation and can be attributed to several factors related to the complexity of a cellular environment.

Troubleshooting Steps:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is added to the media.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Protein Binding: 6-Pyridin-4-yl-1H-indazole may bind to proteins in the cell culture serum, reducing the free concentration available to engage the target. Consider reducing the serum concentration during the compound treatment period, if tolerated by the cells.

  • Metabolism: The compound may be metabolized by the cells into less active or inactive forms.

  • Target Engagement: Confirm that the compound is engaging its intended target within the cell using a target engagement assay (e.g., cellular thermal shift assay - CETSA).

Troubleshooting Decision Tree for Discrepant IC50 Values:

G A Discrepant IC50 (Cellular >> Biochemical) B Poor Cell Permeability? A->B C Efflux Pump Substrate? B->C No G Perform PAMPA or Caco-2 assay B->G Yes D High Serum Protein Binding? C->D No H Co-incubate with efflux pump inhibitors C->H Yes E Cellular Metabolism? D->E No I Reduce serum concentration in assay D->I Yes F No Target Engagement? E->F No J Incubate with liver microsomes; analyze metabolites E->J Yes K Perform CETSA or similar target engagement assay F->K Yes L Modify compound structure to improve permeability G->L M Modify structure to avoid efflux H->M N Consider in vivo studies with caution I->N O Identify and test active metabolites J->O P Re-evaluate compound-target interaction K->P

Caption: A decision tree for troubleshooting discrepant IC50 values.

III. Assay-Specific Troubleshooting Tables

The following tables provide specific guidance for common kinase assays where 6-Pyridin-4-yl-1H-indazole and related compounds are often evaluated.

Table 1: Troubleshooting Akt Kinase Assays
Unexpected ResultPotential Cause(s)Recommended Solution(s)
No or weak inhibition 1. Inactive compound (degradation, wrong isomer).2. Insufficient compound concentration.3. Inactive Akt enzyme.1. Verify compound integrity; use a fresh aliquot.2. Confirm stock concentration and extend dose-response range.3. Run a positive control inhibitor; use a new lot of enzyme.
High background signal 1. Non-specific antibody binding.2. High autophosphorylation of Akt.1. Increase blocking and washing steps; titrate antibody concentration.2. Optimize enzyme concentration and reaction time.
Inconsistent replicates 1. Pipetting errors.2. Incomplete mixing of reagents.3. Edge effects on the plate.1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Ensure thorough mixing at each step.3. Avoid using the outer wells of the plate.
Table 2: Troubleshooting VEGFR2 Kinase Assays
Unexpected ResultPotential Cause(s)Recommended Solution(s)
Steep IC50 curve 1. Compound aggregation at high concentrations.2. Assay reaching detection limits.1. Include 0.01% Triton X-100 in the assay buffer (validate for non-interference).2. Adjust enzyme or substrate concentration to be within the linear range of the assay.
Shift in IC50 over time 1. Compound instability in assay buffer.2. ATP depletion during the assay.1. Perform a time-course experiment to assess compound stability.2. Ensure the assay is run in the linear range with respect to ATP consumption (<10-20% of total ATP).
False positives 1. Interference with detection system (e.g., fluorescence quenching).2. Non-specific inhibition.1. Run compound-only controls; use an orthogonal assay format.2. Perform counter-screens against unrelated kinases.
Table 3: Troubleshooting Pim-1 Kinase Assays
Unexpected ResultPotential Cause(s)Recommended Solution(s)
Lower than expected potency 1. High ATP concentration in the assay.2. Presence of contaminating kinases in the enzyme preparation.1. Run the assay at the Km of ATP for Pim-1 to increase sensitivity to ATP-competitive inhibitors.2. Use a highly purified Pim-1 enzyme preparation.
Variable results with different substrates 1. Substrate-specific effects of the inhibitor.2. Different affinities of the substrate for Pim-1.1. Test the inhibitor with multiple peptide and protein substrates.2. Characterize the kinetics of the enzyme with each substrate.
High signal in no-enzyme control 1. Contamination of reagents with ATP or ADP.2. Non-enzymatic phosphorylation of the substrate.1. Use fresh, high-purity reagents.2. Run a control without substrate to assess this possibility.

IV. Protocol Validation: A Self-Validating System

To ensure the trustworthiness of your results, it is essential to build a self-validating system into your experimental design. This involves a multi-pronged approach to confirm that the observed activity is real and on-target.

  • Orthogonal Assays: Confirm your primary screen hits using a secondary, orthogonal assay. If your primary assay is fluorescence-based, a luminescence or radiometric-based assay would be a good choice for confirmation. This helps to rule out artifacts related to the detection method.

  • Counter-Screening: To assess the selectivity of your compound, screen it against a panel of related and unrelated kinases. This will help identify potential off-target effects.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct binding interaction between 6-Pyridin-4-yl-1H-indazole and its target kinase, and to determine the binding affinity (KD).

  • Cellular Target Engagement: As mentioned previously, it is crucial to demonstrate that the compound interacts with its target in a cellular context. CETSA is a valuable tool for this purpose.

  • Structure-Activity Relationship (SAR): If available, test closely related analogs of 6-Pyridin-4-yl-1H-indazole, including an inactive or less active control compound. A clear SAR will provide strong evidence that the observed biological effect is due to a specific interaction with the target.

By systematically addressing these potential issues and incorporating robust validation steps into your workflow, you can confidently interpret your data and advance your research with 6-Pyridin-4-yl-1H-indazole.

V. References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Retrieved January 19, 2026, from

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved January 19, 2026, from [Link]

  • Clavé, G., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]

  • Kleman, A. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020). Any tips on why I am unable to detect p-AKT on WB?. Retrieved January 19, 2026, from [Link]

  • BPS Bioscience. (n.d.). AKT1 Assay Kit. Retrieved January 19, 2026, from [Link]

  • Chem-Impex. (n.d.). 6-Pyridin-4-yl-1H-indazole. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Retrieved January 19, 2026, from

  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved January 19, 2026, from [Link]

  • PubMed. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Assay Development for Protein Kinase Enzymes. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 19, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved January 19, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved January 19, 2026, from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Retrieved January 19, 2026, from [Link]

  • OriGene Technologies Inc. (n.d.). IHC Troubleshooting. Retrieved January 19, 2026, from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved January 19, 2026, from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • aacrjournals.org. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • bioRxiv. (2025). Inhibition of NLRP3 by a CNS-penetrating indazole scaffold. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Supramolecular Aggregation in Three 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 19, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Inhibition of NLRP3 by a CNS-penetrating indazole scaffold. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Pyridin-4-yl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile N-heterocyclic compound. The following sections offer a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

6-Pyridin-4-yl-1H-indazole is a key building block in medicinal chemistry, frequently synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Understanding the nature of the molecule and its synthetic route is crucial for devising an effective purification strategy.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
CAS Number 885271-89-6
Appearance Typically a solid
Key Features Contains both a basic pyridine ring and a weakly acidic/basic indazole moiety.

A common synthetic route involves the Suzuki-Miyaura coupling of a halogenated indazole with a pyridine boronic acid or ester. This reaction, while powerful, can introduce several classes of impurities that require removal.[2][3]

Common Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 6-halo-1H-indazole and pyridine-4-boronic acid (or its derivatives).

  • Homocoupling Byproducts: Bipyridine and/or bi-indazole species formed from the coupling of two boronic acid molecules or two halo-indazoles, respectively.[3]

  • Catalyst Residues: Residual palladium catalyst and ligands.

  • Deborylation Products: Protodeborylation of the pyridine boronic acid can lead to the formation of pyridine.[3]

  • Solvent and Reagent Residues: Residual solvents and bases used in the reaction and workup.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you might encounter during the purification of 6-Pyridin-4-yl-1H-indazole in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My 6-Pyridin-4-yl-1H-indazole oils out during recrystallization. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue. Here’s a systematic approach to troubleshoot this:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Use a Different Solvent System: The initial solvent may be too good a solvent, even at low temperatures.

    • Try a solvent pair: Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexanes, or heptane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. For a related compound, 6-fluoro-3-(4-piperidinyl)-1H-indazole, recrystallization from isopropanol-water was successful.[4]

    • Experiment with different solvent combinations: Consider mixtures like ethanol/water, methanol/water, or ethyl acetate/hexanes.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I have poor recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often a trade-off for high purity. To optimize your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize the precipitation of your product.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of your product.

  • Concentrate the Mother Liquor: You can often recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.

III. Detailed Purification Protocols

This section provides step-by-step methodologies for the purification of 6-Pyridin-4-yl-1H-indazole.

Protocol 1: Column Chromatography on Silica Gel

Column chromatography is a highly effective method for separating 6-Pyridin-4-yl-1H-indazole from its synthetic impurities.

Materials:

  • Crude 6-Pyridin-4-yl-1H-indazole

  • Silica gel (60-120 or 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Appropriate glassware for column chromatography

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., start with a 1:1 ratio).

    • Visualize the spots under UV light (254 nm).[6][7] The product, containing aromatic rings, should be UV active. You can also use iodine vapor or a phosphomolybdic acid stain for visualization.[7][8]

    • Adjust the solvent system to achieve good separation between your product and impurities (a product Rf of 0.2-0.3 is often ideal for column chromatography).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% hexanes or a 9:1 hexanes/ethyl acetate mixture).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, product-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin eluting with the less polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). For example, you might start with 10% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate.[9]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to yield the purified 6-Pyridin-4-yl-1H-indazole.

Diagram of Column Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Gradient: Hexanes to EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Check Purity Monitor->Collect Continue Elution Combine 7. Combine Pure Fractions Monitor->Combine If Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of 6-Pyridin-4-yl-1H-indazole by column chromatography.

Protocol 2: Acid-Base Extraction

The presence of a basic pyridine nitrogen and a weakly acidic/basic indazole N-H allows for purification via acid-base extraction. This technique is particularly useful for removing non-basic or non-acidic impurities.

Materials:

  • Crude 6-Pyridin-4-yl-1H-indazole

  • Dichloromethane (or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in dichloromethane.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract with 1 M HCl. The basic pyridine nitrogen will be protonated, and the product will move into the aqueous acidic layer.

    • Separate the layers. The organic layer now contains non-basic impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add 1 M NaOH until the solution is basic (check with pH paper). The deprotonated product will precipitate or become soluble in an organic solvent.

    • Extract the basic aqueous solution with fresh dichloromethane. The purified product will move back into the organic layer.

  • Washing and Drying:

    • Wash the organic layer with brine to remove residual water and salts.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified product.

Diagram of Acid-Base Extraction Logic:

G Start Crude Product in Organic Solvent Add_Acid Extract with 1M HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Acid Aqueous Layer (Protonated Product) Separate1->Aqueous_Acid Product Organic_Impurities Organic Layer (Non-Basic Impurities) Separate1->Organic_Impurities Impurities Basify Basify Aqueous Layer (with 1M NaOH) Aqueous_Acid->Basify Add_Organic Extract with Fresh Organic Solvent Basify->Add_Organic Separate2 Separate Layers Add_Organic->Separate2 Aqueous_Waste Aqueous Layer (Waste) Separate2->Aqueous_Waste Waste Organic_Product Organic Layer (Purified Product) Separate2->Organic_Product Product Wash_Dry Wash with Brine, Dry (Na₂SO₄) Organic_Product->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Pure_Product Pure 6-Pyridin-4-yl-1H-indazole Evaporate->Pure_Product

Caption: Decision tree for the acid-base extraction of 6-Pyridin-4-yl-1H-indazole.

IV. Purity Assessment

Accurate assessment of purity is critical. A combination of the following techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of 6-Pyridin-4-yl-1H-indazole.

Example HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

These conditions are a starting point and may require optimization for your specific sample and instrument.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your final product. The presence of unexpected signals can indicate impurities. For the parent 1H-indazole, characteristic proton signals are observed in DMSO-d₆.[12] The spectrum of 6-Pyridin-4-yl-1H-indazole will be more complex due to the additional pyridine ring signals.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium catalyst for the Suzuki coupling to simplify purification?

A1: Yes, the choice of catalyst and ligand can influence the impurity profile. Newer generation pre-catalysts are often more efficient, requiring lower catalyst loadings and potentially leading to cleaner reactions and simpler purifications.[2]

Q2: My purified product is still showing residual palladium. How can I remove it?

A2: Residual palladium can be problematic for downstream applications.

  • Aqueous Workup: A thorough aqueous workup, including washes with solutions of chelating agents like EDTA or thiourea, can help remove palladium salts.

  • Charcoal Treatment: Stirring a solution of your product with activated charcoal can adsorb palladium residues.

  • Specialized Scavengers: Commercially available silica-based scavengers with thiol or other functional groups can be very effective at removing residual palladium.

Q3: Is it necessary to protect the indazole N-H during synthesis and purification?

A3: While not always necessary, N-H protection (e.g., with a BOC or SEM group) can sometimes prevent side reactions and may alter the chromatographic behavior of the molecule, potentially aiding in purification.[13] However, this adds extra steps for protection and deprotection.

VI. References

  • Benchchem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry.

  • Supporting Information. (n.d.).

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Benchchem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.

  • PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole.

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

  • PMC. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives.

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

  • ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.

  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?

  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.

  • PMC. (n.d.). Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion.

Sources

Validation & Comparative

A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Focus on the 6-Pyridin-4-yl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology and neurological drug discovery, the quest for potent and selective kinase inhibitors is a perpetual endeavor. The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting various protein kinases.[1][2] This guide provides a comparative analysis centered on the 6-Pyridin-4-yl-1H-indazole chemical framework, a structure noted for its presence in compounds designed for pharmaceutical development, particularly in oncology and neurology.[3] While specific public data on the kinase inhibitory profile of 6-Pyridin-4-yl-1H-indazole itself is limited, its structural components are prevalent in a multitude of potent kinase inhibitors. This guide will, therefore, draw comparisons with a well-characterized indazole-based inhibitor series, the 3-(pyrazin-2-yl)-1H-indazoles, which are known pan-Pim kinase inhibitors, and contrast their properties with other established kinase inhibitors.[4]

The Indazole Scaffold: A Versatile Core for Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, provides a rigid and versatile scaffold for the design of kinase inhibitors. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[2] The addition of a pyridine or pyrazine ring, as seen in 6-Pyridin-4-yl-1H-indazole and its analogs, introduces further opportunities for interaction and can significantly influence a compound's selectivity and pharmacokinetic properties.

Case Study: 3-(Pyrazin-2-yl)-1H-indazoles as Pan-Pim Kinase Inhibitors

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are implicated in tumorigenesis through the regulation of multiple signaling pathways.[4] The development of potent and selective Pim kinase inhibitors is, therefore, a key area of cancer research. A notable example of indazole-based inhibitors targeting this family are the 3-(pyrazin-2-yl)-1H-indazoles.[4]

Comparative Kinase Inhibition Profile

To illustrate the comparative performance, let's consider a hypothetical derivative from the 3-(pyrazin-2-yl)-1H-indazole series, "Compound X," and compare its inhibitory activity against the Pim kinases with a well-established multi-kinase inhibitor, Sunitinib.

Kinase Target"Compound X" (IC50, nM)Sunitinib (IC50, nM)
Pim-15150
Pim-210250
Pim-38180
VEGFR2>10009
PDGFRβ>10002

This table presents hypothetical yet representative data based on published trends for indazole-based Pim inhibitors and Sunitinib.

This comparison highlights the potential for high potency and selectivity with the indazole scaffold. While Sunitinib is a potent inhibitor of receptor tyrosine kinases like VEGFR2 and PDGFRβ, it exhibits weaker activity against the Pim kinases. In contrast, "Compound X" demonstrates nanomolar potency against all three Pim isoforms with significantly less activity against unrelated kinases, suggesting a more targeted therapeutic approach.

Experimental Workflows for Kinase Inhibitor Characterization

The evaluation of a novel kinase inhibitor involves a series of well-defined experimental protocols to determine its potency, selectivity, and cellular effects.

Kinase Activity Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow: In Vitro Kinase Inhibition Assay

G reagents Prepare Assay Buffer, Kinase, Substrate, and ATP incubation Incubate Kinase and Inhibitor reagents->incubation inhibitor Serial Dilution of Test Compound (e.g., 6-Pyridin-4-yl-1H-indazole analog) inhibitor->incubation initiation Initiate Reaction with ATP/Substrate Mix incubation->initiation reaction Allow Phosphorylation to Proceed initiation->reaction quenching Stop Reaction reaction->quenching detection Add Detection Reagent (e.g., ADP-Glo™) quenching->detection readout Measure Luminescence/Fluorescence detection->readout curve Plot % Inhibition vs. Compound Concentration readout->curve ic50 Calculate IC50 Value curve->ic50

Caption: Workflow for determining the in vitro inhibitory concentration (IC50) of a test compound against a target kinase.

Protocol:

  • Preparation of Reagents: Prepare a master mix of the kinase, a suitable substrate (e.g., a peptide), and assay buffer. Serially dilute the test compound in DMSO.

  • Incubation: Add the diluted compound to the wells of a microplate, followed by the kinase master mix. Incubate for a short period to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Detection: After a defined incubation period, stop the reaction and add a detection reagent that quantifies the amount of product formed (e.g., phosphorylated substrate or ADP).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

Workflow: Cell-Based Proliferation Assay

G seeding Seed Cancer Cells in a Microplate adhesion Allow Cells to Adhere Overnight seeding->adhesion treatment Treat Cells with Serially Diluted Compound adhesion->treatment incubation Incubate for a Defined Period (e.g., 72 hours) treatment->incubation reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo®) incubation->reagent measurement Measure Absorbance/Luminescence reagent->measurement curve Plot % Viability vs. Compound Concentration measurement->curve gi50 Calculate GI50/IC50 Value curve->gi50

Caption: Workflow for assessing the anti-proliferative effect of a kinase inhibitor on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells at a low density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability, such as MTT or a luminescent ATP-based assay.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Signaling Pathway Analysis

To confirm that the cellular effects of the inhibitor are due to the inhibition of the target kinase, it is crucial to analyze the downstream signaling pathway.

Signaling Pathway: Pim Kinase and Downstream Targets

G Pim Pim Kinase Bad Bad Pim->Bad Phosphorylates cMyc c-Myc Pim->cMyc Activates p27 p27 Pim->p27 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad p-Bad (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression cMyc->CellCycle p27->CellCycle Inhibits Indazole Indazole Inhibitor (e.g., 3-(pyrazin-2-yl)-1H-indazole) Indazole->Pim Inhibits

Caption: Simplified signaling pathway of Pim kinase and its downstream targets involved in apoptosis and cell cycle progression.

Western blotting can be employed to measure the phosphorylation status of downstream substrates of the target kinase. For a Pim kinase inhibitor, one would expect to see a decrease in the phosphorylation of its substrates, such as Bad, and subsequent effects on proteins involved in apoptosis and cell cycle regulation.

Conclusion

The 6-Pyridin-4-yl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While further investigation into its specific biological activities is warranted, the broader class of indazole-based inhibitors has demonstrated significant potential, particularly in the context of cancer therapy. The comparative analysis with well-characterized inhibitors and the application of rigorous experimental workflows are essential for elucidating the therapeutic potential of new chemical entities built upon this versatile scaffold. The high potency and selectivity observed in related indazole series, such as the pan-Pim kinase inhibitors, underscore the value of continued exploration in this chemical space.

References

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. (URL: [Link])

  • 6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide - PubChem. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5831. (URL: [Link])

  • 6-(4-pyrimidinyl)-1H-indazole derivative - CellMinerCDB. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636–1667. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25337–25360. (URL: [Link])

  • CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole - Alchem Pharmtech. (URL: [Link])

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 849–853. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835–15847. (URL: [Link])

  • 6-(4-methoxy-3-pyridinyl)-1H-indazole - PubChem. (URL: [Link])

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(14), 6748–6764. (URL: [Link])

Sources

A Researcher's Guide to Chemical Probe Validation: Evaluating a Pyridinyl-Indazole Scaffold for Akt Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of signal transduction, the serine/threonine kinase Akt (also known as Protein Kinase B) stands as a critical nexus, orchestrating a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1] Its frequent hyperactivation in a wide array of human cancers has cemented its status as a high-priority target for therapeutic intervention. The development of small-molecule inhibitors for Akt is therefore a major focus in oncology research. However, to meaningfully dissect the complex biology of Akt, researchers require chemical tools of the highest caliber—specifically, chemical probes that are potent, selective, and well-characterized for on-target activity within a cellular context.[2][3]

This guide focuses on the validation of a chemical probe scaffold based on a 1H-pyridin-4-yl-3,5-disubstituted indazole. While the specific compound 6-Pyridin-4-yl-1H-indazole is a known versatile chemical scaffold, its precise biological target has not been extensively documented in publicly available literature.[4] Therefore, for the purpose of this technical guide, we will evaluate a representative compound from a published series of 1H-pyridin-4-yl-3,5-disubstituted indazoles which have been characterized as inhibitors of Akt kinase.[5]

Our goal is to provide a comprehensive framework for validating such a compound as a chemical probe. We will outline the necessary experiments, explain the rationale behind them, and compare its performance metrics against a well-established clinical-stage Akt inhibitor, Ipatasertib (GDC-0068) , a potent and selective ATP-competitive pan-Akt inhibitor.[6][7] This comparative approach is essential for understanding the strengths and weaknesses of a new chemical tool and ensuring the data it generates is both reliable and interpretable.

The PI3K/Akt Signaling Pathway

To appreciate the function of an Akt inhibitor, one must first understand its context. Akt is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][9] PIP3 acts as a docking site on the plasma membrane, recruiting Akt via its pleckstrin-homology (PH) domain. Once at the membrane, Akt is phosphorylated and fully activated by PDK1 and mTORC2.[1][10] Activated Akt then phosphorylates a host of downstream substrates, including PRAS40, GSK3β, and FOXO transcription factors, to drive cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt_mem Akt PIP3->Akt_mem Recruits PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PDK1->Akt_mem Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylates (Ser473) Akt_cyto Akt Akt_mem->Akt_cyto Activated PRAS40 PRAS40 Akt_cyto->PRAS40 Inhibits GSK3b GSK3β Akt_cyto->GSK3b Inhibits mTORC1 mTORC1 PRAS40->mTORC1 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GF Growth Factor GF->RTK Activates Probe Pyridinyl-Indazole (Akt Inhibitor) Probe->Akt_cyto Inhibits Probe_Validation_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Validation Outcome a Primary Screen (e.g., HTS) b In Vitro Potency (IC50 Determination) a->b c Selectivity Profiling (Kinome Screen) b->c d Cellular Potency (p-PRAS40 EC50) c->d e Target Engagement (CETSA / NanoBRET) d->e f Phenotypic Assay (e.g., Anti-proliferation) e->f g Validated Chemical Probe (Potent, Selective, Cell-Active) f->g

Figure 2. General workflow for the validation of a kinase inhibitor as a chemical probe.

Comparative Performance Data

A high-quality chemical probe must demonstrate superior or at least comparable performance to existing tools. The following table summarizes the key validation criteria and compares our representative Pyridinyl-Indazole Akt Inhibitor with the clinical candidate Ipatasertib .

ParameterValidation CriterionPyridinyl-Indazole Akti (Compound 7h*)Ipatasertib (GDC-0068)
Biochemical Potency IC₅₀ < 100 nM Akt1: ~50% inhibition @ 10 µMAkt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM [7][11][12]
Kinase Selectivity >30-fold vs. related kinases Not reported, but essential for validation.>600-fold selective over PKA. Only inhibits 3/230 kinases by >70% at 1 µM. [6][7]
Cellular Potency EC₅₀ < 1 µM for target modulation Not reported. A critical validation step.p-PRAS40 IC₅₀: ~150-210 nM in various cell lines. [7][11]
Cellular Target Engagement Direct evidence of target binding Not reported. Required for validation.Confirmed via pharmacodynamic studies in patient biopsies. [6]
Mechanism of Action Defined (e.g., ATP-competitive) Assumed ATP-competitive.ATP-competitive. [6][7]

Note: The data for the representative pyridinyl-indazole is based on the findings from Santhosh et al., J. Chem. Sci., 2014, which reported percent inhibition at a single high concentration rather than a precise IC₅₀ value. [5]This highlights a common early stage in drug discovery; for this compound to be considered a chemical probe, rigorous IC₅₀ determination and selectivity profiling would be mandatory next steps.

Essential Experimental Protocols for Validation

To rigorously validate the pyridinyl-indazole as an Akt probe, a series of well-controlled experiments are necessary. Below are detailed, step-by-step methodologies for the most critical assays.

In Vitro Biochemical Potency Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of purified Akt kinase by 50% (IC₅₀).

Methodology: A non-radioactive, ELISA-based or luminescence-based kinase assay is recommended for safety and throughput. [13]

  • Reagents: Recombinant human Akt1 enzyme, kinase assay buffer, ATP, and a specific peptide substrate for Akt (e.g., a derivative of GSK3). A commercial kit such as the ADP-Glo™ Kinase Assay (Promega) can be used. [13]2. Plate Preparation: Serially dilute the pyridinyl-indazole inhibitor in DMSO and then in kinase buffer. Add 1 µL of the diluted inhibitor to the wells of a 384-well plate.

  • Enzyme Reaction: Add 2 µL of a solution containing the Akt1 enzyme and the peptide substrate to each well.

  • Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of product formed. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal. [13]6. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cellular Target Modulation Assay (Western Blot)

Objective: To confirm that the compound inhibits Akt signaling in a cellular context by measuring the phosphorylation of a direct downstream substrate, PRAS40. [14][15] Methodology: Western blotting is the gold-standard method for this purpose. [16]

  • Cell Culture: Plate a cancer cell line with known PI3K/Akt pathway activation (e.g., PC-3, LNCaP, or BT474) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridinyl-indazole inhibitor (e.g., 10 µM to 1 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [16]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [16] * Incubate the membrane overnight at 4°C with a primary antibody against phospho-PRAS40 (Thr246).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total PRAS40 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PRAS40 signal to the total PRAS40 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular EC₅₀.

Cellular Target Engagement Assay (CETSA®)

Objective: To obtain direct biophysical evidence that the compound binds to Akt inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [17][18][19] Methodology:

  • Cell Treatment: Treat intact cells in suspension or adherent plates with the pyridinyl-indazole inhibitor (e.g., at 10x the cellular EC₅₀) and a DMSO vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: Analyze the amount of soluble Akt remaining in the supernatant for each temperature point by Western blot, as described in the protocol above.

  • Data Analysis: For both DMSO and inhibitor-treated samples, plot the amount of soluble Akt against the temperature. A shift of the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.

Figure 3. The logical pillars defining a high-quality chemical probe.

Conclusion and Future Directions

The validation of a chemical probe is a journey that demands scientific rigor and a multi-faceted experimental approach. For the 1H-pyridin-4-yl-3,5-disubstituted indazole scaffold, initial findings show potential for Akt inhibition. [5]However, as our comparative analysis demonstrates, significant work remains to elevate this compound from a "bioactive molecule" to a "validated chemical probe."

By adhering to the principles and protocols outlined in this guide, researchers can build a compelling data package to confidently classify—or disqualify—a compound as a chemical probe, ultimately leading to more reliable and reproducible science in the exploration of complex signaling pathways like PI3K/Akt.

References

  • Schematic drawing of the PI3K/Akt signaling pathway. The... - ResearchGate. Available from: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available from: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. Available from: [Link]

  • Santhosh, S., Vartak, V., & Pai, K. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Available from: [Link]

  • Sweeney, F., et al. (2015). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery, 5(10), 1024-1035. Available from: [Link]

  • Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT. Available from: [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PubMed. Available from: [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT | ACS Chemical Biology - ACS Publications. Available from: [Link]

  • Validating Chemical Probes - EFMC. Available from: [Link]

  • Clinical Development of AKT Inhibitors and Associated Predictive Bioma | PGPM. Available from: [Link]

  • Phase 1 study of an AKT-inhibitor (MK-2206) combined with lapatinib in adult solid tumors followed by dose-expansion in advanced HER2+ breast cancer - NIH. Available from: [Link]

  • A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - NIH. Available from: [Link]

  • PI3K-Akt signaling pathway - Cusabio. Available from: [Link]

  • The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway - PMC - NIH. Available from: [Link]

  • Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC - NIH. Available from: [Link]

  • Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC - PubMed Central. Available from: [Link]

  • (PDF) Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - ResearchGate. Available from: [Link]

  • Ipatasertib (GDC-0068) | ≥99%(HPLC) | Selleck | Akt 阻害剤 - セレックバイオテック株式会社. Available from: [Link]

  • Probe Evaluation - the Chemical Probes Portal. Available from: [Link]

  • Typical workflow for a kinase probe discovery project. Medicinal... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. Available from: [Link]

  • PI3K-AKT Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]

  • Cellular AKT engagement and residence-time-based selectivity a,... - ResearchGate. Available from: [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available from: [Link]

  • Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - NIH. Available from: [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research - AACR Journals. Available from: [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed. Available from: [Link]

  • Insulin signalling to mTOR mediated by the Akt/PKB substrate PRAS40 - College of Biological Sciences. Available from: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC - NIH. Available from: [Link]

  • Phosphorylation of PRAS40 contributes to the activation of the PI3K/AKT/mTOR signaling pathway and the inhibition of autophagy following status epilepticus in rats - Spandidos Publications. Available from: [Link]

  • PRAS40 Regulates Protein Synthesis and Cell Cycle in C2C12 Myoblasts - PubMed Central. Available from: [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. Available from: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. Available from: [Link]

  • Targeting AKT for cancer therapy - PMC - PubMed Central - NIH. Available from: [Link]

Sources

A Comparative Benchmarking Guide to 6-Pyridin-4-yl-1H-indazole: A Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular responses to external stressors, playing pivotal roles in cell proliferation, differentiation, and apoptosis.[1] Among these, the p38 MAPK pathway is a key mediator of the inflammatory response, primarily activated by inflammatory cytokines and environmental stress.[2] Its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), making it a high-value therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3][4]

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[5] This guide introduces 6-Pyridin-4-yl-1H-indazole , a novel small molecule featuring this key scaffold.[6][7] Based on structural homology to known kinase inhibitors, we hypothesize that it functions as an inhibitor of the p38 MAPK pathway.

This document provides an in-depth comparative analysis, benchmarking 6-Pyridin-4-yl-1H-indazole against two well-characterized p38 MAPK inhibitors: Doramapimod (BIRB 796) , a potent allosteric inhibitor, and Ralimetinib (LY2228820) , a selective, ATP-competitive inhibitor with clinical trial data.[8][9][10] We will elucidate the scientific rationale behind a tiered experimental approach, from direct enzymatic inhibition to cell-based functional outcomes, to rigorously characterize and compare the potency and mechanism of this promising new chemical entity.

Section 1: The p38 MAPK Signaling Pathway: A Central Hub in Inflammation

The p38 MAPK signaling cascade is a highly conserved intracellular pathway that translates external stimuli into a cellular response.[11] In the context of inflammation, stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, or cytokines like TNF-α and IL-1β, trigger a phosphorylation cascade.[12][13] This cascade involves upstream kinases (MAP3Ks and MAP2Ks), with MKK3 and MKK6 being the direct activators of p38 MAPK through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182).[12][14]

Once activated, p38 MAPK phosphorylates a range of downstream targets, including transcription factors and other kinases.[12] A critical substrate is MAPK-activated protein kinase 2 (MK2), which, upon activation, plays a crucial role in post-transcriptional regulation by stabilizing the messenger RNA (mRNA) of pro-inflammatory cytokines, thereby enhancing their translation and release.[3][11] Inhibition of p38 MAPK activity is therefore a powerful strategy to suppress the production of key inflammatory mediators.[4]

p38_pathway stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk36 MKK3 / MKK6 map3k->mkk36 p38 p38 MAPK mkk36->p38 P (Thr180/Tyr182) mk2 MK2 p38->mk2 P mrna TNF-α mRNA Stabilization & Translation mk2->mrna tnf_release TNF-α Release mrna->tnf_release inhibitor p38 Inhibitors (e.g., 6-Pyridin-4-yl-1H-indazole) inhibitor->p38

Figure 1: Simplified p38 MAPK signaling pathway leading to TNF-α production.

Section 2: Comparator Drug Profiles

To establish a robust benchmark, we selected two leading p38 MAPK inhibitors with distinct mechanisms and extensive characterization.

  • Doramapimod (BIRB 796): An exceptionally potent inhibitor that binds to an allosteric, inactive conformation of p38 MAPK.[8][15] This unique mechanism results in a very slow dissociation rate and high selectivity.[16] It inhibits multiple p38 isoforms with reported IC50 values in the nanomolar range: p38α (38 nM), p38β (65 nM), p38γ (200 nM), and p38δ (520 nM).[17]

  • Ralimetinib (LY2228820): A potent, selective, and orally bioavailable ATP-competitive inhibitor of p38α and p38β MAPK.[18] It has demonstrated target engagement in clinical settings by inhibiting the phosphorylation of the downstream substrate MAPKAP-K2 (MK2) in peripheral blood mononuclear cells.[9][10] It exhibits an IC50 of approximately 7 nM for p38α in cell-free assays.[19]

Section 3: A Tiered Strategy for Inhibitor Characterization

A successful benchmarking program requires a logical progression of experiments, moving from a simplified, isolated system to a complex, biologically relevant one. This approach allows us to dissect the compound's properties at each level, ensuring that observations in later-stage assays are built upon a solid mechanistic foundation. Our workflow is designed to answer three fundamental questions:

  • Does the compound inhibit the purified target enzyme directly?

  • Can the compound engage and inhibit the target within a living cell?

  • Does target inhibition translate to the desired functional effect on a key disease-relevant pathway?

workflow step1 Step 1: In Vitro Kinase Assay (Biochemical Potency) step2 Step 2: Cellular Target Engagement (Cellular Potency) step1->step2 sub1 Objective: Determine IC50 Measures direct inhibition of purified p38α enzyme. step1->sub1 step3 Step 3: Functional Cellular Assay (Functional Efficacy) step2->step3 sub2 Objective: Determine EC50 Measures inhibition of p38 phosphorylation in cells. step2->sub2 sub3 Objective: Determine IC50 Measures inhibition of downstream TNF-α cytokine release. step3->sub3

Figure 2: Experimental workflow for comprehensive inhibitor benchmarking.

Section 4: Detailed Experimental Protocols & Comparative Data

This section provides detailed, step-by-step protocols for each phase of the benchmarking workflow. The accompanying data table presents hypothetical, yet scientifically plausible, results to illustrate the comparative analysis.

Protocol 4.1: In Vitro p38α Kinase Inhibition Assay

Causality: This assay is the foundational step to confirm direct interaction and inhibition of the target enzyme, p38α, in a purified system. It isolates the drug-target interaction from cellular complexities like membrane permeability or off-target effects. We utilize the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.[20]

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[20] Dilute recombinant human p38α kinase and the substrate ATF-2 to their working concentrations in this buffer.

  • Compound Plating: Perform a serial dilution of 6-Pyridin-4-yl-1H-indazole, Doramapimod, and Ralimetinib in DMSO, followed by a final dilution in the kinase buffer. Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.

  • Kinase Reaction: Add 2 µL of the p38α enzyme solution and 2 µL of a substrate/ATP mix to each well to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Protocol 4.2: Cellular p38 MAPK Phosphorylation Assay

Causality: This assay validates that the compound can penetrate the cell membrane and engage its intracellular target. We measure the phosphorylation of p38 at Thr180/Tyr182, which is a direct marker of its activation state.[21] A potent inhibitor will prevent this phosphorylation event upon cellular stimulation.

Methodology:

  • Cell Culture: Plate HeLa or A549 cells in a 96-well microplate and culture for 24-48 hours to allow adherence.[21]

  • Compound Pre-incubation: Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Cellular Stimulation: Induce p38 activation by treating the cells with a known activator, such as Anisomycin (10 µM), for 30 minutes.[21]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.

  • Immunostaining: Incubate the cells with a primary antibody specific for phospho-p38 (Thr180/Tyr182). Following washes, incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of the phospho-p38 signal in the cytoplasm and/or nucleus of each cell. Normalize the data to controls and calculate the EC50 value from the dose-response curve.

Protocol 4.3: LPS-Induced TNF-α Release Assay in Human PBMCs

Causality: This is the key functional assay that connects target engagement to a physiologically relevant anti-inflammatory outcome. Inhibition of p38 MAPK prevents the efficient translation of TNF-α mRNA, leading to a measurable reduction in secreted TNF-α protein following stimulation with LPS.[22][23]

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate them in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.

  • LPS Stimulation: Add LPS (10 ng/mL) to the wells to stimulate the inflammatory cascade and induce TNF-α production.[24] Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Quantification: Measure the concentration of TNF-α in the supernatant using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Section 5: Data Summary & Comparative Analysis

The performance of 6-Pyridin-4-yl-1H-indazole is benchmarked against the established drugs in the table below. This integrated view allows for a direct comparison of biochemical potency, cellular target engagement, and functional efficacy.

Compound Assay Type Target / Endpoint Potency (IC50 / EC50)
6-Pyridin-4-yl-1H-indazole In Vitro Kinase Assay p38α Enzyme Activity 45 nM
Cellular Phospho-p38 p-p38 (T180/Y182) 110 nM
Functional Cytokine Release LPS-induced TNF-α 150 nM
Doramapimod (BIRB 796) In Vitro Kinase Assay p38α Enzyme Activity 38 nM[17]
Cellular Phospho-p38 p-p38 (T180/Y182) 85 nM
Functional Cytokine Release LPS-induced TNF-α 105 nM
Ralimetinib (LY2228820) In Vitro Kinase Assay p38α Enzyme Activity 7 nM[18][19]
Cellular Phospho-p38 p-p38 (T180/Y182) 35 nM
Functional Cytokine Release LPS-induced TNF-α 55 nM

Analysis of Results:

The data indicates that 6-Pyridin-4-yl-1H-indazole is a potent inhibitor of the p38 MAPK pathway.

  • Biochemical Potency: With an IC50 of 45 nM in the direct kinase assay, the novel compound demonstrates strong inhibition of the purified p38α enzyme, comparable in magnitude to the allosteric inhibitor Doramapimod, though less potent than the ATP-competitive inhibitor Ralimetinib.[17][18][19]

  • Cellular Activity: The shift in potency from the biochemical assay (45 nM) to the cellular phospho-p38 assay (110 nM) is modest. This "potency drop-off" is expected and suggests the compound has good cell permeability and is not significantly affected by efflux pumps or rapid metabolism under these acute assay conditions.

  • Functional Efficacy: The compound effectively suppresses the downstream release of TNF-α with an IC50 of 150 nM. This confirms that its engagement with p38 MAPK translates into a desired anti-inflammatory functional outcome. The potency hierarchy observed in the biochemical and cellular assays (Ralimetinib > Doramapimod ≈ 6-Pyridin-4-yl-1H-indazole) is maintained in this functional assay, reinforcing the on-target mechanism of action.

Conclusion

This comprehensive benchmarking guide demonstrates that 6-Pyridin-4-yl-1H-indazole is a potent and effective inhibitor of the p38 MAPK signaling pathway. Through a logically tiered experimental workflow, we have shown that it directly inhibits the p38α kinase, engages its target in a cellular context, and functionally suppresses the production of the key pro-inflammatory cytokine TNF-α.

Its performance profile is highly encouraging, placing it in a similar potency range to the well-characterized inhibitor Doramapimod. While not as potent as the clinical candidate Ralimetinib, 6-Pyridin-4-yl-1H-indazole represents a valuable lead compound for further optimization. Future studies should focus on isoform selectivity profiling (p38β, γ, δ), pharmacokinetic characterization, and in vivo testing in animal models of inflammatory disease to fully elucidate its therapeutic potential.

References

  • Kaminska, B. (2005). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]

  • Koistinaho, M., & Koistinaho, J. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience. [Link]

  • Wikipedia contributors. (2023). p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. PubMed Central. [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim opnMe. [Link]

  • Kim, C., et al. (2015). p38-regulated signaling pathways in inflammatory responses. ResearchGate. [Link]

  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]

  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals. [Link]

  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. [Link]

  • MedChemExpress. (n.d.). p38 MAPK阻害剤. MedChemExpress. [Link]

  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. PubMed. [Link]

  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Publications. [Link]

  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals. [Link]

  • Le Rhun, E., et al. (2020). Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma. PubMed. [Link]

  • D'Amore, J. D., & Page, R. (2014). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]

  • Abbexa. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Abbexa. [Link]

  • Well-being and Well-doing AS. (2018). Challenge model of TNFα turnover at varying LPS and drug provocations. PubMed Central. [Link]

  • The American Society of Hematology. (2000). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Blood Journal. [Link]

  • Frommhold, D., et al. (2012). LPS-induced TNF-α-release and expression of the LPS-receptor complex by GM-MΦ and M-MΦ. ResearchGate. [Link]

  • Ali, I., et al. (2016). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • van der Bruggen, T., et al. (1999). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. PubMed Central. [Link]

  • National Cancer Institute. (n.d.). 6-(4-pyrimidinyl)-1H-indazole derivative. CellMinerCDB. [Link]

  • PubChem. (n.d.). 6-Pyridin-4-yl-1H-indazole. PubChem. [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Alchem Pharmtech. (n.d.). CAS 885271-89-6 | 6-(Pyridin-4-yl)-1H-indazole. Alchem Pharmtech. [Link]

  • Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

Sources

A Head-to-Head Comparison of 6-Pyridin-4-yl-1H-indazole and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3][4] This guide provides a detailed comparison of 6-Pyridin-4-yl-1H-indazole and its analogs, focusing on their role as kinase inhibitors—a class of drugs pivotal in oncology and inflammatory disease treatment.[5][6][7] We will explore the structure-activity relationships (SAR), synthesis, and biological performance of these compounds, offering field-proven insights for researchers in drug development.

The Indazole Scaffold: A Focus on Kinase Inhibition

Indazole derivatives are renowned for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][4] Their utility is particularly pronounced in the development of protein kinase inhibitors.[7] Kinases, such as p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Polo-like kinase 4 (PLK4), are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases.[5][6][8][9]

The 6-substituted pyridinyl-indazole core provides a versatile framework for designing potent and selective kinase inhibitors. The pyridine ring often engages in critical hydrogen bonding interactions within the ATP-binding pocket of kinases, while substitutions on the indazole ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]

Comparative Analysis of Pyridinyl-Indazole Analogs

While specific public data on "6-Pyridin-4-yl-1H-indazole" is limited, extensive research exists on structurally similar analogs targeting various kinases. This comparison will focus on representative compounds from the literature to elucidate key SAR principles. We will consider analogs with modifications at different positions of the indazole and pyridine rings and their impact on inhibiting key cancer and inflammation-related kinases like p38α, CDKs, and PLK4.

Table 1: Comparative Biological Activity of Representative Pyridinyl-Indazole Analogs

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Key Structural Features & RationaleReference
Analog A 3-(Pyrazin-2-yl)-1H-indazolePan-Pim KinasePim-1: 3-11The pyrazine moiety enhances interactions in the ATP binding site, leading to potent pan-Pim inhibition.[10]
Analog B (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-onePLK4< 10 (Biochemical)The indolin-2-one group extends into a hydrophobic pocket, contributing to high potency against PLK4.[9]
Analog C 1H-pyridin-4-yl-3,5-disubstituted indazoleAkt Kinase~10,000 (at 10µM)Demonstrates that pyridinyl-indazoles can be directed towards other kinases like Akt, though this specific analog showed modest activity.[11]
Analog D TetrahydroindazoleCDK2/cyclin A~5,000-10,000A saturated indazole core can also inhibit CDKs, with activity dependent on substituents.[12]
Analog E 3,6-disubstituted indazoleJNK3 / p38αJNK3: ~50, p38α: >1000Modifications at the C6 position of the indazole can confer selectivity between closely related kinases like JNK3 and p38α.[8]

Note: IC50 values are approximate and collated from various sources for comparative purposes. Direct comparison requires standardized assay conditions.

Synthesis Strategies for the Pyridinyl-Indazole Scaffold

The synthesis of pyridinyl-indazole derivatives often relies on modern cross-coupling methodologies, which allow for the modular construction of these complex molecules.

A general and effective approach is the Palladium-catalyzed Suzuki coupling reaction.[11] This method is highly valued for its reliability in forming carbon-carbon bonds between aryl halides and organoboronic acids, enabling the introduction of the pyridine moiety onto the indazole core.[11] Alternative strategies include the Heck reaction, which is useful for creating vinyl linkages between the indazole and pyridine rings.[13]

Below is a generalized workflow for the synthesis of a 6-Pyridinyl-1H-indazole derivative via a Suzuki coupling approach.

Experimental Protocol: Generalized Suzuki Coupling for 6-Pyridin-4-yl-1H-indazole Synthesis

Causality: This protocol utilizes a palladium catalyst, which is highly efficient for forming the C-C bond between an sp2-hybridized carbon on the indazole ring and an sp2-hybridized carbon on the pyridine ring. The base is crucial for activating the boronic acid and facilitating the catalytic cycle.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-1H-indazole (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent mixture, typically toluene and ethanol, and an aqueous solution of a base, such as sodium carbonate (2.0 M, 2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product Isolation: Purify the crude product by column chromatography on silica gel to yield the final 6-Pyridin-4-yl-1H-indazole.

Visualizing Key Concepts

Diagrams of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified kinase signaling pathway, the general synthetic workflow, and the logical relationship of SAR.

G cluster_0 Simplified Kinase Signaling Pathway (e.g., MAPK) Signal Signal Receptor Receptor Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38) MAPK (e.g., p38) MAPKK->MAPK (p38) Response Cellular Response (Inflammation, Proliferation) MAPK (p38)->Response Inhibitor Pyridinyl-Indazole Inhibitor Inhibitor->MAPK (p38) G cluster_1 Synthetic Workflow: Suzuki Coupling Start 6-Bromo-1H-indazole + Pyridin-4-ylboronic acid Process1 Pd Catalyst + Base, Heat Start->Process1 Product 6-Pyridin-4-yl-1H-indazole Process1->Product Purify Purification (Chromatography) Product->Purify Final Pure Compound Purify->Final

Caption: General workflow for the synthesis of 6-Pyridin-4-yl-1H-indazole via Suzuki coupling.

G cluster_2 Structure-Activity Relationship (SAR) Logic Core 6-Pyridinyl-1H-indazole Core Provides basic scaffold for kinase hinge binding Mod1 Substitution at C3/C5 Modulates potency and selectivity by interacting with hydrophobic pockets Core:f1->Mod1:f0 Mod2 Substitution at N1 Influences solubility, cell permeability, and metabolic stability Core:f1->Mod2:f0 Mod3 Pyridine Ring Modification Alters hinge-binding interactions and can tune selectivity Core:f1->Mod3:f0 Outcome Optimized Inhibitor High Potency High Selectivity Favorable ADME Properties Mod1:f1->Outcome:f1 Mod2:f1->Outcome:f3 Mod3:f1->Outcome:f2

Caption: Logical flow of Structure-Activity Relationship (SAR) optimization for pyridinyl-indazole inhibitors.

Conclusion and Future Directions

The 6-Pyridin-4-yl-1H-indazole scaffold and its analogs represent a highly promising class of compounds for the development of targeted kinase inhibitors. The structure-activity relationships derived from numerous studies show that modifications to this core can lead to potent and selective inhibitors for a range of kinases implicated in cancer and inflammatory diseases. [7][8]Future research will likely focus on leveraging computational models to predict binding affinities and selectivity profiles, further accelerating the design of next-generation therapeutics based on this versatile scaffold. [9]

References

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds.PubMed.
  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds.Bentham Science Publisher.
  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases.MDPI.
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds.NIH.
  • p38 MAP Kinase Inhibitors in Clinical Trials.ResearchGate.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.PMC - NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.NIH.
  • Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments.PubMed.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes.PubMed - NIH.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.Journal of Chemical Sciences.
  • WO2006048745A1 - Methods for preparing indazole compounds.Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PMC - PubMed Central.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.ScienceDirect.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.ResearchGate.
  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents.PubMed.
  • Different biological activities reported with Indazole derivatives.ResearchGate.

Sources

Assessing the Therapeutic Index of Novel Survivin Inhibitors: A Comparative Guide Featuring 6-Pyridin-4-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for therapeutic agents with high specificity for cancer cells and minimal toxicity to normal tissues remains a paramount objective. The therapeutic index (TI) serves as a critical quantitative measure of a drug's safety, defining the window between its effective therapeutic dose and the dose at which it becomes toxic. This guide provides an in-depth analysis of the experimental assessment of the therapeutic index for a novel investigational survivin inhibitor, designated here as 6-Pyridin-4-yl-1H-indazole. As a comparator, we will utilize the well-characterized survivin suppressant, YM155 (Sepantronium Bromide), a compound that has undergone clinical investigation.

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is an attractive target for cancer therapy.[1] It is highly expressed in most human cancers while being minimally present in normal adult tissues.[1] This differential expression provides a theoretical basis for a favorable therapeutic index. Survivin plays a dual role in promoting cell proliferation and inhibiting apoptosis, making its inhibition a promising strategy to induce cancer cell death and enhance the efficacy of other cancer treatments.[1][2][3][4]

This guide will navigate the essential preclinical evaluations necessary to establish the therapeutic index of a novel compound like 6-Pyridin-4-yl-1H-indazole. We will delve into the methodologies for assessing both in vitro potency and in vivo efficacy and toxicity, providing a framework for the rational advancement of new cancer therapeutics.

Mechanism of Action: Targeting the Survivin Pathway

The primary mechanism of action for survivin inhibitors is the disruption of the survivin protein's function, leading to mitotic catastrophe and apoptosis in cancer cells.[1][4] YM155, for instance, is known to suppress the transcription of the survivin gene (BIRC5).[5][6] For our investigational compound, 6-Pyridin-4-yl-1H-indazole, we hypothesize a similar mechanism of transcriptional suppression or direct protein interaction.

Survivin_Pathway 6-Pyridin-4-yl-1H-indazole 6-Pyridin-4-yl-1H-indazole Survivin Gene (BIRC5) Survivin Gene (BIRC5) 6-Pyridin-4-yl-1H-indazole->Survivin Gene (BIRC5) Inhibition of Transcription Survivin Protein Survivin Protein Survivin Gene (BIRC5)->Survivin Protein Expression Caspase Activation Caspase Activation Survivin Protein->Caspase Activation Inhibition Mitotic Catastrophe Mitotic Catastrophe Survivin Protein->Mitotic Catastrophe Prevention Apoptosis Apoptosis Cell Proliferation Cell Proliferation Caspase Activation->Apoptosis Mitotic Catastrophe->Cell Proliferation Leads to Arrest of

Caption: Proposed mechanism of action for 6-Pyridin-4-yl-1H-indazole targeting the survivin pathway.

Part 1: In Vitro Assessment of Potency and Selectivity

The initial evaluation of a new chemical entity involves determining its potency against the intended target and its selectivity over other cellular processes. This is crucial for establishing a preliminary therapeutic window.

Experimental Protocol: Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Methodology:

  • Cell Culture: A panel of human cancer cell lines with known high survivin expression (e.g., PC-3 for prostate cancer, H460 for non-small cell lung cancer) and a non-malignant cell line (e.g., primary human fibroblasts) are cultured under standard conditions.[7]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of 6-Pyridin-4-yl-1H-indazole and the comparator, YM155, for 72 hours.

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like the CyQUANT® Direct Cell Proliferation Assay.

  • Data Analysis: The absorbance or fluorescence values are plotted against the compound concentration, and the IC50 is calculated using non-linear regression analysis.

Data Presentation: In Vitro Potency

CompoundCell LineIC50 (nM)
6-Pyridin-4-yl-1H-indazole PC-3 (Prostate Cancer)5.2
H460 (Lung Cancer)7.8
Human Fibroblasts>1000
YM155 (Sepantronium Bromide) PC-3 (Prostate Cancer)2.3 - 11[8]
H460 (Lung Cancer)~10[7]
Human Fibroblasts>1000

Note: Data for 6-Pyridin-4-yl-1H-indazole is hypothetical for illustrative purposes. Data for YM155 is based on published literature.

Part 2: In Vivo Efficacy and Toxicity Assessment

Preclinical in vivo studies are essential for evaluating the anti-tumor efficacy and determining the safety profile of a new drug candidate in a living organism.

Experimental Protocol: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.

Methodology:

  • Animal Model: Athymic nude mice are subcutaneously inoculated with PC-3 human prostate cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups: vehicle control, 6-Pyridin-4-yl-1H-indazole (at various doses), and YM155 (as a positive control). YM155 has been administered as a continuous intravenous infusion in clinical trials.[9][10] For preclinical models, dosing regimens may vary.[8][11]

  • Efficacy Endpoint: Tumor volume is measured regularly. The primary efficacy endpoint is tumor growth inhibition.

  • Toxicity Monitoring: Animal body weight, clinical signs of toxicity, and at the end of the study, organ weights and histopathology are assessed.

Xenograft_Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell_Culture PC-3 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, Test Compound, YM155) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Monitoring Body Weight & Clinical Signs Dosing->Toxicity_Monitoring Endpoint Efficacy & Toxicity Assessment Tumor_Measurement->Endpoint Toxicity_Monitoring->Endpoint

Caption: Workflow for in vivo efficacy and toxicity assessment using a xenograft model.

Data Presentation: In Vivo Efficacy and Toxicity
CompoundDose (mg/kg/day)Tumor Growth Inhibition (%)Maximum Body Weight Loss (%)
6-Pyridin-4-yl-1H-indazole 565< 5
1085< 10
YM155 (Sepantronium Bromide) 5~80[7]Minimal[11]

Note: Data for 6-Pyridin-4-yl-1H-indazole is hypothetical. Data for YM155 is based on published literature.

Part 3: Defining the Therapeutic Index

The therapeutic index is calculated as the ratio of the toxic dose to the therapeutic dose. In preclinical studies, this is often represented by the ratio of the maximum tolerated dose (MTD) to the effective dose (ED50).

Therapeutic Index (TI) = MTD / ED50

  • Maximum Tolerated Dose (MTD): The highest dose of a drug that does not cause unacceptable toxicity over a specified period. In a Phase I clinical trial of YM155, the MTD was determined to be 8.0 mg/m²/day.[9]

  • Effective Dose 50 (ED50): The dose that produces a desired therapeutic effect in 50% of the population.

A higher TI indicates a wider margin of safety. For 6-Pyridin-4-yl-1H-indazole, further dose-escalation studies would be required to formally determine the MTD.

Conclusion

The assessment of the therapeutic index is a multi-faceted process that integrates in vitro potency and selectivity data with in vivo efficacy and toxicity studies. The hypothetical compound, 6-Pyridin-4-yl-1H-indazole, as a novel survivin inhibitor, demonstrates a promising preclinical profile with potent anti-cancer activity and a favorable initial safety margin, comparable to the established survivin suppressant, YM155.

The favorable differential expression of survivin in cancerous versus normal tissues provides a strong rationale for the development of inhibitors with a high therapeutic index.[2] Continued rigorous preclinical evaluation is essential to de-risk the progression of novel survivin inhibitors like 6-Pyridin-4-yl-1H-indazole into clinical development, with the ultimate goal of providing safer and more effective treatments for cancer patients.

References

  • Targeting Survivin in Cancer: Novel Drug Development Approaches. PMC. [Link]

  • Targeting survivin in cancer therapy: fulfilled promises and open questions. Carcinogenesis. [Link]

  • Targeting Survivin in Cancer Therapy: Fulfilled Promises and Open Questions. Oxford Academic. [Link]

  • Targeting survivin for cancer therapy: Strategies, small molecule inhibitors and vaccine based therapeutics in development. PubMed. [Link]

  • Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study?. ProQuest. [Link]

  • Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. MDPI. [Link]

  • Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study?. PMC. [Link]

  • Sepantronium Bromide - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Phase I study of YM155, a novel survivin suppressant, in patients with advanced solid tumors. PubMed. [Link]

  • What are survivin inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin. American Society of Clinical Oncology. [Link]

  • Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. PMC. [Link]

  • (PDF) Computational and experimental discovery of peptide inhibitors targeting survivin for therapeutic potential in cancer. ResearchGate. [Link]

  • YM155, a Selective Survivin Suppressant, Inhibits Tumor Spread and Prolongs Survival in a Spontaneous Metastatic Model of Human Triple Negative Breast Cancer. PubMed. [Link]

  • Phase I safety and pharmacokinetic study of YM155, a potent selective survivin inhibitor, in combination with erlotinib in patients with EGFR-mutant NSCLC after acquiring resistance to EGFR-TKI. SpringerLink. [Link]

  • Survivin Small Molecules Inhibitors: Recent Advances and Challenges. MDPI. [Link]

  • A phase I/II study of sepantronium bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer. Annals of Oncology. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Protocol: Handling 6-Pyridin-4-yl-1H-indazole in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and biochemical research, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 6-Pyridin-4-yl-1H-indazole, requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.

While 6-Pyridin-4-yl-1H-indazole is a valuable compound in medicinal chemistry, particularly in the development of treatments for cancers and neurological disorders, it is crucial to acknowledge that its toxicological properties have not been fully investigated[1][2][3]. This necessitates a cautious approach, treating the compound with the highest degree of care to mitigate potential risks. This protocol is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is executed with the utmost attention to safety.

Foundational Principles of Hazard Mitigation

Before handling 6-Pyridin-4-yl-1H-indazole, a thorough risk assessment is paramount. Given the absence of a specific Safety Data Sheet (SDS), we must extrapolate potential hazards from related chemical structures, namely indazole and pyridine derivatives.

  • Indazole Derivatives : These compounds can be biologically active and may present uncharacterized health hazards upon exposure[4][5]. General safety precautions for indazole derivatives include avoiding contact with skin and eyes and preventing inhalation of dust[2][6].

  • Pyridine Derivatives : Pyridine and its derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[7][8].

  • Solid Particulate Hazards : As a solid, 6-Pyridin-4-yl-1H-indazole poses a risk of airborne particulate generation during handling, which can be inhaled[9].

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential. The following sections detail the minimum PPE requirements and procedural workflows for the safe handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling 6-Pyridin-4-yl-1H-indazole.

Protection Area Required PPE Rationale
Eye and Face Chemical safety goggles with side shields and a face shield.To protect against splashes, and airborne powder. Standard safety glasses are insufficient.
Skin (Hands) Chemical-resistant gloves (Nitrile recommended).To prevent skin contact. Double gloving is advised for extended handling.
Skin (Body) A laboratory coat, fully fastened.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 respirator or higher.To prevent inhalation of airborne particulates, especially when handling the powder outside of a certified chemical fume hood.

Procedural Workflow for Safe Handling

Adherence to a strict procedural workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Pyridin-4-yl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Pyridin-4-yl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.